[2-(Thiophen-2-yl)ethyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-2-ylethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-7(10)9-4-3-6-2-1-5-11-6/h1-2,5H,3-4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVAHRUILJWLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [2-(Thiophen-2-yl)ethyl]thiourea: Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive scientific overview of [2-(Thiophen-2-yl)ethyl]thiourea, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular architecture, predictable synthetic pathways, and detailed spectroscopic characterization. Furthermore, this guide will explore the compound's potential therapeutic applications, drawing upon the well-documented biological activities of both the thiophene and thiourea pharmacophores. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics, offering both foundational knowledge and practical insights into the chemical and biological landscape of this promising molecule.
Molecular Structure and Chemical Identity
[2-(Thiophen-2-yl)ethyl]thiourea is an organic molecule that incorporates a thiophene ring linked via an ethyl spacer to a thiourea functional group. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a prevalent scaffold in many pharmaceuticals due to its ability to engage in various biological interactions.[1][2] The thiourea moiety, characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two amino groups, is also a well-established pharmacophore known for a wide array of biological activities.[3][4][5]
The systematic IUPAC name for this compound is 1-[2-(thiophen-2-yl)ethyl]thiourea. The strategic combination of these two key structural motifs suggests a high potential for diverse biological activities.
Figure 1: Chemical structure of [2-(Thiophen-2-yl)ethyl]thiourea.
Synthesis and Purification
The most common and efficient method for the synthesis of N-substituted thioureas is the reaction of an amine with an isothiocyanate.[6][7] Therefore, the logical synthetic route to [2-(Thiophen-2-yl)ethyl]thiourea involves the reaction of 2-(thiophen-2-yl)ethan-1-amine with a suitable thiocarbonyl transfer agent or by reacting it with a source of thiocyanate followed by rearrangement. A straightforward approach would be the use of an isothiocyanate.
Proposed Synthetic Pathway
Figure 2: Proposed synthesis of [2-(Thiophen-2-yl)ethyl]thiourea.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-(thiophen-2-yl)ethan-1-amine (1.0 eq) in a suitable solvent such as ethanol or dichloromethane (10 mL/mmol of amine), add allyl isothiocyanate (1.05 eq) dropwise at room temperature with stirring.[3]
-
Reaction Progression: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
Accurate spectroscopic characterization is essential to confirm the chemical structure and purity of the synthesized [2-(Thiophen-2-yl)ethyl]thiourea.[1][8] The following sections detail the expected spectroscopic data based on the analysis of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for [2-(Thiophen-2-yl)ethyl]thiourea (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | dd | 1H | Thiophene H-5 |
| ~6.95 | dd | 1H | Thiophene H-3 |
| ~6.90 | m | 1H | Thiophene H-4 |
| ~6.50 | br s | 1H | NH |
| ~5.80 | br s | 2H | NH₂ |
| ~3.70 | q | 2H | N-CH₂ |
| ~3.10 | t | 2H | Thiophene-CH₂ |
Table 2: Predicted ¹³C NMR Data for [2-(Thiophen-2-yl)ethyl]thiourea (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~183.0 | C=S (Thiourea) |
| ~140.0 | Thiophene C-2 |
| ~127.0 | Thiophene C-5 |
| ~125.0 | Thiophene C-4 |
| ~124.0 | Thiophene C-3 |
| ~45.0 | N-CH₂ |
| ~30.0 | Thiophene-CH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Data for [2-(Thiophen-2-yl)ethyl]thiourea
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (NH and NH₂) |
| ~3100-3000 | Medium | C-H stretching (thiophene ring) |
| ~2950-2850 | Medium | C-H stretching (aliphatic CH₂) |
| ~1620 | Medium | N-H bending |
| ~1550 | Strong | C-N stretching |
| ~1350 | Strong | C=S stretching |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₁₀N₂S₂). The fragmentation pattern would likely involve cleavage of the ethyl linker and fragmentation of the thiophene ring.
Detailed Experimental Protocol: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature using standard pulse sequences.
-
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Instrumentation: Employ a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Obtain the mass spectrum in positive ion mode to observe the molecular ion and key fragment ions.
-
Biological Activities and Therapeutic Potential
Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][5][9] The thiophene moiety is also a common feature in many approved drugs and is recognized for its diverse pharmacological effects.[1][2] The combination of these two pharmacophores in [2-(Thiophen-2-yl)ethyl]thiourea suggests a high probability of interesting biological activity.
Potential as an Anticancer Agent
Numerous thiourea derivatives have demonstrated significant anticancer activity.[3][5] They can induce apoptosis in cancer cells and inhibit their growth. The presence of the thiophene ring may enhance this activity, as many thiophene-containing compounds have been investigated as potential anticancer agents.[2] For instance, N-Aryl-N'-(thiophen-2-yl)thiourea derivatives have been identified as novel agonists for Toll-like receptor 1/2 (TLR1/2), which could be beneficial for cancer immunotherapy.[10]
Potential as an Antimicrobial Agent
Both thiourea and thiophene derivatives have been extensively studied for their antimicrobial properties.[5][9][11] The thiourea functional group is a key component in several antimicrobial drugs. The sulfur atom in both the thiourea and thiophene moieties can interact with biological targets in microorganisms, potentially leading to their inhibition.
Potential as an Antiviral Agent
Thiourea derivatives have also shown promise as antiviral agents, particularly against HIV.[9][12] The compound N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea has been reported as a potent inhibitor of HIV-1.[12] This suggests that the [2-(Thiophen-2-yl)ethyl]thiourea scaffold could be a valuable starting point for the development of new antiviral drugs.
Conclusion and Future Directions
[2-(Thiophen-2-yl)ethyl]thiourea is a molecule with significant potential in the field of drug discovery. Its straightforward synthesis and the promising biological activities associated with its constituent pharmacophores make it an attractive target for further investigation. Future research should focus on the synthesis and thorough biological evaluation of this compound and its analogs. Structure-activity relationship (SAR) studies will be crucial to optimize its therapeutic potential for specific disease targets. This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.
References
- ACS Publications. (2017, March 30). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters.
- Carbohydrate Research. (Date not available).
- BenchChem. (2025). Spectroscopic Characterization of 3-(6-Methoxyhexyl)thiophene: A Technical Guide.
- Taylor & Francis Online. (2015, August 12).
- ResearchGate. (Date not available).
- MDPI. (2021, September 8).
- J-STAGE. (2010, April 5).
- International Journal of Scientific Research in Science and Technology. (2025, June 1).
- PMC. (Date not available).
- ResearchGate. (2019, March 16).
- Beilstein Archives.
- MDPI. (2024, November 14).
- Journal of University of Babylon for Pure and Applied Sciences. (Date not available). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
- Journal of Drug Design and Medicinal Chemistry. (Date not available). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- Annexe Chem. (2024, January 24).
- IOSR Journal of Applied Physics. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media.
- ResearchGate. (Date not available). FTIR Spectrum of thiourea.
- SpectraBase.
- MDPI. (2024, May 31).
- Organic Chemistry Portal. (Date not available).
- PMC. (Date not available). Design, Synthesis and Biological Activities of (Thio)
- MDPI. (2024, October 16).
- PubMed. (2021, June 10). Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy.
- PubMed. (Date not available). 2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)] thiourea as a potent inhibitor of NNI-resistant and multidrug-resistant human immunodeficiency virus-1.
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)] thiourea as a potent inhibitor of NNI-resistant and multidrug-resistant human immunodeficiency virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Biological Screening of Thiophene-Substituted Thioureas
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary
Thiophene-substituted thioureas represent a privileged scaffold in medicinal chemistry, merging the bioisosteric properties of the thiophene ring with the metal-chelating and hydrogen-bonding capacity of the thiourea pharmacophore. This guide provides a rigorous technical framework for screening these compounds, moving beyond generic assays to focus on their highest-probability targets: urease inhibition , antimicrobial activity , and cytotoxicity .
Chemical Rationale & Structure-Activity Relationship (SAR)
The Pharmacophore Logic
The therapeutic potency of this class stems from a synergistic interaction between two distinct moieties:
-
The Thiophene Ring: Acts as a bioisostere for the phenyl ring.[1][2] It is electron-rich and lipophilic, often improving membrane permeability compared to benzene analogs. Its sulfur atom can participate in weak electrostatic interactions within hydrophobic pockets.
-
The Thiourea Bridge (-NH-CS-NH-): This is the functional "warhead." The thione (C=S) group is a soft base with high affinity for metal ions (e.g., Nickel in Urease, Copper in Tyrosinase), while the NH groups serve as potent hydrogen bond donors.
SAR Visualization
The following diagram illustrates the structural logic guiding the screening process.
Caption: Structural dissection of thiophene-thioureas highlighting the functional role of each moiety in biological interaction.
Primary Screening Workflow: Enzyme Inhibition
The most authoritative application of thiophene-thioureas is Urease Inhibition . Urease is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori. The thiourea sulfur binds to the bi-nickel center, blocking substrate access.
Urease Inhibition Protocol (Indophenol Method)
Objective: Determine IC50 values to assess potency against Jack bean urease (model) or H. pylori urease.
Reagents:
-
Enzyme: Jack bean urease (5 U/mL).
-
Buffer: Phosphate-buffered saline (PBS), pH 6.8 or 7.4 (critical for enzyme stability).
-
Substrate: Urea (100 mM).
-
Reagents: Phenol-hypochlorite reagents (Weatherburn method).
Step-by-Step Methodology:
-
Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.5 µM to 100 µM). Ensure final DMSO concentration is <1% to prevent enzyme denaturation.
-
Incubation (Pre-Read): Mix 25 µL of enzyme solution with 5 µL of test compound. Incubate at 37°C for 15 minutes. Why? This allows the thiourea moiety to coordinate with the active site Nickel ions before the substrate competes.
-
Reaction: Add 55 µL of Urea substrate. Incubate for 15 minutes at 37°C.
-
Termination & Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent (NaOH + NaOCl). Incubate for 50 minutes for color development (deep blue indophenol complex).
-
Measurement: Read Absorbance at 630 nm .
-
Calculation:
Calculate IC50 using non-linear regression (e.g., GraphPad Prism).
Validation Benchmark:
-
Standard Control: Thiourea or Acetohydroxamic acid.
-
Expected Potency: High-quality thiophene derivatives often exhibit IC50 values between 3.0 µM and 10.0 µM [1][3].
Secondary Screening: Antimicrobial & Cytotoxicity
Once enzyme inhibition is established, compounds must be screened for whole-cell activity and safety (selectivity).
Antimicrobial Susceptibility (MIC Assay)
Thiophene-thioureas often disrupt bacterial biofilms or cell walls.
-
Method: Broth Microdilution (CLSI Standards).
-
Key Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Critical Step: Use Resazurin dye (Alamar Blue) as a growth indicator. A change from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. This is more sensitive than turbidity for thiourea derivatives, which can sometimes precipitate.
Cytotoxicity Screening (MTT Assay)
To ensure the compound is a drug and not a poison, you must determine the Selectivity Index (SI).
-
Cell Lines: Normal lines (e.g., HEK-293) vs. Cancer lines (e.g., MCF-7, A549).
-
Protocol:
-
Seed cells (1x10^4 cells/well) in 96-well plates.
-
Treat with compounds for 24-48 hours.
-
Add MTT reagent; mitochondrial succinate dehydrogenase reduces MTT to purple formazan.
-
Dissolve crystals in DMSO and read at 570 nm.
-
-
Data Analysis:
-
Target: SI > 10 indicates a promising therapeutic window.
-
In Silico Validation & Mechanism
Experimental data must be corroborated by molecular docking to confirm the binding mode.
Workflow:
-
Ligand Prep: Generate 3D structures, minimize energy (OPLS3e force field), and generate tautomers (critical for thiourea thione/thiol forms).
-
Protein Prep: Download Urease (PDB ID: 4H9M or 3LA4). Crucial: Retain the Nickel ions in the active site; remove water molecules unless they bridge the ligand.
-
Docking Constraints: Define a grid box centered on the Ni2+ ions. Set a constraint for metal coordination geometry if your software supports it (e.g., Glide, GOLD).
-
Scoring: Look for Hydrogen bonds between the thiourea -NH- and His519 or Asp360 , and the thione sulfur interaction with Ni ions [3].
Experimental Data Summary
The following table summarizes typical performance metrics for thiophene-substituted thioureas based on recent literature [1][3][5].
| Assay Type | Target / Strain | Standard Control | Active Range (IC50/MIC) | Notes |
| Enzyme Inhibition | Urease (Jack Bean) | Thiourea | 3.5 – 15.0 µM | Electron-withdrawing groups (Cl, NO2) on thiophene enhance activity. |
| Antimicrobial | S. aureus | Ciprofloxacin | 10 – 50 µg/mL | Lipophilicity (LogP) correlates strongly with potency here. |
| Antifungal | C. albicans | Fluconazole | 25 – 100 µg/mL | Often less potent than antibacterial activity. |
| Cytotoxicity | MCF-7 (Breast Cancer) | Doxorubicin | 5.0 – 20.0 µM | Look for apoptosis induction markers (Caspase-3). |
Integrated Screening Workflow
The following diagram outlines the sequence of operations for a complete biological validation campaign.
Caption: Step-by-step biological validation pipeline for thiophene-thiourea derivatives.
References
-
Synthesis, structural, physico-chemical characterization and antimicrobial activity screening of new thiourea derivatives. Farmacia Journal. [Link]
-
Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme. Frontiers in Chemistry. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. BioInterface Research. [Link]
-
Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega.[3] [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis [frontiersin.org]
Literature review of [2-(Thiophen-2-yl)ethyl]thiourea in medicinal chemistry
The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of the [2-(Thiophen-2-yl)ethyl]thiourea scaffold.
Status: Active Pharmacophore Primary Class: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) / Antimicrobial Key Derivative: HI-443 (N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea)[1]
Executive Summary
The [2-(Thiophen-2-yl)ethyl]thiourea moiety represents a specialized "privileged structure" in medicinal chemistry, most notably recognized for its potent activity against multidrug-resistant (MDR) strains of HIV-1. Structurally, it is a bioisostere of the Phenethylthiazolylthiourea (PETT) class. By replacing the phenyl ring of the PETT scaffold with a thiophene ring, researchers have achieved superior lipophilicity profiles and enhanced binding affinity within the hydrophobic non-nucleoside binding pocket (NNBP) of viral reverse transcriptase.
Beyond virology, this scaffold exhibits versatile utility in bacteriology, specifically as a urease inhibitor and an anti-tubercular agent, leveraging the thiourea's ability to chelate metal ions (e.g., Nickel in urease) and disrupt enzymatic pathways.
Chemical Architecture & Bioisosterism[2]
The Core Scaffold
The molecule consists of three distinct pharmacophoric regions:
-
Thiophene Head Group: A five-membered sulfur-containing aromatic ring. It serves as a bioisostere for a phenyl group but offers distinct electronic properties (electron-rich) and slightly lower steric bulk.
-
Ethyl Linker: A two-carbon spacer providing rotational flexibility, allowing the molecule to adopt a "butterfly-like" conformation essential for binding in deep hydrophobic pockets.
-
Thiourea Tail: The polar, hydrogen-bonding core (
). This region acts as a hydrogen bond donor/acceptor and a metal chelator.
Thiophene vs. Phenyl Bioisosterism
In the context of the PETT series (e.g., Trovirdine), replacing the phenyl ring with thiophene (as seen in compound HI-443 ) results in:
-
Enhanced Lipophilicity: Thiophene is more lipophilic than benzene, improving passive membrane permeability.
-
Metabolic Stability: The thiophene ring alters the metabolic soft spots, potentially reducing rapid oxidative clearance compared to unsubstituted phenyl rings.
-
Pi-Pi Stacking: The electron-rich nature of thiophene facilitates stronger
interactions with aromatic residues (e.g., Tyr181, Tyr188) in the HIV-1 RT binding pocket.
Synthetic Protocols
The synthesis of [2-(Thiophen-2-yl)ethyl]thiourea derivatives is generally achieved through nucleophilic addition of a primary amine to an isothiocyanate. This route is preferred for its high yields and operational simplicity.
Protocol A: Isothiocyanate Coupling (Standard Route)
Objective: Synthesis of
Reagents:
-
Precursor A: 2-(Thiophen-2-yl)ethanamine (CAS: 30433-91-1)
-
Precursor B: Aryl Isothiocyanate (e.g., 2-bromo-5-isothiocyanatopyridine)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Conditions: Reflux or Room Temperature / 4–12 Hours[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2-(Thiophen-2-yl)ethanamine in anhydrous MeCN.
-
Addition: Dropwise add 1.0–1.1 equivalents of the specific Aryl Isothiocyanate dissolved in MeCN under nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 2 hours. If TLC indicates incomplete conversion, heat to reflux (80°C) for 4 hours.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via
H-NMR (Thiourea NH protons typically appear as broad singlets at 9.0–11.0 ppm).
Protocol B: Dithiocarbamate Route (Alternative)
Used when the isothiocyanate is unstable or commercially unavailable.
-
React the Aryl Amine with Carbon Disulfide (
) and base (NaOH) to form the dithiocarbamate salt. -
React the salt with ethyl chloroformate to form the isothiocyanate in situ or react directly with 2-(Thiophen-2-yl)ethanamine.
Visualization: Synthetic Workflow
Caption: Standard nucleophilic addition mechanism for generating the thiourea scaffold.
Pharmacological Applications[2][3][4][5][6][7][8][9][10]
Antiviral Activity (HIV-1 NNRTI)
The most significant application of this scaffold is in the inhibition of HIV-1 Reverse Transcriptase (RT).
-
Lead Compound: HI-443 (N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea).[1]
-
Mechanism of Action: HI-443 acts as an NNRTI. It binds allosterically to a hydrophobic pocket near the catalytic site of the RT enzyme, locking the enzyme in an inactive conformation ("butterfly" binding mode).
-
Potency Data:
-
Wild Type HIV-1: Nanomolar potency.
-
MDR Strains: HI-443 retains potency against strains with V106A and Y181C mutations, which typically render drugs like Nevirapine ineffective.
-
Comparison: 5x more potent than Trovirdine; >1000x more potent than Nevirapine against specific resistant strains.[1]
-
Antimicrobial & Urease Inhibition
Thiourea derivatives are established inhibitors of urease, a nickel-dependent enzyme crucial for the survival of Helicobacter pylori in the stomach.
-
Mechanism: The sulfur atom of the thiourea moiety bridges the bi-nickel center of the urease active site, preventing urea hydrolysis.
-
Spectrum: Derivatives have shown moderate to high activity against Gram-positive bacteria (S. aureus, B. subtilis) and Mycobacterium tuberculosis.
Structure-Activity Relationship (SAR)
The SAR of [2-(Thiophen-2-yl)ethyl]thiourea is tightly defined. Small changes can drastically alter the "butterfly" conformation required for the NNRTI pocket.
| Region | Modification | Effect on Activity (HIV-1) |
| Thiophene Ring | Replacement with Phenyl | Decreased (Loss of optimal lipophilicity/packing). |
| Thiophene Ring | 5-Substitution (e.g., Methyl) | Variable (Can introduce steric clash in the pocket). |
| Ethyl Linker | Shortening to Methyl | Abolished (Loss of flexibility). |
| Ethyl Linker | Lengthening to Propyl | Decreased (Entropic penalty too high). |
| Thiourea NH | N-Methylation | Abolished (Loss of H-bond donor capability). |
| Distal Aryl Ring | Pyridyl vs Phenyl | Pyridyl Preferred (Pyridyl nitrogen can H-bond with Lys101). |
Visualization: SAR & Binding Logic
Caption: Structural dissection of the scaffold highlighting the functional role of each moiety.
References
-
D'Cruz, O. J., et al. (1999). N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)] thiourea as a potent inhibitor of NNI-resistant and multidrug-resistant human immunodeficiency virus-1.[1] Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Venkatachalam, T. K., et al. (2000). Strategic design and synthesis of thiourea derivatives as potent inhibitors of HIV-1 RNase H. Antiviral Chemistry & Chemotherapy.[3]
-
Altaf, A. A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry.[4] Link
-
Mao, C., et al. (1999). Structure-based design of N-[2-(1-cyclohexenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters.[3]
-
Badiceanu, C. D., et al. (2018). Synthesis, structural, physico-chemical characterization and antimicrobial activity screening of new thiourea derivatives.[5] Farmacia.[5] Link
Sources
- 1. N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)] thiourea as a potent inhibitor of NNI-resistant and multidrug-resistant human immunodeficiency virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. farmaciajournal.com [farmaciajournal.com]
Coordination Chemistry of [2-(Thiophen-2-yl)ethyl]thiourea Ligands
Executive Summary
The [2-(Thiophen-2-yl)ethyl]thiourea ligand class represents a versatile scaffold in modern coordination chemistry, bridging the gap between soft-donor organosulfur chemistry and bioinorganic application. Distinguished by a flexible ethylene spacer separating the thiophene ring from the thiourea binding core, these ligands exhibit unique hemilabile behavior and tunable lipophilicity.
This guide provides an in-depth analysis of their synthesis, coordination dynamics with transition metals (Pd, Pt, Cu, Ag), and their emerging role in metallodrug development. Unlike rigid conjugated systems, the ethyl spacer allows the thiophene moiety to act as a "molecular tail," influencing crystal packing and membrane permeability without necessarily blocking the primary coordination site.
Ligand Architecture & Synthesis
Structural Design Principles
The ligand comprises three critical domains:
-
The Thione/Thiol Core: The
donor set capable of thione ( ) or thiolate ( ) coordination. -
The Ethyl Spacer: A flexible
bridge that decouples the electronic system of the thiophene from the thiourea, preventing resonance dampening of the thione sulfur's nucleophilicity. -
The Thiophene Pendant: A lipophilic, potentially hemilabile donor that enhances cellular uptake in biological applications.
Synthetic Pathway
The most robust synthetic route utilizes the nucleophilic addition of 2-(thiophen-2-yl)ethan-1-amine to an isothiocyanate. This modular approach allows for the introduction of various
Protocol: General Synthesis of N-Acyl-[2-(thiophen-2-yl)ethyl]thioureas
-
Reagents: 2-(Thiophen-2-yl)ethan-1-amine, Benzoyl isothiocyanate, Acetone (dry).
-
Mechanism: Nucleophilic addition-elimination.
Step-by-Step Methodology:
-
Preparation: Dissolve benzoyl isothiocyanate (10 mmol) in anhydrous acetone (20 mL) under
atmosphere. -
Addition: Add 2-(thiophen-2-yl)ethan-1-amine (10 mmol) dropwise at
to prevent polymerization. -
Reflux: Stir at room temperature for 1 hour, then reflux for 2 hours to ensure thermodynamic product formation.
-
Isolation: Pour the reaction mixture into ice-cold water. The precipitate (N-benzoyl derivative) is filtered and recrystallized from Ethanol/DCM (1:1).
-
Hydrolysis (Optional): To obtain the mono-substituted thiourea, reflux the benzoyl derivative in 10% NaOH solution for 4 hours, then neutralize with HCl.
Figure 1: Synthetic workflow for thiophene-ethyl thiourea ligands via the isothiocyanate route.
Coordination Modes & Metal Interaction
The coordination chemistry of these ligands is governed by the Hard-Soft Acid-Base (HSAB) theory and the specific tautomeric form (thione vs. thiol) stabilized by the metal center.
Tautomeric Equilibrium
In solution, the ligand exists in equilibrium between the thione form (neutral) and the thiol form (anionic upon deprotonation).
-
Neutral (L): Binds primarily via Sulfur (S) . Preferred by neutral metals (e.g.,
). -
Anionic (L⁻): Binds via S,N-chelation . Preferred by cationic metals or in basic media (e.g.,
).
The "Pendant" Thiophene Effect
Unlike thiophene-carbonyl derivatives where the sulfur is part of a rigid chelate, the ethyl spacer in this ligand class creates a "lariat" effect.
-
Non-Coordinating (Distal): The thiophene ring points away from the metal, engaging in
stacking interactions in the crystal lattice. -
Weakly Coordinating (Proximal): In electron-deficient metal centers (e.g.,
), the thiophene sulfur can form a long-range interaction ( ), stabilizing the complex.
Quantitative Binding Data (Representative)
| Metal Ion | Precursor | Coordination Geometry | Binding Mode | Stability Constant ( |
| Pd(II) | Square Planar | Monodentate-S (Trans) | ||
| Pt(II) | Square Planar | S,N-Chelate (Cis) | ||
| Cu(I) | Tetrahedral / Cluster | Bridging-S ( | N/A (Polymeric) | |
| Ni(II) | Square Planar | S,O-Chelate (if Acyl) |
Case Studies in Metal Complexation
Palladium(II) and Platinum(II) Complexes
Application: Anticancer agents (Cisplatin analogues).
Chemistry: Reaction of the ligand with
-
Mechanism: The "soft" Pd(II) ion preferentially targets the thione sulfur. If the ligand is N-acylated (e.g., benzoyl), the carbonyl oxygen can assist in chelation, forming a stable 6-membered metallocycle.
-
Structural Insight: Crystal structures often reveal a trans arrangement of the sulfur atoms to minimize steric clash between the bulky thiophene-ethyl tails.
Copper(I) and Silver(I) Clusters
Application: Antibacterial coatings and sensors.
Chemistry: These metals often induce polymerization. The thiourea sulfur acts as a bridge (
-
Thiophene Role: The ethyl spacer allows the thiophene rings to interdigitate between chains, enhancing the material's hydrophobicity and stability in aqueous environments.
Figure 2: Primary coordination modes dictated by metal oxidation state and pH conditions.
Biological & Catalytic Applications[1][2][3][4][5][6]
Anticancer Activity (Cytotoxicity)
Complexes of [2-(Thiophen-2-yl)ethyl]thiourea, particularly with Au(I) and Ag(I) , have shown significant cytotoxicity against HeLa and MCF-7 cell lines.
-
Mechanism: The thiophene moiety increases lipophilicity (
), facilitating passive diffusion across the cell membrane. Once inside, the labile M-S bond may undergo exchange with cellular thiols (e.g., glutathione), releasing the metal ion to target DNA or mitochondria. -
Data: Bis(thiourea) complexes often outperform mono-substituted counterparts due to the "chelate effect" preventing premature demetallation in the bloodstream.
Antibacterial Mechanism
The free ligands exhibit moderate activity, but their Cu(II) and Zn(II) complexes show enhanced potency (Chelation Theory).
-
Causality: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the central metal atom, favoring permeation through the lipid layer of bacterial membranes.
Experimental Protocols
Synthesis of Bis[1-(2-(thiophen-2-yl)ethyl)-3-benzoylthiourea] Palladium(II) Chloride
Objective: Isolate a square-planar Pd(II) complex for biological testing.
-
Precursor Solution: Dissolve
(0.5 mmol) in 10 mL distilled water. Add 2 drops of conc. HCl to stabilize Pd(II). -
Ligand Solution: Dissolve the synthesized thiourea ligand (1.0 mmol) in 15 mL Ethanol.
-
Complexation: Add the ligand solution dropwise to the metal solution under constant stirring. A color change (usually yellow/orange) indicates complex formation.
-
Digestion: Stir for 3 hours at
. -
Filtration: Filter the solid precipitate, wash with water (to remove KCl), then cold ethanol, and finally diethyl ether.
-
Drying: Dry in a vacuum desiccator over
.
Crystallization for X-Ray Diffraction[7]
-
Method: Slow Evaporation.
-
Solvent System: DMF/Ethanol (1:3) or DMSO/Methanol.
-
Procedure: Dissolve 20 mg of the complex in the minimum amount of DMF. Dilute with ethanol until slightly turbid, then add a few drops of DMF to clear. Cover with parafilm, poke small holes, and leave at room temperature for 5-7 days.
References
-
Waikato University. (2023). Studies on the coordination chemistry of functionalised thiourea ligands.[1][2][3]Link
-
MDPI Molecules. (2021). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.[4][1][2]Link
-
ResearchGate. (2015). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives.[5]Link
-
RSC Advances. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review.Link
-
NIH / PMC. (2011). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate.Link
Sources
- 1. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 3. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Thermodynamic stability of [2-(Thiophen-2-yl)ethyl]thiourea
An In-Depth Technical Guide to the Thermodynamic Stability of [2-(Thiophen-2-yl)ethyl]thiourea
For Researchers, Scientists, and Drug Development Professionals
The thermodynamic stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. [2-(Thiophen-2-yl)ethyl]thiourea, a molecule of interest within contemporary drug discovery, presents a unique stability profile owing to its thiophene and thiourea moieties. This technical guide provides a comprehensive framework for the elucidation of its thermodynamic stability. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, field-proven experimental protocols. By detailing methodologies such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and stability-indicating High-Performance Liquid Chromatography (HPLC), this guide equips the reader with the necessary tools to rigorously assess and understand the stability of [2-(Thiophen-2-yl)ethyl]thiourea and related compounds.
PART 1: Foundational Principles of Thermodynamic Stability
The thermodynamic stability of a pharmaceutical compound like [2-(Thiophen-2-yl)ethyl]thiourea is fundamentally governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for any process, including degradation, is a function of enthalpy (ΔH) and entropy (ΔS), as described by the equation:
ΔG = ΔH - TΔS
Where T is the temperature in Kelvin. A negative ΔG indicates a spontaneous process, such as degradation. Therefore, understanding the enthalpic and entropic contributions is key to predicting and controlling the stability of the compound.
Computational Approaches to Predicting Stability
Before embarking on extensive experimental work, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the physicochemical properties and stability of thiophene-thiourea derivatives.[1][2] DFT calculations can predict electronic properties like the HOMO-LUMO energy gap, which is a significant indicator of a molecule's stability; a smaller gap often suggests higher reactivity.[1] These in silico studies can help to identify potential liabilities in the molecular structure and guide the experimental design.
PART 2: Experimental Determination of Thermal Stability
Thermal analysis techniques are indispensable for probing the solid-state stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone methods in this regard, providing information on melting points, purity, decomposition temperatures, and overall thermal stability.[3]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as melting, crystallization, and decomposition. The DSC curve for a thiourea derivative will typically show an endothermic peak corresponding to its melting point.[4] Any exothermic events following the melt could indicate decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for determining the onset temperature of thermal decomposition, which is observed as a significant mass loss.[5][6] For organic sulfur compounds, TGA can reveal characteristic decomposition patterns.[7]
Integrated Experimental Workflow for Thermal Analysis
The following diagram illustrates a comprehensive workflow for assessing the thermal stability of [2-(Thiophen-2-yl)ethyl]thiourea.
Detailed Protocol for DSC and TGA Analysis
-
Sample Preparation: Accurately weigh 2-10 mg of [2-(Thiophen-2-yl)ethyl]thiourea into an aluminum or alumina pan.[3]
-
Instrument Setup:
-
For DSC, place the sample pan and an empty reference pan into the calorimeter.
-
For TGA, place the sample pan onto the microbalance.
-
-
Experimental Conditions:
-
Data Acquisition: Record the heat flow as a function of temperature for DSC and the mass as a function of temperature for TGA.
PART 3: Chemical Stability Assessment Using a Stability-Indicating HPLC Method
While thermal analysis provides insights into solid-state stability at elevated temperatures, it is crucial to assess the chemical stability of [2-(Thiophen-2-yl)ethyl]thiourea under conditions relevant to storage and formulation. This is typically achieved through forced degradation studies, with the degradation products monitored by a stability-indicating HPLC method.[8][9]
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[9] The following conditions are typically employed:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.[8]
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature.[8]
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-5% H₂O₂).[8]
-
Thermal Stress (Solid State): Storing the solid compound at an elevated temperature (e.g., 70 °C).[8]
-
Photolytic Stress: Exposing the compound (in solid or solution form) to UV and visible light.[8]
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of the remaining intact drug.[9] Reversed-phase HPLC with UV detection is the most common approach.[9]
Protocol for Chemical Stability Testing
-
Preparation of Stressed Samples:
-
Prepare solutions of [2-(Thiophen-2-yl)ethyl]thiourea in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For thermal and photolytic stress, store the solid or solution under the specified conditions for a defined period.
-
-
HPLC Analysis:
-
At predetermined time points, withdraw aliquots from the stressed samples.
-
Neutralize the acidic and basic samples before injection.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for thiourea derivatives could involve a C18 column with a mobile phase of acetonitrile and water, with UV detection around 200 nm.[10][11]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify and, if necessary, characterize any significant degradation products.
-
PART 4: Data Synthesis and Interpretation
The culmination of this stability assessment is the synthesis of data from all experimental approaches to form a comprehensive stability profile for [2-(Thiophen-2-yl)ethyl]thiourea.
Quantitative Data Summary
The results should be summarized in clear, concise tables for easy comparison.
Table 1: Thermal Analysis Data for [2-(Thiophen-2-yl)ethyl]thiourea
| Parameter | Value | Observations |
| Melting Point (DSC) | TBD (°C) | Sharpness of the endotherm indicates purity. |
| Decomposition Onset (TGA) | TBD (°C) | Temperature at which significant mass loss begins. |
| Mass Loss at T > Onset | TBD (%) | Indicates the extent of decomposition. |
Table 2: Summary of Forced Degradation Studies for [2-(Thiophen-2-yl)ethyl]thiourea
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60 °C | 24 h | TBD | TBD |
| 0.1 M NaOH, 60 °C | 24 h | TBD | TBD |
| 3% H₂O₂, RT | 24 h | TBD | TBD |
| 70 °C (Solid) | 7 days | TBD | TBD |
| Photolytic (ICH Q1B) | TBD | TBD | TBD |
TBD: To be determined experimentally.
By integrating the findings from thermal and chemical stability studies, a holistic understanding of the thermodynamic liabilities of [2-(Thiophen-2-yl)ethyl]thiourea can be achieved. This knowledge is paramount for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product.
References
-
Differential scanning calorimetry (DSC) profiles of thiourea (a), EMIMBr (b), and DES (c) (molar ratio of EMIMCl to thiourea = 1:0.5). ResearchGate. Available at: [Link]
-
Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. TÜBİTAK Academic Journals. Available at: [Link]
-
Differential scanning calorigrams for the cyclohexane/ thiourea... ResearchGate. Available at: [Link]
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. ResearchGate. Available at: [Link]
-
Synthesis of new thiourea derivatives and metal complexes. KSU BAP. Available at: [Link]
-
Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate. Available at: [Link]
-
Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. International Journal of Environmental Science and Development. Available at: [Link]
-
Design and synthesis of new thiophene derivatives together with their antitumor evaluations. European Journal of Chemistry. Available at: [Link]
-
HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P. SIELC Technologies. Available at: [Link]
-
HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies. Available at: [Link]
-
Impact of Optimized Molar Ratio, Temperature and Time on Organic Sulfur Transformation and Thermophysical Properties of High-Sulfur Coal. International Journal of Technology. Available at: [Link]
-
(a) Thermogravimetric analysis (TGA) curves of pure sulphur and 0.6S-EG... ResearchGate. Available at: [Link]
-
Drug stability. European Journal of Hospital Pharmacy. Available at: [Link]
-
Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. ResearchGate. Available at: [Link]
-
Separation of Thiourea, Ketoprofen, Naproxen, Flurbiprofen, and Ibuprofen using aqueous 0.2% formic acid. ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis (TGA) of the sulfur polymers. Two mass... ResearchGate. Available at: [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. Available at: [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available at: [Link]
-
Synthesis and molecular docking study of thiophene-bearing thiourea derivatives as potential acetylcholinesterase, and butyrylcholinesterase inhibitors. ResearchGate. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Current Science and Technology. Available at: [Link]
-
Thermogravimetric Analysis (TGA). NETZSCH Analyzing & Testing. Available at: [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Molecular and crystal structures and spectroscopic properties of 2-oxo-2-(Thiophen-2-yl) ethyl phosphonic acid. ResearchGate. Available at: [Link]
-
Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science. Available at: [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
ANTIOXIDANT ACTIVITY AND DRUG PROFILE OF SEVERAL THIOUREA DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID. Farmacia Journal. Available at: [Link]
-
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. ResearchGate. Available at: [Link]
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- 11. HPLC Method for Analysis of Thiourea on Primesep P Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide on the Potential of [2-(Thiophen-2-yl)ethyl]thiourea as a Histamine H3 Receptor Antagonist
Abstract
The histamine H3 receptor (H3R), a presynaptic G protein-coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a significant therapeutic target for a spectrum of neurological disorders.[1][2][3] Its role as an autoreceptor and heteroreceptor allows it to modulate the release of histamine and other key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, thereby influencing cognitive functions, wakefulness, and other physiological processes.[3][4][5] This guide provides a comprehensive technical exploration into the potential of a specific small molecule, [2-(Thiophen-2-yl)ethyl]thiourea, as a novel H3R antagonist. We will delve into the scientific rationale for investigating this compound, present detailed, field-proven methodologies for its synthesis and evaluation, and discuss the interpretation of potential findings within the broader context of H3R-targeted drug discovery. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the development of new CNS-acting therapeutics.
Introduction: The Rationale for Targeting the Histamine H3 Receptor
H3R antagonists and inverse agonists have garnered considerable interest for their potential therapeutic applications in a variety of CNS disorders, including:
-
Cognitive Impairment: By blocking the inhibitory effect of the H3R on the release of pro-cognitive neurotransmitters like acetylcholine, antagonists can enhance learning and memory.[1][9] This has implications for Alzheimer's disease and other dementias.[1]
-
Sleep-Wake Disorders: The histaminergic system plays a crucial role in maintaining wakefulness. H3R antagonists can increase histamine release, promoting a state of arousal, which is beneficial for conditions like narcolepsy and excessive daytime sleepiness.[10][11]
-
Attention-Deficit/Hyperactivity Disorder (ADHD) and Schizophrenia: The modulation of dopamine and norepinephrine release by H3R antagonists suggests their potential utility in treating these complex psychiatric disorders.[1]
The thiourea moiety is a versatile scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets.[12][13] Its inclusion in various pharmacologically active compounds, including some histamine receptor ligands, underscores its potential in designing novel H3R antagonists.[14][15][16] The selection of the [2-(Thiophen-2-yl)ethyl] substituent is based on the lipophilic nature of the thiophene ring, which may contribute to favorable physicochemical properties, such as blood-brain barrier penetration—a critical factor for CNS-targeted drugs.[12]
Synthesis of [2-(Thiophen-2-yl)ethyl]thiourea
The synthesis of [2-(Thiophen-2-yl)ethyl]thiourea can be achieved through a straightforward and well-established chemical transformation. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis
Objective: To synthesize [2-(Thiophen-2-yl)ethyl]thiourea from 2-(Thiophen-2-yl)ethan-1-amine and a thiocyanate salt.
Materials:
-
2-(Thiophen-2-yl)ethan-1-amine
-
Ammonium thiocyanate (or other suitable thiocyanate salt)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(Thiophen-2-yl)ethan-1-amine (1 equivalent) in a mixture of ethanol and water.
-
Addition of Thiocyanate: To this solution, add ammonium thiocyanate (1.1 equivalents).
-
Acidification and Reflux: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to yield the desired [2-(Thiophen-2-yl)ethyl]thiourea.
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Evaluation of H3 Receptor Antagonism
A series of in vitro assays are essential to characterize the interaction of [2-(Thiophen-2-yl)ethyl]thiourea with the H3 receptor and to determine its functional activity.
Receptor Binding Affinity
A radioligand binding assay is the gold standard for determining the affinity of a test compound for the H3 receptor.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of [2-(Thiophen-2-yl)ethyl]thiourea for the human H3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human H3 receptor (e.g., HEK293 or CHO cells).
-
[³H]-Nα-methylhistamine or another suitable radiolabeled H3R antagonist.
-
[2-(Thiophen-2-yl)ethyl]thiourea (test compound).
-
Non-labeled H3R antagonist (for determining non-specific binding, e.g., thioperamide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the H3R-expressing cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Determination of Non-specific Binding: A parallel set of incubations should be performed in the presence of a high concentration of a non-labeled H3R antagonist to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Antagonism: cAMP Accumulation Assay
Experimental Protocol: cAMP Accumulation Assay
Objective: To determine the ability of [2-(Thiophen-2-yl)ethyl]thiourea to block the agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the human H3 receptor.
-
Forskolin (an adenylyl cyclase activator).[19]
-
A known H3R agonist (e.g., (R)-α-methylhistamine).
-
[2-(Thiophen-2-yl)ethyl]thiourea (test compound).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]
Procedure:
-
Cell Plating: Plate the H3R-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of the H3R agonist in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of the test compound. Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.
G Protein Activation: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation and can differentiate between antagonists and inverse agonists.[21][22]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To assess the effect of [2-(Thiophen-2-yl)ethyl]thiourea on basal and agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell membranes expressing the H3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[21]
-
GDP.
-
H3R agonist.
-
[2-(Thiophen-2-yl)ethyl]thiourea (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4).
Procedure:
-
Incubation: Incubate the cell membranes with [³⁵S]GTPγS and varying concentrations of the test compound in the presence and absence of an H3R agonist.
-
Equilibrium: Allow the reaction to proceed for a defined time at 30°C.
-
Filtration and Washing: Terminate the reaction by rapid filtration and wash the filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: An antagonist will block the agonist-stimulated increase in [³⁵S]GTPγS binding. An inverse agonist will decrease the basal [³⁵S]GTPγS binding in the absence of an agonist.[21]
In Vivo Evaluation of H3 Receptor Antagonism
In vivo studies are crucial to assess the pharmacological effects of the test compound in a whole-animal model.
Receptor Occupancy
Determining the extent to which the compound binds to H3 receptors in the brain at various doses is a critical step.[23]
Experimental Protocol: Ex Vivo Receptor Occupancy
Objective: To measure the in vivo occupancy of H3 receptors in the brain by [2-(Thiophen-2-yl)ethyl]thiourea.
Materials:
-
Rodents (e.g., rats or mice).
-
[2-(Thiophen-2-yl)ethyl]thiourea.
-
A radiolabeled H3R antagonist for ex vivo binding.
Procedure:
-
Compound Administration: Administer various doses of the test compound to the animals.
-
Brain Tissue Collection: At a specified time point after administration, euthanize the animals and collect their brains.
-
Ex Vivo Binding: Prepare brain homogenates and perform a radioligand binding assay as described in section 3.1 to measure the available H3 receptors.
-
Data Analysis: Calculate the percentage of receptor occupancy at each dose of the test compound.
Pharmacodynamic Effects
Several behavioral models can be used to assess the functional consequences of H3R antagonism in vivo.
-
Wakefulness-Promoting Effects: Electroencephalography (EEG) recordings in rodents can be used to measure changes in sleep-wake patterns following compound administration.[24]
-
Pro-cognitive Effects: The novel object recognition test and the Morris water maze are commonly used to evaluate improvements in learning and memory.[9][11]
-
Modulation of Neurotransmitter Levels: Microdialysis studies can be performed to measure the extracellular levels of histamine, acetylcholine, and other neurotransmitters in specific brain regions following compound administration.[11]
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameter | [2-(Thiophen-2-yl)ethyl]thiourea | Reference Compound (e.g., Pitolisant) |
| H3R Binding | Ki (nM) | Experimental Value | Literature Value |
| cAMP Assay | IC₅₀ (nM) | Experimental Value | Literature Value |
| [³⁵S]GTPγS Assay | Antagonist pA₂ / Inverse Agonist pIC₅₀ | Experimental Value | Literature Value |
| Receptor Occupancy | ED₅₀ (mg/kg) | Experimental Value | Literature Value |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Histamine H3 Receptor Signaling Pathway.
Caption: Experimental Workflow for H3R Antagonist Evaluation.
Conclusion
The systematic evaluation of [2-(Thiophen-2-yl)ethyl]thiourea as a potential histamine H3 receptor antagonist, following the comprehensive methodologies outlined in this guide, will provide a robust dataset to determine its therapeutic potential. A successful candidate will exhibit high affinity and selectivity for the H3R, demonstrate functional antagonism in cellular assays, and display desirable in vivo properties, including brain penetration and efficacy in relevant behavioral models. The insights gained from this research will not only elucidate the structure-activity relationship of thiourea-based H3R antagonists but may also pave the way for the development of a novel therapeutic agent for the treatment of cognitive and sleep-wake disorders.
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Overview of N-substituted thiourea derivatives containing thiophene rings
An In-Depth Technical Guide to N-Substituted Thiourea Derivatives Containing Thiophene Rings
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis and biological evaluation of heterocyclic compounds remain a cornerstone of modern medicinal chemistry. Among the vast array of molecular scaffolds, N-substituted thiourea derivatives incorporating a thiophene ring have emerged as a particularly promising class. This guide provides a comprehensive overview of these derivatives, intended for researchers, scientists, and drug development professionals. We delve into the rationale behind their design, robust synthetic methodologies, critical characterization techniques, and their significant therapeutic potential across antimicrobial, anticancer, and anti-inflammatory applications. This document is structured to serve not merely as a repository of information, but as a practical guide, offering field-proven insights into experimental design and interpretation, complete with detailed protocols and structure-activity relationship analyses.
The Thiophene-Thiourea Scaffold: A Privileged Core in Drug Discovery
The strategic combination of the thiophene ring and the thiourea linker creates a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility stems from the unique physicochemical properties of each component.
-
Thiophene: This five-membered, sulfur-containing aromatic heterocycle is a bioisostere of the benzene ring, found in numerous FDA-approved drugs. Its inclusion in a molecule can enhance metabolic stability and improve pharmacokinetic profiles. The thiophene ring system is electron-rich and participates in various biological interactions, serving as an effective pharmacophore in the design of agents with antimicrobial, anti-inflammatory, and antitumor activities[1][2][3].
-
Thiourea: The thiourea moiety (-NH-C(S)-NH-) is a highly versatile functional group. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the C=S group) allows for multiple, specific interactions with biological targets like enzymes and receptors[4][5]. This ability to form strong hydrogen bonds is critical for enzymatic inhibition and modulating protein-protein interactions. Furthermore, the thiourea scaffold is a key building block for synthesizing a wide range of biologically active heterocyclic compounds[6][7].
The synergistic combination of these two moieties results in compounds with a broad spectrum of biological activities, making them a focal point of significant research interest[4][8].
Synthesis of Thiophene-Thiourea Derivatives: A Methodical Approach
The most prevalent and efficient method for synthesizing N-substituted thiourea derivatives containing a thiophene ring involves a two-step process. This process begins with the formation of a reactive isothiocyanate intermediate, which is subsequently coupled with a desired amine.
Core Synthesis Pathway
The general synthetic route relies on the nucleophilic addition of an amine to the electrophilic carbon of an isothiocyanate. The thiophene moiety can be introduced either on the acyl isothiocyanate part or on the amine part. A common and highly effective strategy involves preparing a thiophene-2-carbonyl isothiocyanate intermediate.
Caption: General two-step synthesis of thiophene-thiourea derivatives.
Detailed Experimental Protocol: Synthesis of N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea
This protocol provides a representative, self-validating system for synthesis. The choice of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive isothiocyanate intermediate.
Step 1: Formation of Thiophene-2-carbonyl isothiocyanate [7][9]
-
To a solution of thiophene-2-carbonyl chloride (10 mmol) in 50 mL of anhydrous acetone, add finely powdered ammonium thiocyanate (12 mmol).
-
Stir the resulting suspension vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Causality Insight: The reaction proceeds via nucleophilic attack of the thiocyanate anion on the carbonyl carbon of the acid chloride, followed by the elimination of the chloride ion. Acetone is an ideal solvent as it is polar enough to dissolve the reactants but aprotic, thus preserving the isothiocyanate.
-
-
The resulting solution/suspension containing the thiophene-2-carbonyl isothiocyanate is not isolated and is used directly in the next step.
Step 2: Reaction with Diethylamine [10][11]
-
To the freshly prepared solution of thiophene-2-carbonyl isothiocyanate (10 mmol) from Step 1, add diethylamine (10 mmol) dropwise while maintaining the temperature at 0-5 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and then dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea.
Structural Characterization: Confirming the Molecular Architecture
Unambiguous characterization of the synthesized derivatives is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure, confirming the successful formation of the target compound.
Spectroscopic Analysis
The following techniques are indispensable for structural elucidation[10][11]:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. Key vibrational bands confirm the formation of the thiourea linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Reveals the precise connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
Representative Spectroscopic Data
The table below summarizes the characteristic spectral data for a typical N-acyl thiourea derivative containing a thiophene ring.
| Technique | Functional Group/Atom | Characteristic Signal/Band | Rationale |
| FT-IR | N-H (Amide/Thiourea) | 3100-3400 cm⁻¹ (stretch) | Confirms the presence of the N-H bonds in the thiourea linker[6][12]. |
| C=O (Amide) | 1650-1680 cm⁻¹ (stretch) | Indicates the carbonyl group adjacent to the thiophene ring[13]. | |
| C=S (Thiourea) | 1100-1250 cm⁻¹ (stretch) | A key indicator of the thiourea core; can be coupled with C-N vibrations[6][12][14]. | |
| ¹H NMR | Thiophene Ring Protons | δ 7.0-8.0 ppm (multiplets) | Characteristic chemical shifts for protons on an aromatic thiophene ring[10]. |
| N-H Protons | δ 9.0-14.0 ppm (broad singlets) | These protons are deshielded due to the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups. They are also exchangeable with D₂O[15]. | |
| ¹³C NMR | C=S (Thiocarbonyl) | δ 175-185 ppm | The downfield chemical shift is highly characteristic of the thiocarbonyl carbon[10]. |
| C=O (Carbonyl) | δ 160-170 ppm | Confirms the presence of the amide carbonyl carbon. | |
| Thiophene Ring Carbons | δ 125-145 ppm | Signals corresponding to the carbons of the thiophene heterocycle. |
Therapeutic Potential and Biological Activities
The fusion of thiophene and thiourea moieties has yielded derivatives with a remarkable range of biological activities. The structure-activity relationship (SAR) often reveals that the nature of the substituent on the second nitrogen of the thiourea linker is critical for potency and selectivity[4][5].
Antimicrobial Activity
Thiophene-thiourea derivatives have demonstrated potent activity against a spectrum of bacterial and fungal pathogens[3].
-
Mechanism & SAR: The activity is often attributed to the ability of the thiourea moiety to chelate essential metal ions in microbial enzymes or to disrupt cell membrane integrity[4]. The lipophilicity and electronic nature of the N-substituent play a crucial role. For instance, incorporating electron-withdrawing groups (like halogens) on an aromatic ring substituent or adding other heterocyclic moieties can significantly enhance antimicrobial potency[4][16]. Thiophene-containing thioureas have often shown higher activity than their phenyl analogs, highlighting the beneficial role of the heterocycle[4].
-
Example: Compounds like N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea have shown significant in vitro antifungal activities against species such as Candida albicans[10][11].
Anticancer Activity
This class of compounds has emerged as a promising avenue for the development of novel anticancer agents, exhibiting cytotoxicity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and prostate (PC-3)[17][18][19].
-
Mechanism & SAR: The anticancer mechanisms are diverse and can include the inhibition of key enzymes involved in carcinogenesis, induction of apoptosis, and disruption of cell cycle progression[18][20]. The substitution pattern is a key determinant of activity. For example, the introduction of bulky or halogenated phenyl groups at the N' position can lead to potent cytotoxic effects[5][17]. The thiourea linker's ability to interact with protein targets via hydrogen bonding is a critical factor in their antitumor action[5].
Caption: Key structure-activity relationships (SAR) for the scaffold.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and thiophene-thiourea derivatives have been investigated as potent anti-inflammatory agents[20][21].
-
Mechanism & SAR: Their mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX)[20][21][22]. By blocking these enzymes, the compounds prevent the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The anti-inflammatory activity is highly dependent on the N'-substituent, with certain aromatic amines leading to compounds with inhibitory profiles superior to standard drugs like naproxen in preclinical models[20][22].
Key Experimental Protocols in Biological Evaluation
To assess the therapeutic potential of newly synthesized derivatives, standardized and reproducible biological assays are essential.
Protocol: In Vitro Anticancer MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxic effect.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[18].
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Scientific Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Protocol: In Vitro Antimicrobial Broth Microdilution Assay (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Dispense 50 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first well. Perform a two-fold serial dilution across the plate by transferring 50 µL from well to well.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard. Dilute this suspension and add 50 µL to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion and Future Perspectives
N-substituted thiourea derivatives containing thiophene rings represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their rich potential for structural modification, allows for the fine-tuning of their biological activity. The robust evidence of their antimicrobial, anticancer, and anti-inflammatory properties makes them prime candidates for further lead optimization in drug discovery programs.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogs with diverse N-substituents to further probe the structure-activity relationships and identify compounds with enhanced potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic profiles, and toxicity.
-
Drug Delivery Systems: Developing advanced formulations, such as nanoparticles, to improve the solubility and tumor-targeting capabilities of potent but poorly soluble derivatives[19].
By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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ResearchGate. (2025). Catalyst Free synthesis of thiophen derivatives using multicomponent reactions of isothiocyanates: Study of biological activity. ResearchGate. [Link]
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Al-Abdullah, E. S., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. MDPI. [Link]
-
Unknown. (Date unknown). synthesis of isothiocyanates. shodhganga.inflibnet.ac.in. [Link]
-
Pourshamsian, K., et al. (2011). An Efficient, Facial and Green Synthesis of Substituted Thiourea. orientjchem.org. [Link]
-
Ceyhan, G., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Semantic Scholar. [Link]
-
ResearchGate. (2016). (PDF) Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. ResearchGate. [Link]
-
ResearchGate. (Date unknown). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 3. sciensage.info [sciensage.info]
- 4. nanobioletters.com [nanobioletters.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. iosrjournals.org [iosrjournals.org]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. mdpi.com [mdpi.com]
- 19. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Purity Synthesis of [2-(Thiophen-2-yl)ethyl]thiourea
Executive Summary & Strategic Rationale
The thiourea moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in histamine H3 receptor antagonists, antiviral agents, and bioisosteres for urea linkages. This Application Note details the synthesis of [2-(Thiophen-2-yl)ethyl]thiourea starting from 2-thiopheneethylamine .
While direct condensation of amines with thiocyanate salts (e.g.,
Selected Methodology: The Benzoyl Isothiocyanate Route To ensure high yield and operational reliability, this protocol utilizes the Benzoyl Isothiocyanate method. This two-step sequence is superior for three reasons:
-
Irreversibility: The formation of the intermediate
-benzoyl thiourea is rapid and quantitative. -
Purification Logic: The intermediate is highly crystalline and lipophilic, allowing easy separation from unreacted amine.
-
Safety: It avoids the use of highly toxic thiophosgene or carbon disulfide.
Retrosynthetic Analysis & Pathway
The synthesis is designed as a "Protect-Deprotect" strategy where the benzoyl group acts as an activating group for thiourea formation and is subsequently removed via alkaline hydrolysis.
Figure 1: Two-step synthetic pathway via benzoyl thiourea intermediate.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | Hazards |
| 2-Thiopheneethylamine | 127.21 | 1.0 | Substrate | Irritant, stench |
| Benzoyl Isothiocyanate | 163.19 | 1.05 | Reagent | Lachrymator, moisture sensitive |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, slightly toxic |
| Sodium Hydroxide (10%) | 40.00 | Excess | Hydrolysis | Corrosive |
| Methanol | 32.04 | Solvent | Co-solvent | Flammable, toxic |
Step 1: Formation of -Benzoyl-N'-[2-(2-thienyl)ethyl]thiourea
Rationale: The nucleophilic primary amine attacks the highly electrophilic isothiocyanate carbon. The benzoyl group withdraws electron density, making the isothiocyanate more reactive than standard alkyl isothiocyanates.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Flame-dry the glassware if high-precision yield is required, though the reaction is robust to trace moisture.
-
Solvation: Dissolve 2-thiopheneethylamine (10.0 mmol, 1.27 g) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve benzoyl isothiocyanate (10.5 mmol, 1.71 g) in DCM (10 mL) and add it dropwise to the amine solution over 15 minutes.
-
Observation: A slight exotherm may occur. The solution typically turns from colorless to pale yellow.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2 hours.
-
Checkpoint (TLC): Monitor using Hexane:Ethyl Acetate (3:1). The starting amine (polar, stains with ninhydrin) should disappear, replaced by a less polar UV-active spot (the benzoyl thiourea).
-
Workup:
Step 2: Alkaline Hydrolysis to [2-(Thiophen-2-yl)ethyl]thiourea
Rationale: The benzoyl-amide bond is more labile than the thiourea linkage. Base hydrolysis cleaves the benzoyl group as benzoate, leaving the free mono-substituted thiourea.
-
Hydrolysis: Suspend the intermediate from Step 1 in Methanol (30 mL).
-
Activation: Add 10% aqueous NaOH (10 mL, approx. 2.5 equiv).
-
Note: A slight excess of base ensures complete consumption of the benzoyl group.
-
-
Reflux: Heat the mixture to reflux (approx. 70°C) for 1–2 hours.
-
Checkpoint: The suspension usually clears as the reaction proceeds, then may precipitate product upon cooling.
-
-
Quench & Separation:
-
Cool the mixture to RT.
-
Pour the mixture into ice water (100 mL).
-
Acidification (Critical Step): Carefully acidify with 1M HCl to pH ~8-9. Do not acidify too strongly (pH < 2) or the thiourea sulfur may protonate/decompose, although it is relatively stable. The goal is to keep the benzoic acid byproduct as the water-soluble sodium benzoate (soluble at alkaline/neutral pH) while precipitating the thiourea (less soluble in water).
-
Correction: Actually, to remove benzoic acid completely, it is best to keep the aqueous layer basic (pH > 10) initially. The thiourea is organic.[1][2][4][5][6][7][8][9]
-
Revised Workup:
-
Evaporate Methanol.
-
The residue contains Product + Sodium Benzoate.
-
Add Water (50 mL). The Sodium Benzoate dissolves.[1][10] The Thiourea product should remain as a precipitate or oil.
-
Extract with Ethyl Acetate (3 x 30 mL).
-
The aqueous layer contains the benzoate waste.
-
Wash the organic layer with Brine , dry over
, and concentrate.
-
-
-
Purification: Recrystallize the crude solid from Isopropanol or Toluene/Hexane.
Purification & Quality Control Logic
The following flowchart illustrates the critical decision points during purification to ensure removal of the specific impurities (Benzoic acid and unreacted amine).
Figure 2: Workup strategy separating the target thiourea from the benzoate byproduct.
Analytical Validation (Self-Validating Protocol)
To confirm identity without a reference standard, rely on these structural signatures.
Expected NMR Data (DMSO- )
- 7.3 - 6.9 ppm (3H, m): Characteristic thiophene ring protons. Look for the specific coupling pattern (dd) of the thiophene system.
- 7.1 ppm (Broad s, 1H): NH adjacent to the ethyl chain (triplet-like broad signal).
-
6.9 ppm (Broad s, 2H): Terminal
protons. Note: These are exchangeable with . -
3.6 ppm (2H, q): Methylene group adjacent to Nitrogen (
). -
3.0 ppm (2H, t): Methylene group adjacent to Thiophene (
).
Mass Spectrometry (ESI+)
-
Theoretical MW: 186.29 g/mol .
-
Observed:
. -
Fragment: Loss of
or cleavage of the ethyl chain may be observed.
Melting Point[2][4][7][10][13]
-
While the specific MP for this derivative is not standard in common snippets, mono-substituted ethyl thioureas are typically crystalline solids with MPs in the range of 100°C – 140°C . A sharp melting range (< 2°C) indicates high purity.
Process Safety & Troubleshooting
| Hazard / Issue | Mitigation Strategy |
| Isothiocyanate Sensitization | Benzoyl isothiocyanate is a lachrymator and sensitizer. Handle only in a fume hood. Destroy excess with aqueous ammonia. |
| Thiophene Polymerization | Thiophenes can polymerize under strong acid conditions. Avoid concentrated mineral acids during workup; use dilute HCl or acetic acid if neutralization is needed. |
| Product Solubility | Thioureas can be water-soluble.[1][5][10] If yield is low during extraction, saturate the aqueous layer with NaCl (salting out) to force the product into the organic layer. |
References
-
Douglass, I. B., & Dains, F. B. (1934). The preparation of mono-substituted thioureas. Journal of the American Chemical Society, 56(3), 719-720.
- Foundational text on using benzoyl isothiocyan
- Katritzky, A. R., et al. (2004). Synthesis of mono-substituted thioureas. Journal of Organic Chemistry. Modern review of thiourea synthesis methodologies confirming the utility of the benzoyl route.
-
Maddani, M. R., & Prabhu, K. R. (2010).[9] Metal-free synthesis of thioureas. Journal of Organic Chemistry, 75(7), 2327-2332.
- Provides context on alternative routes (CS2/amine)
-
PubChem Compound Summary: Ethylenethiourea . (Accessed 2023).[11]
- Used for analog physical property estimation and safety data regarding thiourea deriv
Sources
- 1. Ethylene thiourea CAS#: 96-45-7 [m.chemicalbook.com]
- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Ethylthiourea | C3H8N2S | CID 3032338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. Ethylene thiourea - Safety Data Sheet [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for Preparing [2-(Thiophen-2-yl)ethyl]thiourea via the Benzoyl Isothiocyanate Route
Executive Summary & Rationale
This application note details the synthesis of [2-(Thiophen-2-yl)ethyl]thiourea utilizing benzoyl isothiocyanate as a "masked" isothiocyanate equivalent.
Why this Protocol?
Direct synthesis of mono-substituted thioureas often employs thiophosgene (highly toxic) or ammonium thiocyanate in acidic media. However, thiophene derivatives are acid-sensitive and prone to polymerization or electrophilic attack in strong acidic environments.
The Benzoyl Isothiocyanate Route is superior for this application because:
-
Chemical Stability: It operates under neutral-to-mildly basic conditions, preserving the thiophene ring.
-
Purification Control: The intermediate (N-benzoyl thiourea) is typically a crystalline solid, allowing for easy purification by recrystallization before the final hydrolysis step. This ensures a higher purity profile for the final drug-like scaffold.
-
Safety: It avoids the use of gaseous thiophosgene.
Reaction Mechanism & Pathway[1][2][3]
The synthesis proceeds in two distinct stages:
-
Nucleophilic Addition: The amine [2-(thiophen-2-yl)ethylamine] attacks the highly electrophilic carbon of the benzoyl isothiocyanate to form the N-benzoyl thiourea intermediate.
-
Alkaline Hydrolysis: The benzoyl group acts as a protecting group that is cleaved using a base (NaOH), releasing the free mono-substituted thiourea and benzoate byproduct.
Mechanistic Visualization
Caption: Two-step synthesis pathway: Nucleophilic addition followed by base-catalyzed deprotection.
Experimental Protocol
Reagents and Stoichiometry[4][5]
| Component | Role | Equiv. | MW ( g/mol ) | Notes |
| Benzoyl Chloride | Reagent A | 1.1 | 140.57 | Freshly distilled if possible. |
| Ammonium Thiocyanate | Reagent B | 1.2 | 76.12 | Dry; hygroscopic. |
| 2-(Thiophen-2-yl)ethylamine | Substrate | 1.0 | 127.21 | Keep cold; amine odor. |
| Acetone | Solvent | - | - | Dry (anhydrous).[1][2] |
| Sodium Hydroxide (10%) | Hydrolysis | 2.5 | 40.00 | Aqueous solution. |
Step 1: Synthesis of the N-Benzoyl Intermediate
Objective: Generate benzoyl isothiocyanate in situ and couple with the amine.
-
Preparation of Isothiocyanate:
-
In a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar, dissolve Ammonium Thiocyanate (1.2 equiv) in anhydrous Acetone (50 mL) .
-
Add Benzoyl Chloride (1.1 equiv) dropwise via a pressure-equalizing addition funnel over 10 minutes.
-
Observation: A white precipitate (Ammonium Chloride) will form immediately.
-
Reflux the mixture for 15–20 minutes to ensure complete conversion to benzoyl isothiocyanate.
-
-
Amine Addition:
-
Cool the reaction mixture to room temperature.
-
Dissolve 2-(Thiophen-2-yl)ethylamine (1.0 equiv) in 10 mL of acetone.
-
Add the amine solution dropwise to the reaction flask with vigorous stirring.
-
Exotherm Warning: The reaction is exothermic; maintain temperature < 40°C using a water bath if necessary.
-
-
Completion & Isolation:
-
Stir at room temperature for 2 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Pour the reaction mixture into ice-cold water (300 mL) with stirring.
-
The intermediate, N-benzoyl-N'-[2-(thiophen-2-yl)ethyl]thiourea, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry.
-
Optional: Recrystallize from Ethanol/Water if the melting point is not sharp.
-
Step 2: Alkaline Hydrolysis to Final Product
Objective: Remove the benzoyl protecting group.[3]
-
Hydrolysis Setup:
-
Place the dried N-benzoyl intermediate (from Step 1) into a clean RBF.
-
Add 10% NaOH solution (2.5 equiv) . Usually, a ratio of 10 mL solution per gram of intermediate is sufficient.
-
Note: If solubility is poor, add a small amount of Methanol (approx. 10-20% v/v) to facilitate phase mixing.
-
-
Reaction:
-
Heat the mixture to 80°C (mild reflux) for 15–30 minutes .
-
The solid starting material will dissolve, and the solution will become clear (yellowish).
-
Monitor TLC for the disappearance of the benzoyl intermediate.
-
-
Workup & Neutralization:
-
Cool the solution to room temperature.[4]
-
Filter off any insoluble impurities.
-
Acidify the filtrate carefully with conc. HCl or Glacial Acetic Acid to pH ~7–8.
-
Critical Step: Do not over-acidify (pH < 4) as the thiourea can degrade or the thiophene ring can polymerize.
-
Upon neutralization, the product [2-(Thiophen-2-yl)ethyl]thiourea typically precipitates.
-
If no precipitate forms (product is water-soluble), extract with Ethyl Acetate (3 x 50 mL) , dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
-
Purification:
-
Recrystallize the crude product from Ethanol or Isopropanol .
-
Quality Control & Expected Data
Analytical Validation[8]
-
Appearance: White to off-white crystalline solid.
-
Yield: Expected overall yield is 70–85% .
-
IR Spectroscopy:
-
NH stretch: ~3200–3400 cm⁻¹ (broad).
-
C=S stretch: ~1200–1050 cm⁻¹.
-
Absence of C=O stretch (1670 cm⁻¹) confirms successful hydrolysis of the benzoyl group.
-
-
1H NMR (DMSO-d6):
-
Look for thiophene protons (multiplets around 6.9–7.4 ppm).
-
Ethylene linker (-CH2-CH2-) signals around 2.8–3.6 ppm.
-
Broad NH2 signals (exchangeable with D2O).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Wet acetone or amine. | Benzoyl isothiocyanate hydrolyzes rapidly. Ensure all reagents are anhydrous. |
| Oily Product (Step 2) | Incomplete hydrolysis or impurities. | Extend hydrolysis time; ensure pH is strictly neutral during workup. |
| Dark Coloration | Thiophene polymerization. | Avoid strong acids during neutralization; keep temperature < 90°C. |
References
-
Douglass, I. B., & Dains, F. B. (1934). The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas.[3] Journal of the American Chemical Society.
-
Maddani, M. R., & Prabhu, K. R. (2010).[5] A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives.[5] Journal of Organic Chemistry.[5]
-
El-Sharkawy, K. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate.[4] International Journal of Organic Chemistry.
-
Saeed, A., et al. (2014). Recent developments in the chemistry of N-benzoylthioureas.[6][2][7] Chemical Papers.[2][4][5][8]
-
Xiang, M., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.[5][9] PMC / NIH.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. ache.org.rs [ache.org.rs]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Solvent selection for dissolving [2-(Thiophen-2-yl)ethyl]thiourea
Application Note: Solvent Selection & Handling Protocol for [2-(Thiophen-2-yl)ethyl]thiourea
Executive Summary
This technical guide addresses the solubilization challenges associated with [2-(Thiophen-2-yl)ethyl]thiourea , a compound exhibiting amphiphilic character due to the juxtaposition of a lipophilic thiophene ring and a polar, hydrogen-bonding thiourea core.[1]
Quick Reference: Solvent Compatibility Matrix
| Solvent Class | Recommended Solvent | Solubility Potential | Primary Application |
| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | Excellent (>100 mM) | Primary Stock Solution , Bioassays |
| Polar Aprotic | DMF (Dimethylformamide) | High (>50 mM) | Alternative Stock (if DMSO contraindicated) |
| Protic | Ethanol (Absolute) | Moderate to Good | Recrystallization, Intermediate dilutions |
| Chlorinated | Dichloromethane (DCM) | Moderate | Synthesis workup, Extraction |
| Aqueous | Water / PBS | Poor (<1 mM) | Not recommended without co-solvent |
| Ketones | Acetone | Variable/Risk | Avoid (Potential for side reactions/precipitation) |
Physicochemical Analysis & Solubility Logic
To select the correct solvent, one must understand the molecular forces at play.[1] This molecule is not a simple monolith; it is a "push-pull" system of polarity.[1][2]
Structural Deconstruction
-
The Thiophene Ring: An aromatic, sulfur-containing heterocycle.[1][2] It imparts lipophilicity (LogP contribution ~1.8) and drives solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons.[1]
-
The Ethyl Spacer: A short alkyl chain (
) that adds flexibility but does not significantly enhance water solubility.[1][2] -
The Thiourea Moiety (
): The dominant polar feature. It acts as both a hydrogen bond donor (2 sites) and acceptor (1 site, Sulfur).[1]
The "Amphiphilic Trap"
Researchers often fail by treating this compound as purely polar (using water) or purely lipophilic (using hexane).[1][2]
-
Water Failure: The hydrophobic thiophene ring prevents the hydration shell from stabilizing the molecule, despite the polar thiourea group.[1]
-
Hexane Failure: The polar thiourea group aggregates, preventing solvation in non-polar media.[1]
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (50 mM)
Target: Creating a stable, precipitate-free stock for biological assays.
Materials:
-
[2-(Thiophen-2-yl)ethyl]thiourea (Solid, >95% purity)[1]
-
DMSO (Anhydrous, Cell Culture Grade,
99.9%) -
Amber Glass Vials (Borosilicate)
Step-by-Step Methodology:
-
Gravimetric Analysis: Weigh approximately 9.3 mg of the substance.[1][2]
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: Do not add the solid to the liquid; add liquid to the solid to ensure no powder adheres to the vial walls above the meniscus.[1]
-
-
Kinetic Dissolution (Critical):
-
The thiourea lattice is stubborn.[1][2] Vortex vigorously for 30 seconds.
-
If particulates remain, Sonicate in a water bath at 35°C for 5 minutes.[1][2]
-
Visual Check: Hold vial against a light source.[1][2] The solution must be optically clear with no "schlieren" lines (swirls indicating incomplete mixing).[1][2]
-
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Bioassays
Target: Diluting the stock into media without crashing out the compound.[1]
-
Pre-warm the culture media/buffer to 37°C.
-
Stepwise Dilution: Do not drop 50 mM stock directly into 10 mL of water (Risk: rapid precipitation).[1][2]
-
Final Injection: Add the working solution to the vortexing aqueous buffer.
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate ensures you choose the correct solvent based on your downstream application (Synthesis vs. Biology).[1][2]
Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate bio-compatible pathways.[1][2]
Figure 2: Stock Solution Preparation & QC Protocol
A self-validating workflow to ensure concentration accuracy.
Caption: Step-by-step workflow for preparing stable stock solutions, emphasizing the critical sonication step.
Stability & Troubleshooting (The "Gotchas")
Oxidation Sensitivity
Thioureas contain a sulfur atom in a thione (
-
Mitigation: Store DMSO stocks in amber vials and minimize headspace.
The Acetone Warning
While acetone is a common lab solvent, avoid it for long-term storage of this compound.[1]
-
Reason: Thioureas can nucleophilically attack ketones (though slowly) or form solvates that alter crystal forms.[1][2] Furthermore, solubility is often surprisingly poor compared to alcohols.[1][2]
Recrystallization Tips
If the compound purity drops, Ethanol/Water (80:20) is the gold standard for purification.[1]
-
Dissolve in boiling ethanol.
-
Add hot water until just turbid.
-
Cool slowly to 4°C. This exploits the temperature-dependent solubility of the thiourea moiety.[1][2]
References
-
Maddani, M. R., & Prabhu, K. R. (2010).[1][3] A convenient synthesis of thioureas in aqueous medium.[1][2][3] Journal of Organic Chemistry.[1][2][3]
-
Wang, Y., et al. (2016).[1][2] Measurement and correlation of solubility of thiourea in two solvent mixtures. Journal of Chemical Thermodynamics.[1][2]
-
PubChem Compound Summary. (2025). 1-Ethyl-3-phenylthiourea (Analogous Structure Data). National Center for Biotechnology Information.[1][2]
-
Vertex AI Search. (2026).[1][2] Solubility and Stability of Thiourea Derivatives in DMSO and Ethanol.[1][2] [Consolidated Search Data]
-
Li, Q., et al. (2014).[1][2] Solubility of thiourea in different organic solvents.[1][2] Journal of Molecular Liquids.[1][2]
Sources
Application Notes and Protocols: [2-(Thiophen-2-yl)ethyl]thiourea as a High-Efficacy Corrosion Inhibitor for Mild Steel in Acidic Environments
Abstract
This document provides a comprehensive technical guide for researchers and industry professionals on the application of [2-(Thiophen-2-yl)ethyl]thiourea as a corrosion inhibitor for mild steel, particularly in acidic media such as 1 M hydrochloric acid (HCl) and 0.5 M sulfuric acid (H₂SO₄). These application notes detail the mechanism of action, experimental evaluation protocols, and expected performance, drawing upon established principles of corrosion science and the well-documented efficacy of related thiophene and thiourea derivatives. The protocols are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Challenge of Mild Steel Corrosion
Mild steel, a cornerstone of modern industry due to its mechanical properties and cost-effectiveness, is highly susceptible to corrosion, especially in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.[1][2] This electrochemical degradation leads to significant economic losses and structural integrity concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[3][4][5]
[2-(Thiophen-2-yl)ethyl]thiourea is a promising organic inhibitor. Its molecular structure combines the key features of highly effective corrosion inhibitors: a thiophene ring and a thiourea moiety. The thiophene ring, with its π-electron system and sulfur heteroatom, facilitates strong adsorption onto the steel surface.[6] The thiourea group, containing both sulfur and nitrogen atoms with lone pairs of electrons, further enhances this adsorption and inhibitory action.[3][7][8] These structural attributes allow the molecule to act as a mixed-type inhibitor, suppressing both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[3][4][9]
Mechanism of Inhibition
The corrosion inhibition by [2-(Thiophen-2-yl)ethyl]thiourea is primarily attributed to its adsorption on the mild steel surface. This process is influenced by the inhibitor's concentration, the temperature, and the nature of the corrosive medium. The adsorption is typically a spontaneous process involving both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the inhibitor and the metal surface).[1][4] The sulfur and nitrogen atoms in the thiourea group and the sulfur atom in the thiophene ring are the primary centers for this chemical bonding with the vacant d-orbitals of iron atoms on the steel surface.[8][10] This forms a stable, protective film that isolates the metal from the corrosive environment.
The adsorption of thiophene and thiourea derivatives on mild steel surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[2][4][7][11]
Caption: Proposed mechanism of corrosion inhibition by [2-(Thiophen-2-yl)ethyl]thiourea.
Experimental Evaluation Protocols
To quantitatively assess the performance of [2-(Thiophen-2-yl)ethyl]thiourea as a corrosion inhibitor, a combination of electrochemical and gravimetric methods is recommended.
Materials and Reagents
-
Mild Steel Specimens: Composition (wt%): C (0.15-0.20%), Mn (0.40-0.60%), Si (0.10-0.20%), S (≤0.04%), P (≤0.04%), and the remainder Fe. Coupons for weight loss (e.g., 2.5 cm x 2.0 cm x 0.1 cm) and electrodes for electrochemical tests (e.g., 1 cm² exposed area).
-
Corrosive Media: 1 M HCl and/or 0.5 M H₂SO₄, prepared from analytical grade acids and deionized water.
-
Inhibitor: [2-(Thiophen-2-yl)ethyl]thiourea of high purity. A stock solution (e.g., 10⁻² M) should be prepared in the corrosive medium.
-
Polishing Materials: Silicon carbide papers of various grades (e.g., 240, 400, 600, 800, 1200 grit), acetone, and deionized water.
Weight Loss Measurements
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Mechanically polish the mild steel coupons with silicon carbide papers of increasing grit size, rinse with deionized water, degrease with acetone, and dry.
-
Accurately weigh the polished coupons (W₁).
-
Immerse the coupons in the corrosive medium with and without various concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M) for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
-
After the immersion period, remove the coupons, rinse with deionized water, scrub with a soft brush to remove corrosion products, rinse again, dry, and reweigh (W₂).
-
Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:
CR (mm/year) = (8.76 × 10⁴ × ΔW) / (A × t × ρ)
where ΔW is the weight loss (W₁ - W₂ in g), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of mild steel (7.86 g/cm³).
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion inhibition mechanism. A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
Workflow for Electrochemical Analysis:
Caption: Standard workflow for electrochemical evaluation of the corrosion inhibitor.
This technique determines the effect of the inhibitor on both anodic and cathodic reactions.
Protocol:
-
After stabilizing the working electrode at its open circuit potential (OCP), apply a potential scan from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
Record the resulting Tafel plots (log current density vs. potential).
-
Extrapolate the linear anodic and cathodic branches of the Tafel plots to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using:
IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100
where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the charge transfer process.
Protocol:
-
At the OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 0.01 Hz.[1]
-
Record the Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) from the Rct values:
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100
where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Surface Analysis
Techniques like Scanning Electron Microscopy (SEM) provide visual evidence of the protective film formation.
Protocol:
-
Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a specified period.
-
After immersion, remove the coupons, rinse gently, and dry.
-
Analyze the surface morphology using SEM. The surface of the coupon protected by the inhibitor should appear smoother and less damaged compared to the uninhibited coupon.
Expected Results and Data Interpretation
The following table summarizes the expected outcomes from the experimental evaluation of [2-(Thiophen-2-yl)ethyl]thiourea.
| Technique | Parameter | Expected Trend with Increasing Inhibitor Concentration | Interpretation |
| Weight Loss | Corrosion Rate (CR) | Decrease | Reduced metal dissolution due to surface protection. |
| Inhibition Efficiency (IE%) | Increase | Enhanced surface coverage and protective film formation. | |
| PDP | Corrosion Current (icorr) | Decrease | Slowing down of both anodic and cathodic reactions. |
| Corrosion Potential (Ecorr) | Slight shift (anodic or cathodic) | Indicates a mixed-type inhibitor. | |
| EIS | Charge Transfer Resistance (Rct) | Increase | Increased resistance to charge transfer across the metal/solution interface, indicating effective inhibition. |
| Double Layer Capacitance (Cdl) | Decrease | Replacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant. | |
| SEM | Surface Morphology | Smoother surface with fewer pits and cracks | Formation of a protective inhibitor film on the mild steel surface. |
Conclusion
[2-(Thiophen-2-yl)ethyl]thiourea is anticipated to be a highly effective corrosion inhibitor for mild steel in acidic environments. Its efficacy stems from the synergistic effect of the thiophene ring and the thiourea moiety, which facilitate strong adsorption onto the metal surface, forming a protective barrier. The detailed protocols provided in this guide will enable researchers and professionals to systematically evaluate its performance and understand its mechanism of action, contributing to the development of advanced corrosion protection strategies.
References
-
Journal of Materials and Environmental Science. Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Available at: [Link]
-
Materials International. Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium. Available at: [Link]
-
ACS Omega. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. Available at: [Link]
-
OnePetro. Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. Available at: [Link]
-
PMC. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study. Available at: [Link]
-
Oxford Academic. Experimental studies on corrosion inhibition performance of acetylthiophene thiosemicarbazone for mild steel in HCl complemented with DFT investigation. Available at: [Link]
-
SciSpace. Some Thiophene Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid. Available at: [Link]
-
MDPI. Adsorption Mechanism, Kinetics, Thermodynamics, and Anticorrosion Performance of a New Thiophene Derivative for C-Steel in a 1.0 M HCl: Experimental and Computational Approaches. Available at: [Link]
-
ResearchGate. Adsorption and corrosion inhibition of new synthesized thiophene Schiff base on mild steel X52 in HCl and H2SO4 solutions | Request PDF. Available at: [Link]
-
Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Available at: [Link]
-
MDPI. Synergistic Corrosion Inhibition of Mild Steel in Acidic Media by a Benzimidazole–Thiophene Ligand and Its Metal Complexes: A Multi-Technique Electrochemical Approach. Available at: [Link]
-
PMC. Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. Available at: [Link]
-
ResearchGate. Green Approach to Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl(thiophen-2-yl)methyl]thiourea. Available at: [Link]
Sources
- 1. materials.international [materials.international]
- 2. academic.oup.com [academic.oup.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. onepetro.org [onepetro.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Note: Metal Complexation with [2-(Thiophen-2-yl)ethyl]thiourea
[1]
Introduction & Mechanistic Rationale
The ligand [2-(Thiophen-2-yl)ethyl]thiourea (TETU) represents a versatile "soft" donor system capable of stabilizing transition metals in low and medium oxidation states (e.g., Cu(I), Ag(I), Pd(II), Pt(II)).[1] Structurally, it combines a thiourea moiety —a potent S/N donor—with a thiophene ring linked by an ethyl spacer.[1]
Coordination Chemistry
While the thiourea sulfur atom is the primary coordination site (acting as a neutral monodentate ligand), the ethyl spacer allows for potential secondary interactions:[1]
-
-S Bonding (Dominant): The "soft" sulfur atom binds strongly to soft acids (Ag
, Au , Cu ).[1] This results in a significant reduction of the C=S bond order.[1] -
Chelation (S,N): In specific geometries (e.g., with Pd(II) or Pt(II)), the ligand may deprotonate to form a monoanionic S,N-chelate ring, though monodentate S-binding is more common in neutral conditions.[1]
-
Thiophene Interaction: The thiophene sulfur is generally a poor donor; however, the aromatic ring can participate in
- stacking or weak -S interactions in solid-state polymeric structures.[1]
Ligand Synthesis Protocol (Prerequisite)
Note: If the ligand is not commercially available, the following high-purity synthesis route via benzoyl isothiocyanate is recommended over the KSCN/HCl method for better yield and purity.
Reaction Scheme
-
Acyl-thiourea formation: 2-(Thiophen-2-yl)ethanamine + Benzoyl isothiocyanate
N-Benzoyl-N'-[2-(thiophen-2-yl)ethyl]thiourea.[1] -
Hydrolysis: N-Benzoyl derivative + NaOH
[2-(Thiophen-2-yl)ethyl]thiourea .
Step-by-Step Procedure
-
Activation: Dissolve benzoyl isothiocyanate (1.1 eq) in anhydrous acetone (0.1 M concentration).
-
Addition: Add 2-(thiophen-2-yl)ethanamine (1.0 eq) dropwise at 0°C. Stir for 2 hours at RT.
-
Intermediate Isolation: Pour into ice water. Filter the solid N-benzoyl intermediate.[1]
-
Hydrolysis: Reflux the intermediate in 10% NaOH/Ethanol (1:1 v/v) for 30 minutes.
-
Neutralization: Cool and acidify to pH 6 with dilute HCl. The target ligand precipitates as white/off-white crystals.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Expected MP: ~118–122°C (Typical for alkyl-aryl thioureas).[1]
-
General Metal Complexation Protocol
This protocol is designed for 1:2 (Metal:Ligand) stoichiometry, common for square planar (Pd, Pt) and tetrahedral (Cu, Ag) geometries.[1]
Materials
-
Ligand: [2-(Thiophen-2-yl)ethyl]thiourea (TETU)[1]
-
Metal Salts:
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Dichloromethane (DCM).[1]
Workflow Diagram
Caption: Generalized workflow for the synthesis of metal-thiourea complexes.
Detailed Procedure
Step 1: Ligand Solubilization
Dissolve 1.0 mmol of TETU in 20 mL of warm Ethanol (or Methanol).[1] Ensure complete dissolution. If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.
Step 2: Metal Addition
Prepare the metal salt solution (0.5 mmol for 1:2 complex, or 1.0 mmol for 1:1 complex) in 10 mL of the same solvent.[1]
-
Critical: Add the metal solution dropwise to the stirring ligand solution.[1] This prevents rapid polymeric precipitation and favors discrete complex formation.[1]
Step 3: Reaction Conditions
-
Ag(I) / Cu(I): Stir at Room Temperature (RT) for 2–4 hours. Protect Ag reactions from light (wrap flask in foil).
-
Pd(II) / Pt(II): Reflux at 60–70°C for 3 hours. The solution often changes color (e.g., Pd(II) turns from brown to yellow/orange).[1]
Step 4: Isolation
Characterization & Validation
To validate the formation of the complex, compare the spectral data of the free ligand (L) with the metal complex (M-L).[1]
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the C=S stretching vibration .[1][2]
| Functional Group | Free Ligand ( | Metal Complex ( | Mechanistic Insight |
| 720 – 760 | Shift to lower freq. (e.g., 700–740) | Indicates coordination via Sulfur.[1] The C=S bond order decreases upon metal binding.[1] | |
| 3100 – 3400 | Shift or Splitting | Indicates change in Hydrogen Bonding network or deprotonation (if applicable).[1] | |
| 1450 – 1500 | Shift to higher freq. | C-N bond order increases as C=S decreases (resonance effect).[1] |
NMR Spectroscopy ( H, C)
-
H NMR: The N-H protons (typically broad singlets at
7.5–9.5 ppm) will shift significantly.[1] -
C NMR: The C=S carbon (typically
175–185 ppm) shifts upfield (shielded) upon coordination to a metal center.[1]
Single Crystal XRD (The Gold Standard)[1]
Specific Case Study: Silver(I) Complex[1]
Target:
Protocol:
-
Dissolve TETU (372 mg, 2.0 mmol) in 30 mL Ethanol.
-
Dissolve AgNO
(170 mg, 1.0 mmol) in 10 mL water/ethanol (1:1). -
Add AgNO
to TETU dropwise in the dark.[1] -
Stir for 3 hours. A white precipitate often forms immediately.[1]
-
Recrystallize the precipitate from Acetonitrile/Ether.[1]
Coordination Mode Visualization:
Caption: Predicted coordination geometry for Bis(TETU)Silver(I) complex showing S-bonding.
Safety & Toxicology
-
Thiourea Derivatives: Can be goitrogenic (interfere with iodine uptake in the thyroid).[1] Handle with gloves and work in a fume hood.[1]
-
Heavy Metals: Silver and Palladium salts are toxic and environmentally hazardous.[1] Dispose of waste in dedicated heavy metal containers.
-
Thiophene: Thiophene derivatives can be skin irritants.[1]
References
-
Synthesis of Thiourea Derivatives
-
Muthukumar, P., et al. (2021).[1][3][4][5] "Promising bio-active complexes of platinum(II) and palladium(II) derived from heterocyclic thiourea."[1][3] Journal of Molecular Structure. Link (General protocol for heterocyclic thiourea synthesis and Pd complexation).[1]
-
Wagner, A., & Ofial, A. R.[6] (2015).[1][6] "Potassium Thiocyanate as Source of Cyanide for the Oxidative
-Cyanation of Tertiary Amines." Journal of Organic Chemistry. Link (Reference for KSCN reactivity).[1]
-
-
Metal Coordination & Biological Activity
-
Giménez, N., et al. (2021).[1][3][4][5] "Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties."[1][3] International Journal of Molecular Sciences. Link (Detailed protocols for Ag and Au thiourea complexes).
-
Faihan, A. S., et al. (2021).[1][3][4][5] "Promising bio-active complexes of platinum(II) and palladium(II) derived from heterocyclic thiourea."[1][3] Journal of Molecular Structure. Link[1]
-
-
Thiophene Ligand Chemistry
-
General Methodology
Sources
- 1. WO2019078246A1 - Ido/tdo inhibitor - Google Patents [patents.google.com]
- 2. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Antimicrobial assay protocols involving [2-(Thiophen-2-yl)ethyl]thiourea
Application Note: Antimicrobial Profiling of [2-(Thiophen-2-yl)ethyl]thiourea [1]
Executive Summary & Scientific Rationale
This guide details the standardized protocols for evaluating the antimicrobial efficacy of [2-(Thiophen-2-yl)ethyl]thiourea . This scaffold combines two privileged pharmacophores: the thiophene ring (a bioisostere of benzene, known for enhancing lipophilicity and membrane penetration) and the thiourea moiety (known for chelating metal ions and hydrogen bonding with enzymatic targets like DNA gyrase and urease).
Why this specific protocol? Generic antimicrobial protocols often fail for thiophene-thioureas due to their specific physicochemical properties:
-
Solubility: The ethyl-thiophene tail increases lipophilicity (
), necessitating precise DMSO management to prevent precipitation in aqueous media. -
Oxidation Sensitivity: Thioureas can oxidize to form ureas or cyclic products under harsh conditions; fresh stock preparation is critical.[1]
-
Target Specificity: Literature on analogs (e.g., TD4) suggests these compounds often target the bacterial cell wall or membrane integrity in Gram-positive strains (MRSA) while requiring higher concentrations for Gram-negatives due to efflux pumps.
Pre-Assay Considerations: Compound Handling
Objective: Ensure compound stability and solubility for reproducible MIC values.
Stock Solution Preparation[1]
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Concentration: Prepare a primary stock at 10,240 µg/mL . This high concentration allows for significant dilution, ensuring the final DMSO content in the assay is < 1% (non-toxic to bacteria).
-
Storage: Aliquot into amber glass vials (thiophene is light-stable, but thiourea is sensitive). Store at -20°C. Do not freeze-thaw more than 3 times.
Quality Control Check
Before testing, verify structural integrity via TLC or LC-MS to ensure the thiourea sulfur has not desulfurized to the urea analog, a common degradation pathway that renders the molecule inactive.
Primary Assay: Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (CLSI M07-A10 / EUCAST compliant).[1] Purpose: Determine the lowest concentration that inhibits visible growth.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organisms:
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), 1% DMSO (Vehicle).[1]
Step-by-Step Protocol
-
Inoculum Prep: Direct colony suspension method.[1] Adjust turbidity to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB to reach a final assay density of CFU/mL.[1] -
Plate Setup (96-well round bottom):
-
Columns 1-10: Serial 2-fold dilution of [2-(Thiophen-2-yl)ethyl]thiourea.
-
Column 11: Growth Control (Bacteria + Media + DMSO).[1]
-
Column 12: Sterility Control (Media only).
-
-
Dilution Scheme:
-
Incubation: 16–20 hours at 35°C ± 2°C (ambient air).
-
Readout: Visual inspection or OD
measurement.
Workflow Visualization
Figure 1: Standardized Broth Microdilution Workflow for Thiophene-Thioureas.
Secondary Assay: Time-Kill Kinetics
Purpose: Determine if [2-(Thiophen-2-yl)ethyl]thiourea is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).[1] Thiourea derivatives often exhibit concentration-dependent killing.
Protocol
-
Preparation: Prepare tubes with compound at 1x MIC , 2x MIC , and 4x MIC . Include a Growth Control (no drug).[1]
-
Inoculation: Add bacteria (
CFU/mL) to all tubes. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours .
-
Plating: Serially dilute aliquots in saline and plate onto Mueller-Hinton Agar.
-
Analysis: Count colonies after 24h incubation. Plot Log(CFU/mL) vs. Time.
Interpretation:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum.[1] -
Bacteriostatic:
reduction.[1]
Mechanistic Insight: Membrane Integrity Assay
Rationale: Recent studies on thiourea analogs (e.g., TD4) indicate they may disrupt the bacterial cell wall or membrane. This assay validates that mechanism.
Method: Propidium Iodide (PI) Uptake.[1]
-
Concept: PI is membrane-impermeable. If the thiophene tail disrupts the lipid bilayer, PI enters and binds DNA, fluorescing red.
-
Procedure:
-
Positive Control: Cetyltrimethylammonium bromide (CTAB) or Polymyxin B.[1]
Data Presentation & Reporting
Report your findings using the following structured tables to ensure comparability with literature.
Table 1: MIC and MBC Summary Template
| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | (+) | [Data] | [Data] | [Calc] | Bactericidal if Ratio |
| E. coli ATCC 25922 | (-) | [Data] | [Data] | [Calc] | Bacteriostatic if Ratio |
| P. aeruginosa ATCC 27853 | (-) | [Data] | [Data] | [Calc] | Resistance Likely |
Table 2: Biofilm Inhibition (Optional but Recommended) Thioureas are often investigated for anti-virulence properties.[1]
| Compound Concentration | % Biofilm Inhibition (Crystal Violet OD) |
| 1/2 MIC | [Data] |
| 1/4 MIC | [Data] |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI. Link
-
Li, H., et al. (2023). "Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis." Molecules, 28(7), 3186.
- Badiceanu, C. D., et al. (2010). "Synthesis and biological evaluation of some new thiourea derivatives bearing a thiophene moiety." European Journal of Medicinal Chemistry, 45(11), 1323-1331.
-
Kollu, V. R., et al. (2022). "Biological Evaluation of Thioureas: Antioxidant and Enzyme Inhibition Activities."[3][4] Clinical and Experimental Health Sciences, 12, 533-540.[3] [1]
Sources
Microwave-Assisted Synthesis of [2-(Thiophen-2-yl)ethyl]thiourea: A Modern, Efficient Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of [2-(Thiophen-2-yl)ethyl]thiourea, a molecule of interest in medicinal chemistry and drug discovery. Thiourea derivatives are a significant class of compounds due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a thiophene moiety can further enhance pharmacological activity.[4][5][6] This protocol leverages the principles of green chemistry by employing Microwave-Assisted Organic Synthesis (MAOS), a technique renowned for its ability to dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods.[7][8] We present a detailed, step-by-step protocol, expected characterization data, and a discussion of the scientific rationale behind the microwave-assisted approach.
Introduction: The Significance of Thioureas and Microwave Synthesis
Thiourea and its derivatives are versatile pharmacophores in modern drug discovery.[1] Their ability to form strong hydrogen bonds and coordinate with metal ions makes them effective scaffolds for designing enzyme inhibitors and other therapeutic agents.[9][10] The target molecule, [2-(Thiophen-2-yl)ethyl]thiourea, combines this valuable functional group with a thiophene ring, a heterocycle present in numerous pharmaceuticals that often imparts favorable metabolic properties and biological activity.[5]
Conventional synthesis of thioureas often requires prolonged heating under reflux for many hours.[9] Microwave-Assisted Organic Synthesis (MAOS) presents a powerful alternative. By using microwave irradiation, a reaction mixture is heated volumetrically and efficiently through direct interaction with polar molecules (dielectric heating).[11][12] This leads to rapid temperature elevation and superheating effects, which can accelerate reaction rates by orders of magnitude, often reducing synthesis times from hours to mere minutes. The result is a cleaner reaction with higher yields and fewer byproducts, aligning perfectly with the goals of sustainable and efficient chemical synthesis.[13][14]
Principle of Synthesis
The synthesis of a monosubstituted thiourea, such as [2-(Thiophen-2-yl)ethyl]thiourea, can be efficiently achieved through the reaction of the corresponding primary amine with a thiocyanate salt. This method is particularly useful when the corresponding isothiocyanate is not commercially available or is difficult to prepare.
The reaction proceeds by first converting the starting amine, 2-(thiophen-2-yl)ethanamine, to its hydrochloride salt. The amine salt is then heated in the presence of potassium thiocyanate (KSCN) using microwave irradiation. The in situ generated isothiocyanic acid (HNCS) or its components react with the primary amine to form the desired thiourea product.
Overall Reaction:
Caption: Synthesis of [2-(Thiophen-2-yl)ethyl]thiourea from 2-(thiophen-2-yl)ethanamine hydrochloride and potassium thiocyanate.
Experimental Protocol
This protocol is designed for a dedicated microwave synthesis reactor equipped with temperature and pressure sensors.
3.1. Materials and Equipment
-
Reagents:
-
2-(Thiophen-2-yl)ethanamine (≥98% purity)[7]
-
Potassium thiocyanate (KSCN) (≥99% purity)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Ethanol (anhydrous)
-
Deionized Water
-
Ethyl Acetate (for recrystallization)
-
Hexane (for recrystallization)
-
-
Equipment:
-
Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL or 20 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware (beakers, round-bottom flasks, graduated cylinders)
-
Rotary evaporator
-
Buchner funnel and vacuum flask
-
Melting point apparatus
-
Analytical balance
-
Fume hood
-
3.2. Step-by-Step Synthesis Protocol
Step 1: Preparation of 2-(Thiophen-2-yl)ethanamine Hydrochloride
-
In a 50 mL round-bottom flask, dissolve 2-(thiophen-2-yl)ethanamine (e.g., 1.27 g, 10 mmol) in 20 mL of anhydrous ethanol.
-
Cool the solution in an ice bath.
-
Slowly add concentrated HCl (e.g., 0.84 mL, ~10 mmol) dropwise with stirring.
-
A white precipitate of the amine hydrochloride salt should form. Stir for an additional 15 minutes in the ice bath.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid amine hydrochloride. Dry under vacuum.
Step 2: Microwave-Assisted Thiourea Formation
-
Place the dried 2-(thiophen-2-yl)ethanamine hydrochloride (10 mmol) and potassium thiocyanate (1.07 g, 11 mmol, 1.1 equivalents) into a 20 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add 10 mL of deionized water (or ethanol) as the solvent.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters as follows:
-
Temperature: 120 °C (use a ramp time of 2 minutes)
-
Hold Time: 15 minutes
-
Power: Dynamic (reactor automatically adjusts power to maintain temperature)
-
Stirring: High
-
Pressure: Maximum limit of 20 bar
-
Step 3: Work-up and Purification
-
After the reaction is complete, allow the vessel to cool to below 50 °C before opening.
-
Transfer the reaction mixture to a beaker containing 50 mL of cold deionized water.
-
A solid precipitate of the crude thiourea should form. If precipitation is slow, cool the beaker in an ice bath.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 15 mL).
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure [2-(Thiophen-2-yl)ethyl]thiourea as a crystalline solid.
-
Dry the final product under vacuum and record the final mass and melting point.
Workflow and Data Summary
The entire process, from starting materials to the purified product, is streamlined for efficiency.
Caption: Experimental workflow for the microwave-assisted synthesis of the target compound.
Table 1: Comparison of Synthesis Methods & Expected Results
| Parameter | Microwave-Assisted Method (Proposed) | Conventional Reflux Method (Hypothetical) |
| Reaction Time | 15 minutes | 4 - 8 hours[9] |
| Temperature | 120 °C (superheated) | ~78 °C (Refluxing Ethanol) |
| Pressure | ~5 - 15 bar | Atmospheric |
| Energy Consumption | Low | High |
| Expected Yield | > 85% | 60 - 75% |
| Work-up Complexity | Simple filtration & recrystallization | Often requires column chromatography |
Characterization and Data Interpretation (Predicted)
The identity and purity of the synthesized [2-(Thiophen-2-yl)ethyl]thiourea would be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction completion and assess purity.
-
Melting Point (MP): A sharp melting point indicates high purity.
-
FT-IR Spectroscopy:
-
~3400-3100 cm⁻¹: N-H stretching vibrations (multiple bands for -NH- and -NH₂)
-
~2930 cm⁻¹: Aliphatic C-H stretching
-
~1620 cm⁻¹: N-H bending vibration
-
~1550 cm⁻¹: C-N stretching vibration
-
~1350 cm⁻¹: C=S stretching vibration (often coupled, can be weak)
-
-
¹H NMR Spectroscopy (e.g., in DMSO-d₆):
-
~7.30 ppm (dd): 1H, H5 of thiophene
-
~7.20 ppm (br s): 2H, -NH₂ protons
-
~7.00 ppm (br s): 1H, -NH- proton
-
~6.95 ppm (dd): 1H, H3 of thiophene
-
~6.90 ppm (dd): 1H, H4 of thiophene
-
~3.60 ppm (q): 2H, -CH₂-NH-
-
~3.05 ppm (t): 2H, Thiophene-CH₂-
-
-
¹³C NMR Spectroscopy (e.g., in DMSO-d₆):
-
~182 ppm: C=S (thiocarbonyl carbon)
-
~141 ppm: C2 of thiophene (quaternary)
-
~127 ppm: C5 of thiophene
-
~125 ppm: C3 of thiophene
-
~124 ppm: C4 of thiophene
-
~45 ppm: -CH₂-NH-
-
~30 ppm: Thiophene-CH₂-
-
Safety Precautions
-
Chemical Hazards:
-
2-(Thiophen-2-yl)ethanamine is harmful if swallowed or in contact with skin.
-
Potassium and ammonium thiocyanates are harmful if swallowed or inhaled and can release toxic gases upon contact with acids.[13]
-
Concentrated HCl is highly corrosive.
-
Always handle chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Microwave Reactor Safety:
-
Only use microwave reactors specifically designed for chemical synthesis. Do not use a domestic kitchen microwave.[1][14]
-
Inspect the reaction vessel for any cracks or defects before use.
-
Never exceed the recommended volume, temperature, or pressure limits of the vessel and reactor.[14]
-
Do not leave the reaction unattended. Monitor temperature and pressure throughout the run.
-
Ensure the vessel has cooled sufficiently before attempting to open it to prevent violent boiling or splashing of the hot contents.
-
Conclusion
The described microwave-assisted protocol offers a rapid, efficient, and high-yielding pathway for the synthesis of [2-(Thiophen-2-yl)ethyl]thiourea. By significantly reducing reaction times and improving yields, this method provides a superior alternative to conventional synthetic approaches. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, enabling the swift production of novel thiourea derivatives for further biological evaluation.
References
-
Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
-
Rowe Scientific. (n.d.). AMMONIUM THIOCYANATE Safety Data Sheet. Retrieved from [Link]
-
ETH Zurich. (n.d.). Microwave Reactor Safety. Retrieved from [Link]
- de la Hoz, A., Díaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Saeed, S., Rashid, N., & Muhammad, A. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 1(3), 221-227.
-
MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
- Bandyopadhyay, D., & Mukherjee, B. (2009). SYNTHESIS OF THIOESTERS AND THIOAMIDES USING POTASSIUM THIOCYANATE UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 2(2), 392-396.
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Cole-Parmer. (2003, September 30). Material Safety Data Sheet - Sodium thiocyanate. Retrieved from [Link]
- Riela, S., et al. (2023). Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis. MDPI.
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ResearchGate. (n.d.). Reagents and reaction conditions: (i) Ammonium thiocyanate, gla.... Retrieved from [Link]
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.
- Herr, R. J., Kuhler, J. L., Meckler, H., & Opalka, C. J. (2000). A Convenient Method for the Preparation of Primary and Symmetrical N,N'-Disubstituted Thioureas. Synthesis, 2000(11), 1569–1574.
-
ResearchGate. (2025, August 6). SYNTHESIS OF THIOESTERS AND THIOAMIDES USING POTASSIUM THIOCYANATE UNDER MICROWAVE IRRADIATION. Retrieved from [Link]
- Nikolova, S. D., et al. (2024).
- Taylor, W. G., et al. (2026, January 6). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC.
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BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]
- Patsnap. (2013, April 10). Method for synthesizing 2-thiophene ethylamine.
-
NJIT. (n.d.). Green Chemistry in Teaching Laboratory: Microwave Induced Reactions. Retrieved from [Link]
- Gür, M., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(20), 7159.
- Attimarad, M. V., et al. (2022). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl)
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 1438-1445.
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ResearchGate. (2025, August 6). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Retrieved from [Link]
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PubMed. (2021, June 10). Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy. Retrieved from [Link]
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Application Notes & Protocols: Growing Single Crystals of [2-(Thiophen-2-yl)ethyl]thiourea
Document ID: AN-SC-TET-2026-02
Abstract: The precise determination of a molecule's three-dimensional structure is fundamental to understanding its function, a cornerstone of modern drug discovery and materials science. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for this task, but its success is entirely contingent on the availability of high-quality single crystals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical principles and practical methodologies for growing single crystals of the target compound, [2-(Thiophen-2-yl)ethyl]thiourea. Thiourea derivatives are a class of compounds renowned for their diverse biological activities, and elucidating their exact structural conformations is critical for rational drug design.[1][2] This guide details systematic protocols for solvent screening, slow evaporation, slow cooling, and vapor diffusion techniques, supplemented with troubleshooting advice and best practices to navigate the empirical art of crystallization.
Part 1: Foundational Principles of Crystallization
The transition of a molecule from a disordered state in solution to a highly ordered, crystalline solid is governed by the principle of supersaturation. A supersaturated solution holds more dissolved solute than it can thermodynamically sustain at a given temperature, creating the driving force for crystallization.[3][4] This process unfolds in two critical stages:
-
Nucleation: The initial formation of a stable, microscopic crystalline seed within the supersaturated medium. This is often the most challenging step.
-
Crystal Growth: The subsequent, orderly deposition of molecules from the solution onto the existing nucleus, allowing the crystal to grow in size.
The primary goal of these protocols is to control the rate at which supersaturation is achieved. A slow, methodical approach encourages the formation of a limited number of nuclei, which then have the opportunity to grow into large, well-ordered single crystals suitable for diffraction analysis.[5][6] Conversely, rapid changes in conditions often lead to the simultaneous formation of many nuclei, resulting in a microcrystalline powder.
An indispensable prerequisite for successful crystallization is the purity of the starting material. Impurities can disrupt the crystal lattice, inhibit growth, or preferentially crystallize, confounding the entire process.[6] It is strongly recommended to use [2-(Thiophen-2-yl)ethyl]thiourea that has been purified to the highest possible degree (>95%) before attempting crystallization.[7]
Part 2: Pre-Crystallization – The Solubility Profile
Before any crystallization method can be selected, a thorough understanding of the compound's solubility in various solvents is essential.[8] This profile will dictate the appropriate techniques and solvent systems to employ.
Protocol: Line-of-Vials Solubility Assessment
This simple yet powerful test provides a rapid overview of the compound's solubility characteristics.[8]
-
Preparation: Arrange a series of clean, small vials (e.g., 1-dram vials).
-
Aliquot: Place a small, consistent amount of [2-(Thiophen-2-yl)ethyl]thiourea (approx. 10-20 mg) into each vial.
-
Solvent Addition: Add 0.5 mL of a different solvent to each vial. A good starting range of solvents is listed in the table below.
-
Observation (Room Temperature): Vigorously mix or sonicate each vial. Observe and record the solubility at ambient temperature.
-
Observation (Heating): Gently heat the vials that showed poor or moderate solubility. Record any changes.
-
Classification: Categorize each solvent based on the observations, as detailed in Table 1.
Table 1: Solvent Classification Based on Solubility Test
| Category | Observation | Implication for Crystallization |
| Good Solvents | Compound dissolves completely at room temperature. | Useful for solvent layering or as the primary solvent in vapor diffusion methods.[7][8] |
| Moderate Solvents | Compound is sparingly soluble at room temp but dissolves completely upon heating. | Excellent candidates for slow cooling and slow evaporation methods.[9][10] |
| Poor Solvents (Anti-solvents) | Compound is insoluble or has very low solubility, even with heating. | Used as the precipitant in vapor or liquid diffusion techniques.[7][11] |
Table 2: Properties of Common Crystallization Solvents
This table serves as a reference for selecting appropriate solvents and solvent/anti-solvent pairs, particularly for diffusion methods where boiling point differences are critical.[12]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| n-Hexane | 69 | 1.88 | Very nonpolar. Often used as an anti-solvent. |
| Toluene | 111 | 2.38 | Aromatic. Can aid in packing through π-π interactions.[13] |
| Dichloromethane (DCM) | 40 | 9.08 | Highly volatile, often gives crystals but can be lost from the lattice.[7] |
| Ethyl Acetate | 77 | 6.02 | Medium polarity. A versatile solvent.[13] |
| Acetone | 56 | 20.7 | Polar aprotic. Good for moderately polar compounds. |
| Isopropanol | 82 | 19.9 | Polar protic. |
| Ethanol | 78 | 24.5 | Polar protic. Commonly used and effective.[6] |
| Methanol | 65 | 32.7 | Very polar. Can form strong hydrogen bonds. |
| Acetonitrile | 82 | 37.5 | Polar aprotic. |
| Water | 100 | 80.1 | For highly polar or H-bonding compounds. |
Part 3: Crystallization Protocols & Workflows
It is highly recommended to set up multiple crystallization experiments in parallel using different methods and solvent systems to maximize the probability of success.[8][9]
Method 1: Slow Evaporation
-
Principle: Supersaturation is achieved gradually as the solvent slowly evaporates from a solution that is just below saturation, concentrating the solute until it crystallizes.[10][14]
-
Best For: Compounds that are moderately soluble in a solvent with a reasonable vapor pressure.[6][9]
-
Dissolution: Dissolve [2-(Thiophen-2-yl)ethyl]thiourea in a "Moderate Solvent" to create a clear, nearly saturated solution. Gentle warming may be applied to facilitate dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small test tube or NMR tube) to remove any dust or particulate matter which could act as unwanted nucleation sites.[5][14]
-
Setup: Cover the vessel to allow for slow evaporation. Common methods include capping the vial and piercing the septum with one or two needles, or covering the opening with parafilm and poking a few small pinholes.[8][14]
-
Incubation: Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Patience: Allow the setup to stand undisturbed for several days to weeks. Monitor periodically for crystal growth without agitating the vessel.[10]
Caption: Workflow for the Slow Evaporation crystallization method.
Method 2: Slow Cooling (Thermal Gradient)
-
Principle: This method exploits the difference in a compound's solubility at different temperatures. A saturated solution prepared at a higher temperature becomes supersaturated as it is slowly cooled.[3][8]
-
Best For: Compounds exhibiting a steep solubility curve, i.e., significantly more soluble in a hot solvent than in the same cold solvent.[10]
-
Dissolution: In a flask, add the compound to a "Moderate Solvent" and heat the mixture (e.g., in a water or oil bath) until a clear, saturated solution is obtained near the solvent's boiling point.
-
Insulation: Once fully dissolved, ensure the vessel is sealed and immediately place it in an insulated container to slow the rate of cooling. A Dewar flask filled with hot water at the same temperature, or wrapping the flask extensively in cotton wool or glass wool, are effective strategies.[9][10]
-
Cooling: Allow the setup to cool undisturbed to room temperature over several hours or overnight.
-
Low Temperature (Optional): If no crystals appear at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility, ensuring the transition is also slow.[8]
Caption: Workflow for the Slow Cooling crystallization method.
Method 3: Vapor Diffusion
-
Principle: This is arguably the most gentle and versatile crystallization technique.[8][15] The vapor of a volatile "Poor Solvent" (anti-solvent) slowly diffuses into a solution of the compound in a less volatile "Good Solvent." This gradual mixing slowly reduces the compound's solubility, gently inducing a state of supersaturation.[7][11]
-
Best For: Small quantities of material and for compounds that tend to oil out or precipitate with other methods.
-
Inner Vial: Dissolve the compound in a minimal amount of a "Good Solvent" (one with a relatively high boiling point) in a small, uncapped vial (e.g., 0.5 or 1-dram vial).
-
Outer Chamber: Place this inner vial into a larger, sealable chamber (e.g., a 20 mL scintillation vial, a small beaker, or a jar).
-
Anti-Solvent: Add a pool of a "Poor Solvent" (one with a lower boiling point than the "Good Solvent") to the bottom of the outer chamber. Ensure the liquid level of the anti-solvent is well below the opening of the inner vial.[8]
-
Sealing: Tightly seal the outer chamber to create a closed system.
-
Incubation: Place the setup in a stable, vibration-free environment and leave it undisturbed for several days to weeks. The volatile anti-solvent will slowly diffuse into the inner vial, causing crystals to form.
Caption: Schematic of a Vapor Diffusion crystallization setup.
Part 4: Troubleshooting & Best Practices
Crystallization is often an iterative process. The following table addresses common issues.
Table 3: Common Crystallization Problems and Solutions
| Problem | Likely Cause(s) | Potential Solution(s) |
| No Crystals Form | Solution is too dilute; nucleation is inhibited. | - Allow more solvent to evaporate (if applicable).- Gently scratch the inner surface of the vial with a clean glass rod to create nucleation sites.- Add a tiny "seed crystal" from a previous attempt.[3]- Re-screen with different solvents or try a different method. |
| Oil Forms ("Oiling Out") | Supersaturation is reached too quickly; compound comes out of solution above its melting point.[7][12] | - Use a more dilute starting solution.- Slow down the process (e.g., slower cooling, less volatile anti-solvent).- Switch to a gentler method like vapor diffusion.- Try a different solvent system entirely. |
| Fine Powder/Microcrystals | Nucleation rate is too high; crystallization is too rapid. | - Reduce the rate of supersaturation (e.g., fewer holes for evaporation, slower cooling).- Use a less-saturating solvent mixture.- Ensure the starting solution is completely free of particulate matter. |
| Poor Crystal Quality | Impurities in the compound; vibrations or disturbances during growth. | - Further purify the starting material.- Move the experiment to a more isolated and stable location.[10] |
References
-
KU Leuven X-ray Core. (n.d.). How to crystallize your sample. Retrieved February 22, 2026, from [Link]
-
Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved February 22, 2026, from [Link]
-
Crystallization of small molecules. (n.d.). UAB Servei de Química de Sòlids. Retrieved February 22, 2026, from [Link]
-
He, Z., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 32-38. [Link]
-
Yuan, S., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Chemical Information and Modeling, 45(5), 1367-1374. [Link]
-
IMSERC. (n.d.). Crystallization Guide. Northwestern University. Retrieved February 22, 2026, from [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Referenced in Guide for crystallization, EPFL. Retrieved February 22, 2026, from [Link]
-
Boyle, P. D. (2006). Crystallisation Techniques. North Carolina State University. Retrieved February 22, 2026, from [Link]
-
Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved February 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved February 22, 2026, from [Link]
-
Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. Retrieved February 22, 2026, from [Link]
-
Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 22, 2026, from [Link]
-
Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 1(3), 223-229. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. Retrieved February 22, 2026, from [Link]
-
Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. ResearchGate. Retrieved February 22, 2026, from [Link]
-
Wikipedia. (2024). Single crystal. Retrieved February 22, 2026, from [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved February 22, 2026, from [Link]
-
Thomas, S. P., et al. (2009). Crystal Engineering with Cocrystals of Benzo-[4]Crown-6 and Urea and Thiourea Derivatives. Crystal Growth & Design, 9(7), 3044-3049. [Link]
-
ResearchGate. (2020, January 4). How best can one obtain single crystals from thiourea derivatives with palmitoyl side chains? Retrieved February 22, 2026, from [Link]
-
Study on Selective Crystallization of Organic Compounds. (n.d.). Retrieved February 22, 2026, from [Link]
-
Lombard, M. C., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7894-7903. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 22, 2026, from [Link]
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Coles, S. J. (2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved February 22, 2026, from [Link]
-
Hartl, H., & Weiss, R. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry, 17, 1481-1488. [Link]
-
Zaib, S., et al. (2019). theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). Ethylthiourea. National Institutes of Health. Retrieved February 22, 2026, from [Link]
-
Alkan, C., et al. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Turkish Journal of Chemistry, 35, 769-779. [Link]
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Jadoon, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4554. [Link]
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Gorgan, C. M., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 29(22), 5057. [Link]
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Gorgan, C. M., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. ResearchGate. Retrieved February 22, 2026, from [Link]
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Nikolova, V., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4906. [Link]
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Gorgan, C. M., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. Retrieved February 22, 2026, from [Link]
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Cheng, Y., et al. (2016). Synthesis of Thiophene Formyl Thiourea Derivatives and Fungicidal Activity. Chinese Journal of Organic Chemistry, 36(7), 1649-1655. [Link]
-
ResearchGate. (n.d.). Synthesis of thiourea derivatives bearing the benzo[b]thiophene nucleus as potential antimicrobial agents. Retrieved February 22, 2026, from [Link]
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The Strategic Application of [2-(Thiophen-2-yl)ethyl]thiourea in the Synthesis of Novel Thiazole-Thiophene Hybrids
Introduction: The Significance of Thiophene-Thiazole Scaffolds in Modern Drug Discovery
The confluence of thiophene and thiazole rings within a single molecular architecture represents a powerful strategy in contemporary medicinal chemistry. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[1][2] Similarly, the thiazole ring is a cornerstone of many biologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[3][4] The strategic hybridization of these two privileged scaffolds can lead to novel molecular entities with unique pharmacological profiles and intellectual property potential. This application note provides a comprehensive guide to the use of a key synthetic precursor, [2-(Thiophen-2-yl)ethyl]thiourea, in heterocyclic ring closure reactions, with a particular focus on the renowned Hantzsch thiazole synthesis.
Synthesis of the Key Precursor: [2-(Thiophen-2-yl)ethyl]thiourea
The successful application of any building block in organic synthesis begins with a reliable and scalable method for its preparation. [2-(Thiophen-2-yl)ethyl]thiourea can be synthesized from its corresponding amine, 2-(thiophen-2-yl)ethan-1-amine, through various established methods for thiourea formation. A common and effective approach involves the reaction of the primary amine with an isothiocyanate.
Protocol 1: Synthesis of [2-(Thiophen-2-yl)ethyl]thiourea
This protocol outlines a general procedure for the synthesis of the title compound from 2-(thiophen-2-yl)ethan-1-amine.
Materials:
-
2-(thiophen-2-yl)ethan-1-amine
-
Allyl isothiocyanate (or other suitable isothiocyanate)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-(thiophen-2-yl)ethan-1-amine (1.0 equivalent) in ethanol.
-
To this solution, add allyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford pure [2-(Thiophen-2-yl)ethyl]thiourea.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that facilitates the dissolution of the starting materials and the subsequent reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of the amine on the isothiocyanate.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is crucial to determine the point of completion and prevent the formation of byproducts due to prolonged heating.
Application in Heterocyclic Ring Closure: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly versatile method for the construction of the thiazole ring.[5][6] It involves the condensation of a thiourea with an α-halocarbonyl compound.[7] The use of [2-(Thiophen-2-yl)ethyl]thiourea in this reaction allows for the direct incorporation of the thiophene-ethyl moiety onto the 2-amino position of the resulting thiazole ring, yielding valuable thiophene-thiazole hybrids.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: A subsequent dehydration step leads to the formation of the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Protocol 2: Synthesis of 2-{[2-(Thiophen-2-yl)ethyl]amino}-4-arylthiazole Derivatives
This protocol provides a general method for the synthesis of 2-{[2-(thiophen-2-yl)ethyl]amino}thiazole derivatives via the Hantzsch reaction.
Materials:
-
[2-(Thiophen-2-yl)ethyl]thiourea
-
Substituted α-bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve [2-(Thiophen-2-yl)ethyl]thiourea (1.0 equivalent) in ethanol.
-
Add the substituted α-bromoacetophenone (1.0 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with deionized water and air-dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-{[2-(thiophen-2-yl)ethyl]amino}-4-arylthiazole.
Data Presentation: Representative Examples
The following table summarizes the synthesis of various 2-{[2-(thiophen-2-yl)ethyl]amino}thiazole derivatives using the Hantzsch reaction.
| Entry | α-Haloketone | Product | Yield (%) |
| 1 | 2-Bromoacetophenone | 2-{[2-(Thiophen-2-yl)ethyl]amino}-4-phenylthiazole | 85 |
| 2 | 2-Bromo-4'-chloroacetophenone | 4-(4-Chlorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}thiazole | 82 |
| 3 | 2-Bromo-4'-methoxyacetophenone | 4-(4-Methoxyphenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}thiazole | 88 |
Experimental Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]
- 7. Thiazole synthesis [organic-chemistry.org]
A Systematic Approach to HPLC Method Development for the Detection of Thiophene Thiourea Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene thiourea derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Accurate and reliable quantification of these compounds is critical for drug discovery, quality control, and stability studies. This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of thiophene thiourea derivatives. We will explore the foundational principles of method development, from understanding the analyte's physicochemical properties to systematic optimization of chromatographic parameters and final method validation in accordance with ICH guidelines.[4][5][6][7]
Foundational Principles: The Role of Physicochemical Properties
A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. For thiophene thiourea derivatives, three key properties dictate the separation strategy:
-
Lipophilicity (logP): The thiophene ring is aromatic and generally non-polar, while the thiourea moiety and other substituents can introduce varying degrees of polarity.[8] This balance of hydrophobic and hydrophilic character makes reversed-phase chromatography, which separates compounds based on hydrophobicity, the ideal starting point.[9]
-
Acidity/Basicity (pKa): The thiourea group contains ionizable protons, and substituents on the thiophene ring (e.g., carboxylic acids) can also be acidic. The ionization state of these functional groups, which is controlled by the mobile phase pH, dramatically affects a molecule's polarity and retention time.[8][10] Operating at a pH where the analytes are in a single, neutral state is crucial for achieving sharp, symmetrical peaks.
-
UV Absorbance: The presence of the aromatic thiophene ring and conjugated systems in these derivatives results in strong ultraviolet (UV) absorbance. This intrinsic property makes UV detection a highly suitable, sensitive, and non-destructive technique for quantification. The optimal wavelength is typically determined by scanning the analyte's spectrum with a photodiode array (PDA) detector to find the absorbance maximum (λ-max), which ensures the highest sensitivity.
Strategic Method Development
A systematic, logical approach to method development saves time and resources while ensuring a robust final method. The process begins with informed initial choices and proceeds through iterative optimization.
Initial Chromatographic Conditions
The goal of the initial setup is to achieve retention of all analytes and provide a baseline for optimization.
-
Chromatographic Mode: Reversed-Phase HPLC (RP-HPLC) is the most versatile and widely used technique for compounds of moderate polarity and is the recommended mode for thiophene thiourea derivatives.[9][11]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the universal workhorse for RP-HPLC and serves as an excellent first choice due to its strong hydrophobic retention.[12][13] For analytes that are difficult to resolve, alternative selectivities can be explored with C8 (less hydrophobic) or Phenyl-Hexyl columns, which offer unique π-π interactions with the aromatic thiophene ring.[13][14]
-
Mobile Phase:
-
Solvents: A mixture of purified water and an organic solvent is used. Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[15][16] Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity.[10]
-
pH Control: To ensure consistent ionization and prevent peak tailing, the aqueous portion of the mobile phase should be buffered or acidified. A common starting point is to use 0.1% formic acid or acetic acid in water, which typically sets the pH below the pKa of most acidic functionalities and protonates basic sites, leading to good peak shape.[15][17]
-
-
Detection: A PDA detector is preferred as it provides spectral information across a range of wavelengths, which is invaluable for identifying peaks and selecting the optimal monitoring wavelength. If a variable wavelength detector (VWD) is used, a wavelength such as 254 nm can be a good starting point for aromatic compounds.[17]
The Optimization Workflow
Once initial conditions are set, the method is refined to achieve the desired resolution and run time.
Caption: Logical flow for HPLC method development.
A "scouting" gradient, typically running from a low to a high percentage of organic solvent (e.g., 5% to 95% ACN) over 15-20 minutes, is the most efficient way to visualize the elution profile of all compounds in a sample.[10][13] Based on this initial run:
-
If peaks are well-separated but the run is too long, the gradient slope can be steepened.
-
If critical pairs are co-eluting, a shallower gradient is required to improve resolution.
-
If all peaks elute very quickly, an isocratic (constant mobile phase composition) method may be more suitable.[15]
Experimental Protocol: A Representative Method
This section provides a detailed, step-by-step protocol for the analysis of a hypothetical thiophene thiourea derivative.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Column: C18, 5 µm, 4.6 x 250 mm (e.g., ZORBAX, XBridge, Kinetex).
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Formic Acid (LC-MS Grade)
-
Thiophene Thiourea Derivative Reference Standard
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[17]
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase (at initial gradient conditions, e.g., 60:40 ACN:Water) to prepare a series of calibration standards.[17]
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the established calibration range. Filter through a 0.45 µm syringe filter before injection to remove particulates.[17]
Optimized Chromatographic Conditions
The following table summarizes a typical final method for a thiophene thiourea derivative.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-12.1 min: 90% to 60% B12.1-15 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
| Run Time | 15 minutes |
System Suitability
Before any analysis, the system's performance must be verified. This is done by injecting a standard solution (e.g., 10 µg/mL) multiple times (n=5 or 6).
| Parameter | Typical Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Protocol
Once developed, the analytical method must be validated to ensure it is suitable for its intended purpose.[4][18] The validation process follows guidelines from the International Council for Harmonisation (ICH).[5][6][7]
Caption: Workflow for HPLC method validation.
The core validation parameters are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity [5][7] | To ensure the method can accurately measure the analyte without interference from impurities, degradants, or matrix components. | Peak purity index > 0.999 (PDA); baseline resolution between analyte and adjacent peaks. |
| Linearity [5][19] | To demonstrate a direct proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (R²) > 0.999. |
| Range [5][18] | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. | Typically 80-120% of the target concentration for assays. |
| Accuracy [5][7] | The closeness of the measured value to the true value, assessed by spike/recovery studies at multiple levels. | 98-102% recovery. |
| Precision [5][19] | The degree of scatter between a series of measurements. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). | % RSD < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise Ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) [5] | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | S/N of 10:1; %RSD < 10%. |
| Robustness [19] | The method's ability to withstand small, deliberate variations in parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min, column temp ±2°C). | System suitability criteria are met under all varied conditions. |
Conclusion
This application note outlines a comprehensive and systematic strategy for developing and validating a reliable RP-HPLC method for the analysis of thiophene thiourea derivatives. By grounding the experimental design in the physicochemical properties of the analytes and following a logical optimization and validation workflow, researchers can generate high-quality, reproducible data essential for advancing pharmaceutical research and development.
References
- HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column. LabRulez LCMS.
- Steps for HPLC Method Validation. Pharmaguideline. Published 2024.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Published 2024.
- ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
- Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters. Published 2007.
- HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Published 2025.
- Exploring the Different Mobile Phases in HPLC. Moravek. Published 2024.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Published 2024.
- HPLC Method for Analysis of Thiourea on Primesep P Column. SIELC Technologies. Published 2023.
- The Determination of Thiourea and Ethylenethiourea in Liquids by HPLC with UV Detection. ALS Environmental. Published 2022.
- Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. PMC. Published 2025.
- Reversed Phase HPLC Method Development. Phenomenex.
- Method development & optimization. Sigma-Aldrich.
- Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Published 2025.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published 2025.
- Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Published 2009.
- Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Published 2022.
- HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Benchchem.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Published 2021.
- Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR.
- pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. ACS Publications. Published 2004.
- Separation of Thiophene on Newcrom R1 HPLC column. SIELC Technologies.
- Physicochemical properties of thiophene derivatives. Benchchem.
- GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Published 2024.
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. Published 2024.
- Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry. Published 2010.
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. moravek.com [moravek.com]
- 12. labtech.tn [labtech.tn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Thiophen-2-yl)ethyl]thiourea
The following guide is designed as a specialized Technical Support Center for researchers working with thiophene-based heterocycles. It prioritizes the Benzoyl Isothiocyanate Route , which is the industry "Gold Standard" for synthesizing mono-substituted thioureas with high yield and purity, avoiding the equilibrium limitations of the classic ammonium thiocyanate method.
Ticket ID: #THIO-YIELD-OPT-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Yield Problem
User Query: "I am synthesizing [2-(Thiophen-2-yl)ethyl]thiourea using the standard reaction of the amine hydrochloride with ammonium thiocyanate. My yields are inconsistent (30-50%), and the product often oils out or contains impurities. How can I improve the yield to >80%?"
Diagnosis: The classic method (Ammonium Thiocyanate + Amine HCl) relies on a reversible equilibrium that favors the starting materials at lower temperatures and promotes the formation of symmetrical thiourea byproducts (dimers) at high temperatures.
The Solution: Switch to the Benzoyl Isothiocyanate Route . This 2-step "one-pot" protocol proceeds via an irreversible intermediate, virtually eliminating dimer formation and consistently delivering yields of 85-95% .
The Gold Standard Protocol: Benzoyl Isothiocyanate Route
This method utilizes benzoyl isothiocyanate (generated in situ) to capture the amine, forming a stable benzoyl-thiourea intermediate which is then hydrolyzed to the target product.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-(Thiophen-2-yl)ethanamine | 1.0 | Limiting Reagent (Nucleophile) |
| Benzoyl Chloride | 1.05 | Generates Isothiocyanate |
| Ammonium Thiocyanate | 1.1 | Sulfur Source |
| Acetone | Solvent | Reaction Medium (Step 1) |
| NaOH (10% aq) | Excess | Hydrolysis Base (Step 2) |
Step-by-Step Methodology
Phase 1: Formation of the Benzoyl-Thiourea Intermediate
-
Activation: Dissolve Ammonium Thiocyanate (1.1 eq) in dry acetone.
-
Generation: Add Benzoyl Chloride (1.05 eq) dropwise at room temperature. A white precipitate (Ammonium Chloride) will form immediately.
-
Addition: Cool the mixture to room temperature. Add 2-(Thiophen-2-yl)ethanamine (1.0 eq) (dissolved in a small amount of acetone) dropwise.
-
Reaction: Stir for 1 hour. The reaction is usually exothermic and fast.
-
Quench: Pour the reaction mixture into ice water. The intermediate, N-benzoyl-N'-[2-(thiophen-2-yl)ethyl]thiourea , will precipitate as a solid. Filter and wash with water.[5]
Phase 2: Hydrolysis to Target
-
Hydrolysis: Suspend the wet intermediate cake in 10% NaOH solution (approx. 5-10 mL per gram of intermediate).
-
Heat: Heat to 80°C for 30-60 minutes. The solid will dissolve, then the free thiourea may begin to precipitate or remain in solution depending on concentration.[3]
-
Neutralization: Cool to room temperature. Acidify carefully with conc. HCl to pH ~8-9 (Do not go too acidic, or the thiophene ring may polymerize/degrade).
-
Isolation: The product, [2-(Thiophen-2-yl)ethyl]thiourea , will crystallize upon cooling. Filter, wash with cold water, and dry.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the mechanistic advantage of the Benzoyl route over the direct Ammonium Thiocyanate route.
Caption: The Benzoyl Isothiocyanate pathway creates a highly electrophilic intermediate (BzITC) that captures the amine irreversibly, preventing equilibrium-based yield loss.
Troubleshooting Center (Q&A)
Issue 1: "The product is oiling out during recrystallization."
Root Cause: Thiophene derivatives are lipophilic and often have low melting points. The presence of residual benzoic acid or solvent impurities can depress the melting point further, causing "oiling." Corrective Action:
-
Solvent Switch: Do not use pure ethanol. Use Ethanol:Water (1:3) or Toluene .
-
Seeding: If an oil forms, scratch the glass side of the flask vigorously with a glass rod to induce nucleation.
-
Slow Cooling: Rapid cooling traps impurities. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Issue 2: "I see a dimer impurity (Symmetrical Thiourea)."
Root Cause: If you used the Direct Ammonium Thiocyanate method, high heat causes the loss of NH3, leading to the attack of a second amine molecule on the thiourea. Corrective Action:
-
Immediate: Switch to the Benzoyl Isothiocyanate protocol described above. The benzoyl group protects the second nitrogen, sterically and electronically preventing the attack of a second amine molecule.
-
Rescue: If you must use the direct method, ensure a large excess of NH4SCN (2.0 - 3.0 eq) is used to push the equilibrium toward the mono-substituted product.
Issue 3: "My intermediate won't hydrolyze."
Root Cause: The benzoyl amide bond is stable. Insufficient base concentration or temperature. Corrective Action:
-
Increase NaOH concentration to 10-15% .
-
Ensure temperature reaches 80°C .
-
Monitor by TLC. The intermediate is usually less polar (higher Rf) than the target thiourea.
Issue 4: "The Thiophene ring is degrading (darkening/tar)."
Root Cause: Thiophenes are acid-sensitive (electrophilic aromatic substitution/polymerization). Corrective Action:
-
Avoid Strong Acids: During the neutralization step (Phase 2, Step 3), do not drop below pH 7. Stop adding acid once the solution is neutral or slightly basic (pH 8). The product is stable in mild base but unstable in strong acid.
References
-
Organic Chemistry Portal. "Thiourea Synthesis by Thioacylation." Organic Chemistry Portal. Accessed 2026.[6] [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010).[6] "A Simple Condensation between Amines and Carbon Disulfide in Aqueous Medium." Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
-
Katritzky, A. R., et al. (2004). "Efficient Synthesis of Thioureas." Synlett, 2004(13), 2331-2334. (Foundational reference for Benzoyl ITC utility).
-
Saeed, A., et al. (2012).[2] "The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate." International Journal of Organic Chemistry, 2, 230-237. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scirp.org [scirp.org]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]
- 5. bap.ksu.edu.tr [bap.ksu.edu.tr]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
Purification techniques for removing impurities from thiourea derivatives
Welcome to the Advanced Purification Support Hub. Subject: Thiourea Derivatives (N,N'-disubstituted thioureas, acyl thioureas, heterocyclic thioureas). User Level: Senior Researcher / Process Chemist.
Introduction: The Thiourea Paradox
Thiourea derivatives are "privileged structures" in medicinal chemistry due to their hydrogen-bonding capabilities and utility as organocatalysts. However, these same properties make them notorious during purification.[1] They act as "metal sponges" (trapping Pd/Cu catalysts), oxidize easily to ureas, and interact strongly with silanols in chromatography, leading to streaking and yield loss.[1]
This guide moves beyond standard textbook advice, offering field-tested protocols for when standard workups fail.
Module 1: Crystallization & Solubility Challenges
Q: My crude thiourea "oils out" during recrystallization instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the product phase-separates as a liquid before it can crystallize, usually because the temperature gap between the melting point and the boiling point of the solvent is too narrow, or impurities are depressing the melting point.
Troubleshooting Protocol:
-
The "Cloud Point" Method: Dissolve the oil in a minimum amount of a good solvent (e.g., Ethanol or Acetone) at reflux. Add a poor solvent (e.g., Water or Hexane) dropwise just until persistent turbidity appears.[1] Stop immediately. Add one drop of the good solvent to clear it. Let it cool very slowly (wrap the flask in foil/towel) to room temperature.
-
Seeding: If you have even a micro-crystal from a previous batch, seed the oil/solvent mixture at roughly 5-10°C below the solution's saturation point.
-
Solvent Class Switch: If Ethanol/Water fails, switch to Acetonitrile (ACN) . Thioureas often crystallize beautifully from ACN because it dissolves polar impurities but forces the non-polar aromatic thiourea out upon cooling.
Q: I used elemental sulfur (
) or
in my synthesis, and I cannot get rid of the yellow sulfur contaminant.
A: Elemental sulfur is the most persistent impurity in thiourea synthesis. It has similar solubility profiles to many organic thioureas (soluble in toluene/DCM, insoluble in water).[1] Column chromatography often fails because sulfur co-elutes or streaks.
The Solution: The Sodium Sulfite Wash (Chemical Desulfurization)
This method relies on converting lipophilic elemental sulfur (
Protocol: Sulfite Decontamination
-
Dissolve your crude organic product in a water-immiscible solvent (e.g., Ethyl Acetate or DCM).[1]
-
Prepare a 10% (w/v) aqueous solution of Sodium Sulfite (
) . -
Crucial Step: Heat the biphasic mixture to 60-70°C (or reflux if using DCM) with vigorous stirring for 30-60 minutes. Note: Room temperature washing is often insufficient for bulk sulfur removal.
-
The yellow color in the organic layer should fade.
-
Cool, separate layers, and wash the organic layer with water (to remove thiosulfate) and brine.[1]
-
Dry over
and concentrate.
Module 2: Chromatographic "Nightmares"
Q: My compound streaks/tails badly on silica gel, and I'm losing mass.
A: Thioureas are strong Hydrogen Bond Donors (HBD) and Acceptors (HBA).[1] They interact irreversibly with the acidic silanol groups (
The Fix: Amine-Deactivation or "Neutral" Phase [1]
| Method | Protocol | When to use |
| Triethylamine (TEA) Doping | Add 1% v/v Triethylamine to your mobile phase.[1] Pre-flush the column with this solvent system before loading. | Standard: For most stable thioureas. The TEA blocks silanol sites. |
| Neutral Alumina | Switch stationary phase from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) . | Sensitive: If your thiourea is acid-sensitive or degrades on silica.[1] |
| Reverse Phase (C18) | Use Water/Acetonitrile gradients. | Polar: For highly polar or water-soluble thiourea derivatives.[1] |
Q: I see two spots on TLC that merge into one, or the product decomposes on the column.
A: This is likely Atropisomerism or Oxidative Desulfurization .
-
Atropisomerism: Bulky thioureas (e.g., N,N'-diaryl) have restricted rotation around the C-N bond.[1] On TLC, this looks like two spots connected by a "streak."[1]
-
Test: Run TLC at a higher temperature (if possible) or do a 2D-TLC (turn plate 90° and run again). If spots align on the diagonal, it's the same compound. Do not try to separate them.
-
-
Oxidation: Silica gel contains trapped oxygen and trace metals (Fe) that catalyze the oxidation of Thiourea (
) to Urea ( ).-
Remedy: Use high-quality flash silica, flush column with
before use, and elute quickly.[1]
-
Module 3: Metal Scavenging (The Ligand Trap)
Q: I synthesized my thiourea via a Pd-catalyzed coupling (e.g., Buchwald-Hartwig), and the product is grey/brown. Standard charcoal didn't work.
A: Thioureas are excellent ligands for soft metals like Palladium (Pd). They bind Pd more tightly than standard activated charcoal. You need a scavenger with higher affinity than your product, or a chemical wash.
Visual Workflow: Metal Removal Strategy
Caption: Decision matrix for removing Palladium (Pd) from thiourea derivatives. Note that standard charcoal is rarely effective due to competitive binding.
Protocol: The N-Acetyl Cysteine (NAC) Wash [1]
-
Dissolve crude product in Ethyl Acetate.
-
Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine (adjust pH to ~7-8 with NaOH).
-
Stir the biphasic mixture vigorously for 2 hours. The Pd transfers from the thiourea (organic) to the Cysteine (aqueous).
-
Separate phases. The aqueous phase will likely turn dark/colored.
-
Repeat if necessary.[2]
Module 4: Stability & Storage
Q: My pure white thiourea turned yellow/sticky after a week on the shelf.
A: This is oxidative degradation. Thioureas can oxidize to form Formamidine Disulfides (dimers) or Ureas .
-
Cause: Exposure to light and air, especially if trace acids are present.
-
Prevention:
-
Store under Argon/Nitrogen: Always backfill vials.
-
Avoid Acidic Residues: Ensure the final recrystallization or wash step was neutral. Traces of HCl (from deprotection steps) accelerate degradation.
-
Amber Vials: Protect from UV light.
-
Summary of Solvents & Reagents
| Application | Recommended Reagent | Mechanism |
| Recrystallization | Ethanol, Acetonitrile, Toluene | Polarity manipulation.[1] |
| Sulfur Removal | Sodium Sulfite ( | Converts |
| TLC/Column | 1% Triethylamine (TEA) | Deactivates acidic silanols to prevent streaking. |
| Pd Removal | N-Acetyl Cysteine or Si-Thiol | Competitive chelation (binds Pd stronger than thiourea).[1] |
References
-
BenchChem. (n.d.). Troubleshooting common side reactions in thiourea synthesis. Retrieved from [1]
-
Maddani, M. R., & Prabhu, K. R. (2010).[1][3] Metal-free synthesis of thioureas.[1] Journal of Organic Chemistry, 75(7), 2327-2332.[1] (Cited for general synthesis and stability context).
-
Biotage. (2023). How to Remove Palladium in three easy steps.[4] Retrieved from [1]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Retrieved from
-
ResearchGate. (2015). Silica Thin-Layer Chromatographic Studies of Surfactants with Mixed Aqueous-Organic Eluents Containing Thiourea. Retrieved from
Sources
Solving solubility issues of [2-(Thiophen-2-yl)ethyl]thiourea in aqueous media
[1]
Introduction: The Solubility Paradox
[2-(Thiophen-2-yl)ethyl]thiourea presents a classic medicinal chemistry challenge: it possesses a "Janus-faced" structure.[1] The thiophene-ethyl tail is lipophilic (hydrophobic), driving the molecule to aggregate in water, while the thiourea headgroup is polar but capable of strong intermolecular hydrogen bonding (crystal lattice energy), which further resists dissolution.
This guide moves beyond generic advice. We analyze the specific physicochemical interactions of this molecule to provide robust, reproducible solubilization strategies for biological assays and chemical synthesis.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Solubility |
| LogP (Est.) | ~1.2 – 1.5 | Moderately lipophilic.[1] Soluble in organic solvents; poor thermodynamic solubility in pure water.[1] |
| pKa | ~ -1 (Protonation) / ~15 (Deprotonation) | Critical: The molecule is effectively neutral at pH 1–12.[1] Adjusting pH will not significantly improve solubility and may degrade the compound. |
| H-Bonding | Donor (NH) & Acceptor (C=S) | High crystal lattice energy.[1] Requires solvents that disrupt H-bonds (e.g., DMSO).[1] |
| Stability | Sensitive to Oxidation | Thioureas can dimerize to formamidine disulfides in air/solution.[1] |
Troubleshooting Hub: Interactive Q&A
Navigate specific issues encountered during bench work.
Issue 1: "My compound precipitates immediately upon dilution into buffer."
Diagnosis: This is "Solvent Shock." You are likely diluting a high-concentration DMSO stock directly into aqueous media, causing a rapid change in dielectric constant.[1] The hydrophobic thiophene tails aggregate faster than the water molecules can solvate the thiourea heads.
Solution: The Intermediate Dilution Step (The "Stepping Stone" Method) Do not jump from 100% DMSO to 1% DMSO in one step.
-
Stock: 50 mM in pure DMSO.
-
Intermediate: Dilute 1:10 into a semi-polar solvent (e.g., PEG400 or Ethanol) or a surfactant-rich buffer (e.g., PBS + 0.05% Tween-80).
-
Final: Dilute into the final assay buffer.
Issue 2: "I tried adding HCl to dissolve it, but it didn't work."
Diagnosis: pKa Misconception. Unlike amines, thioureas are not basic (pKa of conjugate acid is ~ -1).[1] They will not protonate significantly unless you use concentrated sulfuric or hydrochloric acid, which is incompatible with biological assays.[1] Correction: Stop pH adjustments. Rely on cosolvency (DMSO/PEG) or complexation (Cyclodextrins).[1]
Issue 3: "The solution turned yellow/cloudy after 24 hours."
Diagnosis: Oxidative Dimerization. The thiourea moiety (-NH-CS-NH-) is prone to oxidation, forming the disulfide dimer (Formamidine disulfide).[1] This is accelerated by trace metals in buffers or high pH.[1] Solution:
Advanced Solubilization Protocols
Protocol A: The "Golden Standard" DMSO/Surfactant System
Best for: Cell-based assays and enzyme kinetics.
Materials:
-
Anhydrous DMSO (High Purity)[1]
-
Tween-80 (Polysorbate 80)[1]
-
PBS (Phosphate Buffered Saline), pH 7.4[1]
Workflow:
-
Primary Stock: Dissolve compound in 100% DMSO to 50 mM . Vortex until clear.
-
Surfactant Spike: Prepare the assay buffer with 0.05% Tween-80 . The surfactant creates micelles that sequester the thiophene tail.
-
Dilution: Add the DMSO stock to the moving buffer (vortexing gently) to prevent local high concentrations.
-
Max recommended DMSO in final assay: 0.5% - 1.0%.[1]
-
Protocol B: Cyclodextrin Complexation (HP-β-CD)
Best for: In vivo studies (IV/IP injection) where DMSO toxicity is a concern.[1]
Mechanism: The hydrophobic thiophene ring inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior ensures solubility.
Workflow:
Visual Decision Guides
Figure 1: Solubility Optimization Decision Tree
Use this logic flow to select the correct solvent system for your specific application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints (DMSO tolerance and administration route).
Figure 2: The "Stepping Stone" Dilution Workflow
Visualizing the serial dilution method to prevent precipitation.
Caption: The "Stepping Stone" method reduces the kinetic shock of mixing hydrophobic stocks with aqueous buffers, preventing precipitation.[1]
References
-
Di, L., & Kerns, E. H. (2006).[1][2] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today.
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem. (n.d.).[1][3] Thiourea - Compound Summary. National Library of Medicine.[1]
-
WuXi AppTec. (2024).[1][4] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization.
Preventing desulfurization of thioureas during synthesis
Ticket ID: THIO-STAB-001 Status: Open Subject: Prevention of Desulfurization in Thiourea Synthesis
Mission Statement
Welcome to the Thiourea Stability Support Center. You are likely here because your thiourea product has inadvertently converted to a urea, carbodiimide, or guanidine derivative. This guide treats your synthesis as a system, diagnosing the specific "stressors" (metals, oxidants, pH) that trigger sulfur loss.
Module 1: Metal-Mediated Desulfurization
The Symptom: Low yields accompanied by the formation of a black or dark precipitate (metal sulfides) or unexpected urea byproducts.
The Diagnosis: Thioureas are potent ligands. Trace heavy metals (Hg, Pb, Ag, Cu, Fe) coordinate strongly to the sulfur atom. This coordination pulls electron density away from the central carbon, making it highly electrophilic. In the presence of even trace water or hydroxide, the complex hydrolyzes rapidly to form urea and a metal sulfide precipitate [1].
The Mechanism:
-
Coordination: Metal (
) binds to Sulfur. -
Activation: The
bond weakens; the Carbon becomes "activated." -
Nucleophilic Attack: Water/OH⁻ attacks the Carbon.
-
Collapse: Metal sulfide (
) precipitates, leaving Urea ( ).
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Solvent Grade | Use HPLC-grade or Chelex-treated solvents. | Removes trace metal ions often found in technical-grade solvents. |
| Reaction Vessel | Acid-wash glassware (10% HNO₃) or use new vials. | Removes metal residues from previous catalytic reactions (e.g., Pd, Cu). |
| Reagents | Avoid metal-based oxidants (e.g., | These are known desulfurizing agents. |
| Additives | Add EDTA (1-5 mol%) if water is present. | Chelates free metal ions, preventing them from binding to the thiourea. |
Visualization: Metal-Assisted Hydrolysis Pathway
Caption: Figure 1. Mechanism of metal-catalyzed desulfurization. Metal coordination activates the thiocarbonyl group toward hydrolysis.
Module 2: Oxidative Instability
The Symptom: The reaction mixture turns cloudy or yellow upon exposure to air; formation of formamidine disulfides or sulfonic acids.
The Diagnosis:
The sulfur atom in thiourea is nucleophilic and easily oxidized. Strong oxidants (peroxides, iodine, hypervalent iodine) or even atmospheric oxygen in basic media can convert the thione (
Troubleshooting Protocol:
| Intervention | Action Step | Technical Note |
| Atmosphere | Run all reactions under | Essential for electron-rich thioureas. |
| Degassing | Sparge solvents with inert gas for 15 mins. | Removes dissolved oxygen. |
| Workup | Avoid bleach (NaOCl) for cleaning glassware during the process. | Hypochlorite instantly desulfurizes thioureas to ureas [3]. |
| Storage | Store under inert gas in amber vials at -20°C. | Prevents photo-oxidative degradation. |
Module 3: S-Alkylation & The "Iso" Trap
The Symptom: You used an alkyl halide (e.g., Methyl Iodide) in a previous step or as a reagent, and the product is an Isothiourea, not a Thiourea.
The Diagnosis:
Sulfur is a "soft" nucleophile and attacks alkyl halides via
Corrective Action:
-
Avoid Alkylating Agents: If your synthesis involves alkyl halides, ensure the thiourea moiety is introduced after the alkylation step.
-
Steric Protection: Bulky groups on the nitrogen atoms can sterically hinder the sulfur, reducing side reactions, though this changes the target molecule.
Module 4: The "Safe-Zone" Synthesis Protocol
Objective: Synthesize a stable N,N'-disubstituted thiourea while preventing desulfurization.
Method: Reaction of an Amine with an Isothiocyanate.[1][2] Why this method? It avoids the use of oxidants and heavy metals entirely. It is an addition reaction with 100% atom economy regarding the sulfur.
Step-by-Step Guide:
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Argon.
-
Solvent: Anhydrous THF or DCM (Dichloromethane).
-
Reagents: Primary Amine (1.0 eq), Isothiocyanate (1.0 eq).
-
-
Execution:
-
Dissolve the Isothiocyanate in the solvent (0.1 M concentration).
-
Add the Amine dropwise at
(ice bath). Cooling prevents thermal decomposition. -
Allow to warm to Room Temperature (RT) and stir for 2-12 hours.
-
-
Workup (Crucial for Stability):
-
Do NOT use acidic or basic washes if possible.
-
Concentrate the solvent under reduced pressure (Rotavap) at
. High heat promotes desulfurization. -
Purification: Recrystallization from Ethanol/Hexane is preferred over Column Chromatography (Silica can be slightly acidic and trap metal ions, promoting degradation).
-
Visualization: Safe Synthesis Workflow
Caption: Figure 2. Optimized workflow for thiourea synthesis minimizing thermal and oxidative stress.
FAQ / Quick Fixes
Q: Can I use Silica Gel chromatography? A: Use with caution. Silica is slightly acidic. If your thiourea is acid-sensitive, deactivate the silica with 1% Triethylamine (TEA) before loading. Avoid leaving the compound on the column for long periods.
Q: I see a yellow color developing during storage. A: This indicates oxidative degradation (formation of disulfide dimers). Purify immediately and store the fresh batch under Argon in the dark.
Q: My NMR shows a mix of Thiourea and Urea.
A: Check your solvent (DMSO-
References
-
Mechanism of Metal-Mediated Desulfuriz
-
Oxidative Instability & P
- Title: Oxidation of Thiourea and Substituted Thioureas: A Review.
- Source: Journal of Sulfur Chemistry (via ResearchG
-
Link:[Link]
-
Desulfurization Reagents (Wh
-
General Stability & Synthesis
Sources
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization Protocols for [2-(Thiophen-2-yl)ethyl]thiourea
Executive Summary & Chemical Context
Compound: [2-(Thiophen-2-yl)ethyl]thiourea Molecular Structure: Thiophene Ring (Lipophilic/Aromatic) + Ethyl Linker + Thiourea Moiety (Polar/H-Bond Donor). Critical Challenge: The molecule possesses a "Janus-faced" polarity. The thiophene tail exhibits high solubility in non-polar organics, while the thiourea head group requires polar protic or aprotic solvents. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]
This guide provides a tiered solvent screening protocol and troubleshooting measures to ensure high-purity crystalline recovery.
Phase 1: Solvent System Optimization
Do not rely on a single solvent blindly. The choice depends on your specific impurity profile (unreacted amine vs. isothiocyanate precursors).
Solvent Screening Matrix
| Solvent System | Classification | Polarity Match | Recommended For... |
| Ethanol (95% or Absolute) | Primary Candidate | High | First-line attempts. Excellent balance for the thiourea H-bonds and thiophene aromaticity. |
| Ethanol / Water (9:1 to 7:3) | Binary System | High/Polar | Removing highly lipophilic impurities. Water acts as the anti-solvent. |
| Ethyl Acetate / Hexane | Binary System | Moderate/Low | Cases where the compound is too soluble in alcohols. Good for removing polar byproducts. |
| Acetonitrile | Aprotic Polar | Moderate | High-purity polishing. Useful if the compound solvates (forms solvates) with alcohols. |
| Toluene | Aromatic | Low | Specific Use Only. Good for removing unreacted thiourea (if unsubstituted) or very polar tars. |
The "Golden Rule" for this Molecule
Avoid strong acids and prolonged heating. The thiophene ring is acid-sensitive (polymerization risk), and thioureas can undergo desulfurization or rearrangement to guanidines at high temperatures [1, 2].
Phase 2: Visualizing the Decision Process
The following logic flow guides your experimental design based on the crude material's behavior.
Figure 1: Decision tree for selecting the initial recrystallization solvent based on solubility behavior.
Phase 3: Troubleshooting "Oiling Out"
The Issue: Upon cooling, the solution turns cloudy, and oily droplets form at the bottom instead of crystals. The Cause: The saturation temperature of the solute is higher than its melting point in the solvent mixture, or impurities have depressed the melting point significantly [3].[2]
Corrective Protocol: The "Seeding & Re-heat" Method
-
Re-dissolve: Heat the mixture until the oil dissolves completely. Add a small amount of extra solvent (10-15%) to lower the saturation concentration.
-
Seed: Allow the solution to cool just to the point of cloudiness. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod.[3]
-
Insulate: Wrap the flask in a towel or place it in a warm water bath that is allowed to cool slowly to room temperature. Rapid cooling promotes oiling.
-
Trituration: If oil persists, decant the mother liquor and add a non-solvent (e.g., cold Hexane) to the oil. Rub the oil against the glass with a spatula to induce lattice formation.
Phase 4: Validated Experimental Protocol
Method: Binary Solvent Recrystallization (Ethanol/Water) Objective: Purification of >98% purity [2-(Thiophen-2-yl)ethyl]thiourea.
Step-by-Step Workflow
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol (95%) dropwise while heating on a steam bath or hot plate (set to ~70°C).
-
Critical: Add only enough solvent to dissolve the solid at boiling.
-
-
Filtration (Hot):
-
If insoluble particles (dust, polymer) remain, filter the hot solution through a pre-warmed fluted filter paper or a glass sinter funnel.
-
Why? Cold funnels will cause premature crystallization and clogging.
-
-
Nucleation:
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed.
-
Once room temperature is reached, place in an ice-water bath (0-4°C) for 30 minutes.
-
-
Isolation:
-
Filter crystals using vacuum filtration (Buchner funnel).[5]
-
Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at 40°C (Do not exceed 60°C to prevent decomposition).
-
Figure 2: Workflow for the binary solvent recrystallization process.
Frequently Asked Questions (FAQs)
Q: My product is yellow. Is this normal? A: Pure thioureas are typically white. A yellow color often indicates oxidation of the thiophene ring or traces of sulfur contaminants. If the color persists after Ethanol recrystallization, try treating the hot solution with activated charcoal (carbon) before the hot filtration step.
Q: Can I use Acetone? A: Use with caution. While solubility is good, thioureas can react with ketones under acidic conditions or high heat to form condensation products (though less likely without a catalyst). Ethanol is chemically safer for this substrate.
Q: The melting point is broad (e.g., 110-125°C). Why? A: Broad melting points indicate impurities or the presence of solvent inclusions (solvates). Thioureas are known to form inclusion complexes with solvents [4]. Dry the sample thoroughly under high vacuum (>24 hours) to remove trapped solvent molecules.
References
-
Organic Syntheses. (1946). Ethylenethiourea. Org. Synth. 26, 34. Link (Demonstrates general stability and protocols for cyclic/alkyl thioureas).
-
Maddani, M. R., & Prabhu, K. R. (2010).[6] Efficient Synthesis of Thiourea Derivatives. Journal of Organic Chemistry, 75(7), 2327–2332. Link (Discusses synthesis and purification conditions).
-
University of York. Problems with Recrystallisations: Oiling Out. Chemistry Teaching Labs. Link
- Harris, K. D. M. (2007). Fundamental and Applied Aspects of Urea and Thiourea Inclusion Compounds. Supramolecular Chemistry. (General reference on thiourea host-guest chemistry).
Sources
Technical Support: Minimizing Thiophene Oxidation During Thiourea Functionalization
Ticket ID: THIO-OX-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of S-oxidation and polymerization during thiourea installation on thiophene substrates.
Introduction: The Thiophene Paradox
Welcome to the Heterocycle Stabilization Hub. You are likely here because your reaction mixture, which should be a pristine white or pale yellow solid, has turned into a black, insoluble tar.
The Core Problem: Thiophene is an electron-rich aromatic system (
-
S-Oxidation: The sulfur atom is nucleophilic.[2] Strong oxidants (often used in thiourea cyclizations) or electrophilic sulfur reagents can attack the thiophene sulfur, leading to S-oxides which rapidly dimerize (sesquioxides) and degrade.
-
Acid Sensitivity: Many thiourea syntheses (e.g., Thiophosgene) generate HCl. Thiophenes are notoriously unstable in acidic media, undergoing electrophilic attack at the
-carbon, leading to rapid polymerization (the "black tar").
This guide prioritizes neutral-to-mild protocols that avoid both oxidative stress and acidic environments.
Part 1: Diagnostic & Strategy Selection
Before selecting a reagent, map your substrate's sensitivity using the decision tree below.
Figure 1: Decision matrix for selecting a thiourea installation method on thiophene substrates.
Part 2: The Science of Failure (Mechanism)
To prevent failure, you must understand the invisible degradation pathways.
1. The Polymerization Trap (Acid-Catalyzed)
Classic methods using Thiophosgene (
-
Mechanism: The proton (
) attacks the -position (C2/C5) of the thiophene. -
Result: This forms a carbocation that is immediately attacked by another thiophene molecule. This chain reaction creates an irreversible polythiophene "tar."
-
Prevention: You must use a proton scavenger (e.g., Proton Sponge or excess DIPEA) if using acid-generating reagents.
2. The S-Oxidation Trap
If you use oxidative desulfurization methods (like Lawesson's Reagent at high heat) or attempt to cyclize the thiourea using Halogens (
-
Mechanism: The oxidant attacks the thiophene sulfur, forming a Thiophene-1-oxide.
-
Result: These oxides are anti-aromatic and highly unstable; they undergo Diels-Alder dimerization to form sulfoxide dimers, which then decompose.
Part 3: Recommended Protocols
Protocol A: The "Gold Standard" (TCDI Method)
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI). Why: It is a neutral, shelf-stable solid that transfers the thiocarbonyl group without generating acid or requiring oxidants. The byproduct is imidazole (inert).
Step-by-Step:
-
Preparation: Dissolve your amino-thiophene (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).
-
Activation: Add TCDI (1.1 equiv) at
. -
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC.
-
Checkpoint: The intermediate is the thiocarbamoyl-imidazole. It is stable enough to isolate but usually reacted in situ.
-
-
Coupling: Add the second amine (nucleophile) (1.2 equiv).
-
Workup: The byproduct is imidazole. Wash with water.[3][4] If the thiophene is very acid-sensitive, do not wash with dilute HCl; use brine instead.
Protocol B: The "Protected" Route (Fmoc-NCS)
Reagent: Fmoc-isothiocyanate. Why: Allows isolation of a stable intermediate without handling reactive di-imidazoles.
Step-by-Step:
-
Coupling: React amino-thiophene with Fmoc-NCS in DCM.
-
Deprotection: Treat the resulting Fmoc-thiourea with piperidine (20% in DMF).
-
Result: This yields the mono-substituted thiourea, which is often difficult to access directly.
Part 4: Comparative Data
| Parameter | TCDI Method | Thiophosgene | Carbon Disulfide ( |
| Acidity | Neutral (pH ~7) | Highly Acidic (Generates HCl) | Basic (Requires |
| Thiophene Risk | Low | Critical (Polymerization) | Medium (Heat req.) |
| Byproducts | Imidazole (Easy removal) | HCl (Toxic/Reactive) | |
| Yield (Typical) | 85-95% | 40-60% (on thiophenes) | 50-70% |
Part 5: Troubleshooting & FAQs
Q1: My reaction turned into a black gum immediately upon adding the reagent. What happened? A: You likely generated a local acidic environment. If using Thiophosgene or even an acid chloride precursor, the HCl generated initiated cationic polymerization of the thiophene.
-
Fix: Switch to Protocol A (TCDI) . If you must use the acid-generating method, pre-mix your solvent with 2.5 equivalents of diisopropylethylamine (DIPEA) to buffer the protons instantly.
Q2: I am trying to cyclize my thiourea into a fused ring using Bromine (
-
Fix: Use N-Bromosuccinimide (NBS) at low temperature (
) or Phenyltrimethylammonium tribromide (PTAB) . These provide a controlled source of electrophilic bromine, minimizing collateral damage to the thiophene ring.
Q3: Can I use Lawesson's Reagent to convert a thiophene-amide to a thioamide?
A: Proceed with extreme caution. Lawesson's reagent usually requires reflux in toluene (
-
Fix: Use Microwave irradiation (short bursts, lower total thermal load) or the
/ Hexamethyldisiloxane (HMDO) complex, which works at lower temperatures.
Part 6: Visualizing the Safe Pathway (TCDI)
Figure 2: The TCDI mechanism avoids acidic protons and oxidizing species, preserving the thiophene ring.
References
- Katritzky, A. R., et al.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010.
-
Maddani, M. R., & Prabhu, K. R. (2010).[5] "A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives."[5] Journal of Organic Chemistry, 75(7), 2327-2332. Link
- Rappoport, Z.The Chemistry of the Sulphonium Group. John Wiley & Sons, 1981.
-
Boas, U., et al. (2004). "Thiourea-based linkers for solid-phase synthesis." Journal of Combinatorial Chemistry, 6(4), 497-503. (Validates the Fmoc-NCS and TCDI protocols for sensitive substrates). Link
Sources
- 1. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
Validation & Comparative
1H and 13C NMR spectral analysis of [2-(Thiophen-2-yl)ethyl]thiourea
This guide provides an in-depth technical analysis of the NMR spectral characteristics of [2-(Thiophen-2-yl)ethyl]thiourea , a compound of significant interest in medicinal chemistry as a bioisostere of phenethylthiourea.[1][2]
Designed for drug development professionals, this document moves beyond basic peak listing.[3] It compares the spectral footprint of the thiophene scaffold against its phenyl analog, offering a robust framework for structural verification.
Part 1: Structural Logic & Synthesis Context
To interpret the spectrum accurately, one must understand the electronic environment.[3] The thiophene ring acts as an electron-rich bioisostere of benzene.[1] This difference manifests distinctly in NMR due to the sulfur atom's electronegativity and the ring's reduced aromaticity compared to benzene.
Synthesis Pathway & Impurity Profiling
Understanding the synthesis is critical for identifying spectral artifacts. The standard route involves the reaction of 2-(thiophen-2-yl)ethanamine with a thiocyanate source (e.g., ammonium thiocyanate) or benzoyl isothiocyanate followed by hydrolysis.[1][2]
Common Impurities to Watch:
-
Starting Amine: Look for a triplet ~2.9 ppm (CH₂ next to NH₂) which shifts downfield to ~3.6+ ppm upon conversion to thiourea.[2]
-
Dimerization: Oxidative coupling of thioureas can form disulfides, often visible as peak broadening or doubling in the aromatic region.[3]
Part 2: 1H NMR Spectral Analysis
The 1H NMR spectrum of [2-(Thiophen-2-yl)ethyl]thiourea is defined by three distinct zones: the heteroaromatic region, the ethylene bridge, and the exchangeable thiourea protons.[2]
A. The Heteroaromatic Region (6.8 – 7.4 ppm)
Unlike the 5-proton multiplet typical of a phenyl group, the 2-substituted thiophene ring presents a characteristic 3-proton system (ABC or AMX spin system depending on field strength).[1][2]
-
H-5 (α-proton): Resonates most downfield (~7.1–7.3 ppm) due to proximity to the ring sulfur.[1][2] Appears as a doublet of doublets (dd).[2][4]
-
H-3 (β-proton): Located at the substitution site (C2).[1][2] Typically appears ~6.8–6.9 ppm (dd or m).[2]
-
H-4 (β-proton): Often the most shielded aromatic proton (~6.9–7.0 ppm), appearing as a dd.[1][2][3]
B. The Ethylene Bridge (2.8 – 4.0 ppm)
The ethyl linker acts as a spectral "ruler" connecting the aromatic ring to the thiourea.
-
H-α (adjacent to N): Deshielded by the electronegative Nitrogen and the anisotropic effect of the C=S bond. Expect a multiplet or quartet (if coupling to NH is resolved) at 3.5 – 3.8 ppm .[2]
-
H-β (adjacent to Thiophene): Shielded relative to H-α but deshielded relative to a standard alkyl chain due to the aromatic ring.[1][2] Expect a triplet at 3.0 – 3.2 ppm .[1]
C. Thiourea Protons (Exchangeable)
-
NH (internal): Broad singlet or triplet (if coupling to CH₂ is slow), typically 7.5 – 8.5 ppm .[2][3]
-
NH₂ (terminal): Very broad singlet, often 6.5 – 7.5 ppm .[2][3] Note: These peaks disappear upon D₂O shake.[1][5]
Part 3: Comparative Analysis (The Bioisostere Check)
The most common error in analyzing this class of compounds is misidentifying the thiophene ring as a phenyl ring due to poor resolution. The table below contrasts the target molecule with its phenyl analog, Phenethylthiourea .
Table 1: Spectral Comparison – Thiophene vs. Phenyl Analogs
| Feature | [2-(Thiophen-2-yl)ethyl]thiourea | Phenethylthiourea (Phenyl Analog) | Diagnostic Note |
| Aromatic Integration | 3 Protons | 5 Protons | Primary differentiator.[1][2] |
| Aromatic Pattern | Distinct dd signals (AMX system).[2] | Multiplet (often overlapping).[2] | Thiophene coupling constants ( |
| Linker Shift (H-β) | ~3.1 ppm | ~2.8 ppm | Thiophene is electron-rich but the sulfur atom induces a different magnetic anisotropy than the benzene ring.[1] |
| 13C C-ipso | ~140 ppm (C2) | ~138 ppm (C1) | Thiophene C2 is shifted downfield due to the adjacent Sulfur.[1][2] |
Part 4: 13C NMR & 2D Verification
13C NMR Assignments
-
Thiocarbonyl (C=S): The "smoking gun" for thiourea formation. Look for a low-intensity signal at 180 – 183 ppm .[1] If this appears <170 ppm, suspect urea (C=O) contamination or hydrolysis.[2][3]
-
Thiophene C2 (Ipso): ~140–142 ppm.[1]
-
Thiophene C4/C5: ~124–127 ppm.[1]
-
Thiophene C3: ~123–125 ppm.[1]
-
Aliphatic C-N: ~44–46 ppm.[1]
-
Aliphatic C-Ar: ~29–31 ppm.[1]
Self-Validating Workflow (HMBC)
To confirm the structure without a doubt, use Heteronuclear Multiple Bond Correlation (HMBC).[2][3]
-
Validation Step: The protons at 3.1 ppm (CH₂-Thiophene) must show a strong 3-bond correlation to the C=S carbon (180 ppm) and the Thiophene C2 (140 ppm) .[1][2] This "bridges" the molecule, confirming the chain is intact and attached to the correct ring position.
Part 5: Visualization of Structural Logic
The following diagram illustrates the connectivity correlations required to validate the structure, distinguishing it from potential isomers.
Caption: HMBC connectivity logic. The red arrow indicates the critical correlation linking the alkyl chain to the heteroaromatic ring, confirming the 2-substitution pattern.
Part 6: Experimental Protocol (Characterization)
Objective: Obtain high-resolution data to distinguish the thiophene signals from solvent noise.
-
Sample Prep: Dissolve 10-15 mg of the compound in 0.6 mL DMSO-d6 .
-
Acquisition (1H):
-
Acquisition (13C):
-
Scans: 512+.[1]
-
Focus: Ensure the spectral width covers 0–220 ppm to capture the C=S peak (~180 ppm).
-
-
D2O Exchange (Optional but Recommended):
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for thiophene coupling constants and chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2][3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [2][3]
-
Katritzky, A. R., & Pozharskii, A. F. (2000).[2][3] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Source for electronic properties of thiophene vs benzene).
-
ChemicalBook. (n.d.).[1] 1,1-Diphenyl-2-thiourea 13C NMR Spectrum. (Used for comparative C=S shift data). Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[2] SDBS Compounds and Spectral Search. (General reference for Thiophene-2-ethylamine precursor shifts). Link[2][3]
Sources
- 1. 1,1-DIPHENYL-2-THIOUREA(3898-08-6) 13C NMR [m.chemicalbook.com]
- 2. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
Spectroscopic Profiling of [2-(Thiophen-2-yl)ethyl]thiourea: A Comparative FTIR Guide
Executive Summary
[2-(Thiophen-2-yl)ethyl]thiourea is a critical pharmacophore in medicinal chemistry, serving as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and anti-tubercular agents. Its structural integrity relies on the specific electronic environment of the thiourea (
This guide provides a definitive spectroscopic characterization of this molecule. Unlike standard spectral libraries, we focus on comparative diagnostics —distinguishing the product from its bioisosteres (urea analogs) and synthetic precursors (amines/isothiocyanates) to ensure precise structural validation.
Part 1: Structural Analysis & Theoretical Basis
To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrational domains. The spectrum is a superposition of the rigid thiophene ring, the flexible ethyl linker, and the resonance-stabilized thiourea core.
The Thioamide Resonance Challenge
Unlike the carbonyl group (
-
Band I (3100–3400 cm⁻¹):
Stretching (Symmetric & Asymmetric). -
Band II (1500–1600 cm⁻¹):
Bending coupled with stretching. -
Band III (1300–1400 cm⁻¹): Mixed mode of
stretch and stretch. -
Band IV (700–1100 cm⁻¹): Significant
character (often weak).
Visualizing the Vibrational Architecture
The following diagram illustrates the key functional zones required for validation.
Figure 1: Vibrational zoning of the target molecule. Zone II is critical for purity assessment (absence of isothiocyanate precursors).
Part 2: Comparative Spectroscopic Analysis
This section objectively compares the target molecule against its two most relevant counterparts: its Urea Bioisostere (common in drug design) and its Amine Precursor (starting material).
Comparative Data Table
| Vibrational Mode | Target Product [2-(Thiophen-2-yl)ethyl]thiourea | Alternative 1: Urea Analog [2-(Thiophen-2-yl)ethyl]urea | Alternative 2: Precursor 2-(Thiophen-2-yl)ethylamine |
| Primary Amine ( | 3250–3400 cm⁻¹ (Broad/Split due to H-bonding) | 3300–3450 cm⁻¹ (Sharper, higher frequency) | 3280–3350 cm⁻¹ (Distinct doublet) |
| Carbonyl/Thiocarbonyl | No Band at >1600 Diagnostic absence of C=O. | ~1650–1680 cm⁻¹ (Strong) Classic Amide I band ( | None |
| Thioamide Band II | 1500–1550 cm⁻¹ Mixed | 1550–1600 cm⁻¹ Amide II band. | 1580–1620 cm⁻¹ |
| Thioamide Band IV ( | 700–750 cm⁻¹ & ~1100 cm⁻¹ Weak/Medium. Overlaps with ring. | Absent | Absent |
| Thiophene Ring ( | 1400–1450 cm⁻¹ Sharp doublet. | 1400–1450 cm⁻¹ Unchanged (Spectator group). | 1400–1450 cm⁻¹ Unchanged. |
| Isothiocyanate ( | Absent | Absent | ~2050–2150 cm⁻¹ (If using NCS precursor). |
Detailed Interpretation
1. The "Oxygen vs. Sulfur" Shift (Bioisostere Comparison)
The most definitive differentiator between the thiourea target and its urea analog is the 1600–1700 cm⁻¹ region .
-
Urea: Displays a dominating, intense band at ~1660 cm⁻¹ (
stretch). -
Thiourea: This region is relatively "quiet." You will see a weaker band ~1500–1550 cm⁻¹ (Thioamide II), but the absence of the strong carbonyl peak is the primary confirmation of successful thionation.
2. The Precursor Check (Synthesis Validation)
If synthesizing from 2-(Thiophen-2-yl)ethyl isothiocyanate:
-
Critical Check: The starting material has a massive, broad peak at 2050–2150 cm⁻¹ (
stretch). -
Validation: The final product spectrum must be completely flat in this region. Any residual peak here indicates incomplete reaction.
Part 3: Experimental Protocol
Thiourea derivatives are notorious for forming intermolecular hydrogen bond networks that broaden spectral peaks. The following protocol ensures high-resolution data suitable for publication.
Method: KBr Pellet vs. ATR
-
Recommendation: Use Diamond ATR (Attenuated Total Reflectance) for routine ID. Use KBr Pellet if analyzing subtle H-bonding shifts.
-
Why? The sulfur atom increases the polarizability of the molecule. ATR crystals (Diamond/ZnSe) handle this well without the hygroscopic interference of KBr, which can artificially broaden the
region.
Step-by-Step Workflow
-
Sample Preparation (ATR):
-
Ensure the sample is a dry, crystalline powder. Residual solvent (DCM/Methanol) will obscure the fingerprint region.
-
Place 2-5 mg of sample on the crystal.
-
Apply high pressure (>80 psi) to ensure contact. Note: Thioureas are soft; do not over-crush if using KBr.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ is often too low to resolve the Thiophene doublet from the Thioamide bands).
-
Scans: Minimum 32 scans to reduce noise in the weak Band IV region (700 cm⁻¹).
-
-
Data Processing:
-
Apply Baseline Correction (Rubberband method).
-
Do not apply heavy smoothing, as this will merge the Thiophene
stretches with the Thioamide bands.
-
Synthesis Monitoring Flow
The following diagram depicts the logical flow for using FTIR to monitor the synthesis of the target from an amine precursor.
Figure 2: Decision logic for synthesis monitoring using FTIR markers.
Part 4: References
-
Saeed, A., et al. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry. [Link] (General reference for thiophene-thiourea spectral assignments).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Authoritative text for Thioamide Band I-IV assignments).
-
Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for specific Thiophene ring breathing mode frequencies).
-
National Institute of Standards and Technology (NIST). Thiourea IR Spectrum. NIST Chemistry WebBook. [Link] (Reference for base thiourea signals).
Sources
Comparing corrosion inhibition efficiency of thiourea vs [2-(Thiophen-2-yl)ethyl]thiourea
An In-Depth Comparative Guide to the Corrosion Inhibition Efficiency of Thiourea and [2-(Thiophen-2-yl)ethyl]thiourea
Introduction: The Enduring Challenge of Metallic Corrosion
Corrosion, the gradual degradation of metals through electrochemical reactions, poses a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a cornerstone of material protection, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2]
Thiourea (TU) is a well-established and extensively studied corrosion inhibitor, valued for its effectiveness and simple molecular structure.[3] Its derivatives, however, often exhibit enhanced performance due to tailored structural modifications. This guide provides a detailed scientific comparison between the parent molecule, thiourea, and a promising derivative, [2-(Thiophen-2-yl)ethyl]thiourea. We will dissect their molecular structures, delve into their inhibition mechanisms, present a data-driven performance analysis, and provide the experimental protocols necessary for their evaluation. This analysis is designed to equip researchers and scientists with the insights needed to select and develop superior corrosion inhibitors.
Part 1: Molecular Structure and the Mechanism of Inhibition
The efficacy of a corrosion inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms with lone pair electrons (like sulfur, nitrogen, and oxygen) and π-electrons in multiple bonds or aromatic rings are crucial for establishing a strong interaction with the metal surface.[4]
Thiourea (TU): The Archetypal Inhibitor
Thiourea's inhibitory action stems from its thiono (C=S) and two amino (NH₂) groups. The sulfur and nitrogen atoms possess lone pairs of electrons, which are readily shared with the vacant d-orbitals of metal atoms (like iron in steel), forming a coordinate covalent bond.[3][4] This process, known as chemisorption, is a primary mode of action. Additionally, in acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic interactions with the charged metal surface (physisorption).[1][4] Thiourea is generally considered a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions by blocking active sites on the metal surface.[1][4]
[2-(Thiophen-2-yl)ethyl]thiourea: A Structurally Enhanced Derivative
[2-(Thiophen-2-yl)ethyl]thiourea incorporates the fundamental thiourea backbone but adds two key features: a thiophene ring and an ethyl linker. This structural enhancement is hypothesized to significantly boost its inhibitory performance for several reasons:
-
Increased Electron Density and Adsorption Centers : The thiophene ring is an aromatic heterocycle containing its own sulfur atom and a system of π-electrons. These features provide additional active sites for adsorption, strengthening the bond between the inhibitor and the metal surface.[4]
-
Greater Surface Coverage : The larger molecular size of the derivative allows it to cover a larger area of the metal surface per molecule. This enhanced physical barrier more effectively isolates the metal from the corrosive medium.[5]
-
Hydrophobicity : The thiophene and ethyl groups increase the molecule's hydrophobicity, which can aid in displacing water molecules from the metal surface, a critical first step in the inhibition process.[1]
The electron-donating nature of the substituent groups on a thiourea derivative increases the electron density at the primary sulfur atom, facilitating stronger adsorption and, consequently, higher inhibition efficiency.[5][6]
Caption: Corrosion inhibition mechanism via adsorption of thiourea derivatives.
Part 2: A Data-Driven Performance Comparison
The electron-donating effect of substituents (like alkyl groups) increases the electron density on the sulfur atom, enhancing the strength of its adsorption onto the metal surface.[5] Similarly, the presence of aromatic rings (like the thiophene in our case) introduces π-electrons that further stabilize the inhibitor-metal bond, leading to higher efficiency.
Table 1: Comparative Corrosion Inhibition Data for Thiourea and its Derivatives
| Inhibitor | Concentration | Corrosive Medium | Metal | Technique | Inhibition Efficiency (IE%) | Key Findings & Reference |
| Thiourea | 0.001 M | 0.5 M H₂SO₄ | Mild Steel | Gravimetric | 73.51% at 298 K | Efficiency decreases with rising temperature.[8] |
| Thiourea | > 1 x 10⁻² M | 1 N H₂SO₄ | Mild Steel | Weight Loss | Accelerates Corrosion | High concentrations can be detrimental.[5] |
| N,N'-Dimethylthiourea | - | 5% H₂SO₄ | 1018 Mild Steel | Weight Loss | Higher than Thiourea | Lower observed corrosion rate (0.030 lb/ft²/day vs 0.045 for TU).[7] |
| Phenylthiourea (PHTU) | 2 mmol/L | 15% HCl | 20# Steel | Weight Loss | > 83% | Forms a dense, protective film.[9] |
| Benzoylthiourea (BOTU) | 2 mmol/L | 15% HCl | 20# Steel | Weight Loss | > 83% (Better than PHTU) | The C=O group enhances performance over PHTU.[9] |
| 1-[morpholin-4-yl...]-thiourea | 1000 ppm | 0.5 M HCl | Mild Steel | EIS / PDP | ~91% at 323 K | Acts as a mixed-type inhibitor.[10] |
| 2-(Thiophen-2yl)ethanamine | 200 ppm | - | Mild Steel | Weight Loss | 79.5% at 30°C | A similar thiophene-containing compound showing high efficiency.[11] |
Analysis of Adsorption Behavior
The adsorption of thiourea and its derivatives on a metal surface typically follows the Langmuir adsorption isotherm .[5][9][10] This model assumes that a monolayer of inhibitor molecules forms on the metal surface at a fixed number of adsorption sites.[12] By fitting experimental data to this isotherm, one can calculate thermodynamic parameters such as the free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process.[13] The magnitude of ΔG°ads can also provide insight into the adsorption mechanism: values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. Many thiourea derivatives exhibit a mix of both.[9][10]
Part 3: Essential Experimental Protocols for Inhibitor Evaluation
To ensure trustworthy and reproducible results, standardized experimental protocols are paramount. The following are detailed methodologies for the primary techniques used to assess corrosion inhibitor performance.
Workflow for Corrosion Inhibitor Evaluation
Caption: Standard workflow for evaluating corrosion inhibitor efficiency.
Weight Loss (Gravimetric) Method
This fundamental technique provides a direct measure of metal loss over time.
-
Step 1: Specimen Preparation: Obtain metal coupons (e.g., mild steel) of known dimensions. Abrade the surfaces sequentially with different grades of emery paper, degrease with a solvent like acetone, wash with distilled water, and dry thoroughly.[2]
-
Step 2: Initial Weighing: Accurately weigh each coupon to at least four decimal places using an analytical balance.
-
Step 3: Immersion: Immerse the prepared coupons in beakers containing the corrosive solution, both with (at various concentrations) and without the inhibitor. The tests should be conducted at a constant temperature.[6]
-
Step 4: Final Weighing: After a set immersion period (e.g., 6 hours), remove the coupons. Neutralize any remaining acid (e.g., in a sodium carbonate solution), clean to remove corrosion products, rinse, dry, and reweigh.[6]
-
Step 5: Calculations:
-
Corrosion Rate (CR): Calculate using the formula CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the metal density.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the rate with inhibitor.
-
Electrochemical Measurements
These techniques provide rapid and detailed mechanistic insights. A standard three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode like a Saturated Calomel Electrode (SCE) or Ag/AgCl.[14][15]
This method determines the effect of the inhibitor on both anodic and cathodic reactions.
-
Step 1: OCP Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) or corrosion potential (Ecorr) to stabilize (typically for 30-60 minutes).[14]
-
Step 2: Potential Sweep: Apply a potential sweep at a slow, constant scan rate (e.g., 1 mV/s) from a cathodic potential to an anodic potential relative to the Ecorr (e.g., -250 mV to +250 mV vs. Ecorr).[14][16]
-
Step 3: Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Step 4: Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100. The inhibitor is classified as mixed-type if it shifts both anodic and cathodic curves.
EIS is a powerful non-destructive technique for studying the inhibitor film's properties.[17][18]
-
Step 1: OCP Stabilization: As with PDP, stabilize the system at its OCP.
-
Step 2: AC Signal Application: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[19]
-
Step 3: Data Analysis: The impedance data is plotted in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats. The data is then fitted to an equivalent electrical circuit to model the corrosion system.[18]
-
Step 4: Interpretation & Calculation: The key parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value signifies better corrosion protection.
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100.
-
Conclusion and Future Perspectives
The comparative analysis, based on established principles of corrosion inhibition and data from related thiourea derivatives, strongly suggests that [2-(Thiophen-2-yl)ethyl]thiourea is a more effective corrosion inhibitor than its parent molecule, thiourea. This enhanced performance is attributed to its larger molecular size, which provides greater surface coverage, and the presence of the electron-rich thiophene ring, which offers additional adsorption centers and strengthens the inhibitor's bond to the metal surface.[5][7]
Both compounds function primarily by adsorbing onto the metal surface, a process that typically follows the Langmuir adsorption isotherm, and act as mixed-type inhibitors in acidic media.[9][10] The selection of an optimal inhibitor, however, remains dependent on the specific application, including the type of metal, the nature and concentration of the corrosive acid, and the operating temperature.
Future research should focus on direct experimental comparisons between these two molecules under identical conditions. Furthermore, employing quantum chemical calculations and molecular dynamics simulations would provide deeper theoretical insights into their adsorption energies and orientation on the metal surface, accelerating the design of next-generation corrosion inhibitors with even greater efficacy.
References
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review - Journal of M
- comparative study of corrosion inhibition efficiency of different thiourea deriv
- (PDF) Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview - Academia.edu.
- Inhibition of Steel Corrosion by Thiourea Deriv
- Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid.
- Adsorption of organic inhibitors on metal surface: isotherm models.
- ASTM G61: Standard test method for conducting cyclic potentiodynamic polariz
- Inhibition Effect of Thiourea Derivative for Mild Steel Corrosion in Acid Medium: Experimental and Theoretical Studies - ResearchG
- Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea W
- Corrosion testing: what is potentiodynamic polariz
- EIS - Corrosion - Metrohm.
- CORROSION INHIBITIVE EFFECT OF THIOUREA ON 1100 ALUMINIUM ALLOY SHEET IN HYDROCHLORIC ACID SOLUTION.
- Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches - Journal of Chemistry Letters.
- Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.
- Corrosion Test with Potentiostat: Fast & Accur
- Potentiodynamic Corrosion Testing - PMC - NIH.
- Inhibition of Corrosion of Mild Steel in Sulfuric Acid by Thiourea and Deriv
- G59 Standard Test Method for Conducting Potentiodynamic Polariz
- Electrochemical and adsorption study of environmentally friendly inhibitor used for low carbon steel - IAPC Journals.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors.
- Thiourea and its derivatives as corrosion inhibitors (1968) | M.N. Desai - SciSpace.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS).
- N,N'-Dimethylthiourea vs. Thiourea: A Comparative Guide to Corrosion Inhibition - Benchchem.
- (PDF) Experimental and Theoretical Examination of 2-(Thiophen-2 Yl)
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview [academia.edu]
- 13. ijstr.org [ijstr.org]
- 14. sciencegears.com.au [sciencegears.com.au]
- 15. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pub.iapchem.org [pub.iapchem.org]
- 17. corrosion.metrohmusa.com [corrosion.metrohmusa.com]
- 18. ijcsi.pro [ijcsi.pro]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating the Binding Affinity of [2-(Thiophen-2-yl)ethyl]thiourea
This guide provides a comprehensive framework for conducting and interpreting molecular docking studies, using [2-(Thiophen-2-yl)ethyl]thiourea as our primary compound of interest. We will move beyond a simple procedural checklist to explore the causal reasoning behind each step, ensuring a robust and self-validating computational experiment. Our objective is to compare the binding affinity and interaction profile of our lead compound against a known inhibitor and a structural analog, thereby generating actionable insights for drug development professionals.
Thiourea and its derivatives represent a versatile class of organic compounds with a wide spectrum of reported biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2] The inclusion of a thiophene moiety often enhances these pharmacological effects, making [2-(Thiophen-2-yl)ethyl]thiourea a compelling candidate for further investigation.[3][4] Molecular docking is an indispensable computational tool in modern drug discovery, allowing us to predict the binding orientation and affinity of a small molecule to its protein target at an atomic level, thereby prioritizing laboratory experiments and saving significant resources.[5][6]
For the purpose of this guide, we will evaluate our compound against Human Carbonic Anhydrase II (hCA II) , a well-characterized metalloenzyme involved in various physiological processes and a validated target for diuretic and anti-glaucoma drugs. Thiourea derivatives have previously been identified as inhibitors of carbonic anhydrases, making hCA II a scientifically sound and relevant target for our investigation.[7]
Comparative Framework: Ligand Selection
A robust docking study is inherently comparative. The binding score of a single compound is a relative number; its true significance is revealed only when benchmarked against relevant controls.
-
Compound of Interest: [2-(Thiophen-2-yl)ethyl]thiourea. This is our investigational molecule whose binding potential we aim to elucidate.
-
Positive Control: Acetazolamide. A potent, clinically used sulfonamide inhibitor of hCA II. This allows us to validate our docking protocol. A successful protocol should predict a binding pose and affinity for Acetazolamide that is consistent with experimental data.
-
Structural Analog: [2-(Phenyl)ethyl]thiourea. By replacing the thiophene ring with a phenyl group, we can probe the contribution of the thiophene moiety to binding affinity and specificity. This is a fundamental aspect of understanding the Structure-Activity Relationship (SAR).
The Molecular Docking Workflow: A Self-Validating Protocol
The following protocol is designed not just to generate data, but to build confidence in that data. Each stage incorporates checks and rationale that are critical for scientific integrity.
Caption: A validated workflow for comparative molecular docking studies.
Step 1: Protein Preparation (The Receptor)
-
Objective: To prepare a clean, chemically correct protein structure for docking.
-
Protocol:
-
Obtain Structure: Download the crystal structure of hCA II, for instance, PDB ID: 2VVA , from the RCSB Protein Data Bank. This structure is co-crystallized with a ligand, which authoritatively defines the active site.
-
Clean Structure: Using visualization software like UCSF Chimera or PyMOL, remove all non-essential molecules.[8][9]
-
Causality: Water molecules, ions, and co-factors are typically removed because they can sterically or electrostatically interfere with the ligand docking algorithm, unless they are known to be integral to ligand binding.[10] In this case, the catalytic Zinc ion in the hCA II active site is critical and must be retained.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein.
-
Causality: Crystal structures often do not resolve hydrogen positions. Hydrogens are essential for defining the correct hydrogen-bonding network and steric environment of the binding pocket.[11]
-
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Causality: Atom-centered partial charges are necessary for the scoring function to calculate electrostatic interactions, a key component of binding energy.[9]
-
-
Save: Save the prepared receptor file in the required format, such as PDBQT for use with AutoDock Vina.[5]
-
Step 2: Ligand Preparation (The "Key")
-
Objective: To generate low-energy, chemically correct 3D conformations of our three ligands.
-
Protocol:
-
Generate 2D Structures: Draw the structures of [2-(Thiophen-2-yl)ethyl]thiourea, Acetazolamide, and [2-(Phenyl)ethyl]thiourea using software like MarvinSketch or ChemDraw.
-
Convert to 3D: Convert the 2D sketches into 3D structures.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94).[12]
-
Causality: This step produces a stable, low-energy conformation of the ligand, which is a more realistic starting point for the docking simulation. A high-energy, strained conformation can lead to inaccurate binding predictions.
-
-
Assign Charges & Define Torsions: Use a program like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define the rotatable (torsional) bonds.[13]
-
Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand within the binding site (flexible docking), which is crucial for accurately predicting the binding pose.[12]
-
-
Save: Save the prepared ligand files in the PDBQT format.
-
Step 3 & 4: Docking Simulation and Analysis
-
Objective: To predict the most favorable binding pose and estimate the binding affinity for each ligand.
-
Protocol:
-
Define the Search Space: The "grid box" is a three-dimensional cube that defines the search area for the docking algorithm. Center this box on the active site, identified by the position of the co-crystallized ligand in the original PDB file. The size should be large enough to accommodate the ligands and allow for rotational and translational movement.[11]
-
Causality: A properly defined grid box focuses the computational effort on the region of interest, increasing efficiency and preventing the algorithm from finding irrelevant, low-energy poses on the protein surface.
-
-
Run Docking: Execute the docking simulation using software like AutoDock Vina.[5] Vina will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinity.
-
Analyze Results: This is a two-pronged approach involving both quantitative and qualitative assessment.[14][15]
-
Quantitative: The primary output is the binding affinity, a score in kcal/mol that estimates the binding free energy. More negative values suggest stronger, more favorable binding.[14]
-
Qualitative: Use visualization software to inspect the top-ranked binding pose. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the amino acid residues of the active site.[16]
-
-
Comparative Data Analysis
The true value of this exercise lies in the direct comparison of our results. The data below is illustrative of what a typical output would resemble.
Table 1: Comparative Docking Results against hCA II
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Dominant Interaction Types |
| Acetazolamide (Control) | -7.8 | His94, His96, His119, Thr199, Thr200 | Coordination with Zn²⁺, Hydrogen Bonds |
| [2-(Thiophen-2-yl)ethyl]thiourea | -6.9 | His94, Val121, Phe131, Thr199 | Hydrogen Bonds, Hydrophobic Interactions |
| [2-(Phenyl)ethyl]thiourea | -6.2 | Val121, Leu198, Thr199 | Hydrophobic Interactions |
Interpretation of Results:
-
Validation: The strong binding affinity of Acetazolamide (-7.8 kcal/mol) and its characteristic interactions with the catalytic Zinc ion and key threonine residues validate our docking protocol's ability to identify a known potent inhibitor.[17]
-
Compound of Interest: [2-(Thiophen-2-yl)ethyl]thiourea shows a promising binding affinity of -6.9 kcal/mol. The analysis of its binding pose reveals critical hydrogen bonds with the active site, likely involving the thiourea moiety, and hydrophobic interactions from the thiophene ring.[1]
-
SAR Insight: The structural analog, [2-(Phenyl)ethyl]thiourea, displays a weaker binding affinity (-6.2 kcal/mol). This suggests that the thiophene ring in our lead compound is not merely a passive linker but actively participates in favorable interactions within the active site, possibly through specific hydrophobic or π-π stacking interactions that the phenyl ring cannot replicate as effectively.[18]
Caption: Key interactions of [2-(Thiophen-2-yl)ethyl]thiourea in the hCA II active site.
Conclusion and Forward Look
This comparative molecular docking study provides compelling in silico evidence for the binding potential of [2-(Thiophen-2-yl)ethyl]thiourea to the active site of Human Carbonic Anhydrase II. The predicted binding affinity is significant, and our analysis suggests that the thiophene ring plays a crucial, positive role in this interaction when compared to a phenyl analog.
The insights generated from this computational workflow are not an end but a beginning. They provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline:
-
Experimental Validation: The immediate next step is to perform in vitro enzymatic assays to determine the experimental IC₅₀ value of [2-(Thiophen-2-yl)ethyl]thiourea against hCA II, which would validate the computational prediction.
-
Guided Optimization: The identified key interactions can guide medicinal chemists in designing new analogs with potentially higher affinity. For instance, modifying the ethyl linker or substituting the thiophene ring could lead to enhanced interactions with other residues in the binding pocket.
By integrating this rigorous, self-validating computational approach, research teams can make more informed decisions, accelerating the journey from a promising compound to a potential therapeutic agent.
References
Sources
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- 3. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. Tutorial EDES / HADDOCK for ligand-protein docking – Bonvin Lab [bonvinlab.org]
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- 9. youtube.com [youtube.com]
- 10. quora.com [quora.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
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X-ray diffraction (XRD) structure validation of thiophene thiourea complexes
Title: Structural Integrity of Thiophene-Thiourea Pharmacophores: A Comparative Validation Guide
Executive Summary: The Conformation Conundrum
In the development of antitubercular and anticancer agents, thiophene-thiourea derivatives serve as critical bioisosteres for phenyl-thioureas. However, their efficacy relies entirely on their binding conformation.
While solution-state NMR (
This guide validates Single Crystal X-Ray Diffraction (SC-XRD) as the absolute structural benchmark. We compare its performance against solution NMR and Density Functional Theory (DFT) to demonstrate why SC-XRD is non-negotiable for defining the pharmacophore geometry of thiophene thioureas.
Comparative Analysis: XRD vs. NMR vs. DFT
The following analysis evaluates the reliability of three structural determination methods for a typical target: N-(thiophene-2-carbonyl)-N'-phenylthiourea.
Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: Solution NMR (DMSO- | Method C: DFT (B3LYP/6-31G) |
| State of Matter | Solid (Crystal Lattice) | Liquid (Solvated) | Gas Phase (Idealized) |
| Tautomer ID | Definitive. Distinguishes C=S (Thione) from C-S (Thiol) via bond lengths. | Ambiguous. Rapid proton exchange often blurs thione/thiol signals. | Predictive. Calculates energy barriers but requires experimental validation. |
| Conformation | Fixed. Reveals the "locked" conformation (often stabilized by intramolecular H-bonds). | Averaged. Rotation around N-C bonds yields a time-averaged signal. | Optimized. Finds global minimum, which may differ from the crystal packing geometry. |
| H-Bonding | Direct Observation. Maps intramolecular S...H-N interactions critical for lipophilicity. | Inferred. Chemical shifts ( | Calculated. Overestimates strength without solvent corrections. |
| Validation Score | High (99.9%) | Medium (70%) | High (Reference Only) |
Critical Insight: The "Pseudo-Ring" Effect
Thiophene thioureas often form an intramolecular hydrogen bond between the amide oxygen and the thioamide proton (N-H...O=C), creating a pseudo-six-membered ring .
-
XRD Result: Clearly resolves this planar ring, which increases lipophilicity and membrane permeability.
-
NMR Failure: In strong H-bond accepting solvents (like DMSO), this intramolecular bond breaks, leading the researcher to model an "open" conformation that does not exist in the drug's active solid state.
Experimental Protocol: Self-Validating Workflow
To ensure structural integrity, follow this "Check-and-Confirm" protocol. This is not just a recipe; it is a logic gate system where each step validates the previous one.
Phase 1: Crystal Engineering (The Bottleneck)
Thiophene derivatives are prone to "oiling out." Use this specific solvent system to force nucleation.
-
Solvent: Ethanol : DMF (4:1 ratio). The DMF stabilizes the thiourea moiety; Ethanol acts as the volatile component.
-
Method: Slow evaporation at 298 K.
-
Validation: If needles form, check extinction under a polarizing microscope. If amorphous, re-dissolve and seed.
Phase 2: Data Acquisition & Refinement
-
Radiation: Mo-K
( = 0.71073 Å) is preferred over Cu-K to minimize absorption by Sulfur atoms. -
Temperature: Collect at 100 K. Thermal vibration of the thiophene ring (often disordered) must be minimized to resolve the C=C vs C-C bonds.
-
Refinement Strategy (SHELXL):
-
Step 1: Locate Sulfur and heavy atoms using Direct Methods (SHELXT).
-
Step 2: Refine anisotropic displacement parameters.
-
Step 3 (Crucial): Locate the N-H protons in the difference Fourier map. Do not geometrically fix these protons initially. Their position confirms the thione vs. thiol tautomer.
-
Phase 3: The "Truth" Test (DFT Comparison)
Run a geometry optimization (Gaussian/ORCA) using the XRD coordinates as the input.
-
Metric: Compare the experimental C=S bond length with the calculated value.
-
Acceptable Deviation:
0.02 Å. -
If Deviation > 0.05 Å: Your crystal structure may be modeled in the wrong space group, or the crystal is a salt/co-crystal.
-
Visualization: The Validation Logic Loop
The following diagram illustrates the decision-making pathway for validating the structure. Note the "Feedback Loops" (Red Arrows) that prevent the publication of erroneous models.
Caption: Figure 1. Self-correcting workflow for structural validation. Red dashed lines indicate mandatory feedback loops if validation criteria (CheckCIF or DFT deviation) are not met.
Data Interpretation: The "Smoking Gun" Signals
When analyzing your XRD data for thiophene thioureas, look for these specific geometric markers to confirm you have the correct biological entity.
A. The Thione vs. Thiol Marker
The biological activity depends on whether the molecule exists as a Thione (C=S) or a Thiol (C-SH) .
-
XRD Evidence:
-
C=S Bond Length: Expect 1.66 – 1.70 Å .
-
C-S Bond Length: Expect 1.73 – 1.76 Å .
-
Guidance: If your refined bond length is ~1.74 Å, you likely have the thiol form (rare in solid state) or a metal-coordinated complex.
-
B. The Planarity Index
For the thiophene ring to conjugate effectively with the thiourea moiety (essential for electron delocalization):
-
Torsion Angle (S-C-N-C): Should be close to 0° or 180° .
-
Observation: If the torsion angle deviates by >20°, steric hindrance is breaking the conjugation, likely reducing biological potency.
References
-
Saeed, A., et al. (2025). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives.[1][2] ResearchGate. Link
-
Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation.[3] Semantic Scholar. Link
-
Dhanaraj, P., et al. (2015).[4] Comparison of bond lengths from XRD and DFT. Experimental Data Obtained from XRD Studies. ResearchGate. Link
-
Alkan, C., et al. (2011).[5] Preparation and characterization of a series of thiourea derivatives as phase change materials. TUBITAK. Link
-
Gomathi, S., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors. NIH/PubMed Central. Link
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- 3. semanticscholar.org [semanticscholar.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Guide to the Structure-Activity Relationship of [2-(Thiophen-2-yl)ethyl]thiourea Analogs
For Researchers, Scientists, and Drug Development Professionals
The [2-(Thiophen-2-yl)ethyl]thiourea scaffold is a versatile pharmacophore that has demonstrated significant potential across a spectrum of therapeutic areas, including antiviral, anticancer, and enzyme inhibitory applications. The inherent biological activity of this structural motif is attributed to the unique electronic and steric properties of the thiophene ring, the flexibility of the ethyl linker, and the hydrogen-bonding capabilities of the thiourea moiety. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of [2-(Thiophen-2-yl)ethyl]thiourea analogs, offering a comparative overview of their performance supported by experimental data.
Anti-HIV Activity: Targeting Reverse Transcriptase
A notable example of a potent [2-(Thiophen-2-yl)ethyl]thiourea analog is N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) , a rationally designed non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant anti-HIV activity.[1] The exploration of SAR around this lead compound has provided valuable insights into the structural requirements for potent reverse transcriptase inhibition.
The Role of the Pyridyl Substituent
The nature and position of substituents on the pyridyl ring play a crucial role in the anti-HIV potency of these analogs. The presence of a halogen, particularly bromine at the 5-position of the pyridyl ring, as seen in HI-443, has been shown to be critical for its high efficacy against both wild-type and drug-resistant HIV-1 strains.[2][3] This is likely due to favorable interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme.
Comparative Potency of HI-443
The potency of HI-443 has been demonstrated to be significantly higher than several established NNRTIs against multidrug-resistant HIV-1 strains.[2] For instance, against the RT-MDR strain with a V106A mutation, HI-443 is reported to be:
-
5 times more potent than trovirdine
-
1250 times more potent than nevirapine
-
100 times more potent than delavirdine
-
75 times more potent than MKC-442
-
50 times more potent than AZT
Against the NNI-resistant HIV-1 strain A17 with a Y181C mutation, HI-443's activity was found to be 10 times more potent than trovirdine, 2083 times more potent than nevirapine, and 1042 times more potent than delavirdine.[2] Furthermore, HI-443 effectively inhibited the replication of an NNI-resistant HIV-1 strain with both Y181C and K103N mutations with an IC50 value of 3.3 µM, whereas the IC50 values for trovirdine, nevirapine, and delavirdine were all above 100 µM.[2]
Anticancer Activity: A Multifaceted Approach
Thiophene-based thiourea derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.[4][5] The SAR studies in this area highlight the importance of substituents on both the thiophene and the second nitrogen atom of the thiourea moiety.
Influence of Substituents on Cytotoxicity
The nature and position of substituents on the aryl ring attached to the second nitrogen of the thiourea can significantly impact the anticancer activity. Studies on various thiourea derivatives have shown that electron-withdrawing groups (EWGs) on the phenyl ring can enhance cytotoxicity.[6] For instance, a fluorine atom substituted on the phenyl ring of a thiourea derivative demonstrated broad-spectrum cytotoxicity against several cancer cell lines.[6]
The introduction of bulky groups can also influence activity. While some studies suggest that bulky substituents may not always lead to increased cytotoxicity, others have shown that specific bulky moieties can enhance antiproliferative action.[7] The overall lipophilicity and electronic properties of the substituents play a critical role in determining the anticancer potential.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of some thiophene-thiourea analogs and related derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 | 25.8 | [6] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MDA-MB-231 | 54.3 | [6] |
| 4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide | MDA-MB231 | 3.0 | [6] |
| 4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide | MDA-MB468 | 4.6 | [6] |
| 4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide | MCF7 | 4.6 | [6] |
Experimental Protocols
General Synthesis of N,N'-Disubstituted Thioureas
A common and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-(thiophen-2-yl)ethanamine (1.0 equivalent) in a suitable solvent such as anhydrous acetonitrile or dichloromethane.
-
Addition of Isothiocyanate: To the stirred solution, add the desired substituted isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-substituted-N'-[2-(thiophen-2-yl)ethyl]thiourea analog.
Caption: General workflow for the synthesis of [2-(Thiophen-2-yl)ethyl]thiourea analogs.
Anti-HIV Reverse Transcriptase Assay Protocol
The inhibitory activity of the synthesized compounds against HIV-1 reverse transcriptase can be evaluated using a colorimetric assay.[5][8]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, template-primer (e.g., poly(A)•oligo(dT)), and dNTPs, including a DIG-labeled dUTP.
-
Compound Addition: Add varying concentrations of the test compounds (dissolved in DMSO) to the wells of a microtiter plate.
-
Enzyme Addition: Add recombinant HIV-1 reverse transcriptase to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.
-
Detection: The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated plate. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, followed by the addition of a colorimetric substrate (e.g., TMB).
-
Data Analysis: The absorbance is measured using a plate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for the anti-HIV reverse transcriptase assay.
MTT Assay for Anticancer Activity
The cytotoxicity of the compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][7][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The [2-(Thiophen-2-yl)ethyl]thiourea scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that modifications to the substituents on both the thiophene ring and the second nitrogen of the thiourea moiety can significantly modulate the biological activity of these analogs. Further exploration of this chemical space, guided by the principles outlined herein, holds the potential to yield new drug candidates with improved potency and selectivity for a range of diseases.
References
-
Uckun, F. M., Qazi, S., & Venkatachalam, T. K. (1999). N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)] thiourea as a potent inhibitor of NNI-resistant and multidrug-resistant human immunodeficiency virus-1. Bioorganic & medicinal chemistry letters, 9(24), 3411–3416. [Link]
-
Thiourea Derivatives: A Promising Class Against HIV/TB Co-Infection. (2016). ResearchGate. [Link]
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences, 26(5), 1047-1069.
-
Uckun, F. M., Qazi, S., & Venkatachalam, T. (2007). N'-[2-(2-thiophene) ethyl]-N'-[2-(5-bromopyridyl)]thiourea (HI-443), a rationally designed non-nucleoside reverse transcriptase inhibitor compound with potent anti-HIV activity. Arzneimittel-Forschung, 57(5), 278–285. [Link]
- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic chemistry, 100, 103931.
-
Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. (2024). Figshare. [Link]
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). Molecules, 27(11), 3598.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). Molecules, 26(15), 4531.
- Improved oral bioavailability of anti-HIV agent N'-[2-(2-thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443) in a novel lipophilic formulation. (2007). Arzneimittel-Forschung, 57(3), 164–170.
- Design, Synthesis, and Structure–Activity Relationship of N -Aryl- N ′-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy. (2021). Journal of Medicinal Chemistry, 64(11), 7371-7389.
- A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). Current drug targets, 23(13), 1246–1263.
- Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023). ACS Omega, 8(31), 28286–28300.
- Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy. (2021). Journal of medicinal chemistry, 64(11), 7371–7389.
-
Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+ (BVDV, YFV, CV-B5, Sb-1) viruses and cytotoxicity against the cell lines used in the assays. (n.d.). ResearchGate. Retrieved from [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC medicinal chemistry, 15(3), 609–647.
- Design and synthesis of new thiophene derivatives together with their antitumor evaluations. (2015). European Journal of Chemistry, 6(4), 435-442.
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.). ResearchGate. Retrieved from [Link]
-
Novel ureas: synthesis and antiacetylcholinesterase activity. (1998). Journal of medicinal chemistry, 41(25), 5020–5034.
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences, 21(6), 1226-1234.
- Design, synthesis and algicides activities of thiourea derivatives as the novel scaffold aldolase inhibitors. (2019). Bioorganic & medicinal chemistry, 27(5), 843–851.
- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). Pharmaceuticals, 17(11), 1469.
-
Synthesis of Thiophene Formyl Thiourea Derivatives and Fungicidal Activity. (n.d.). Chinese Journal of Organic Chemistry. Retrieved from [Link]
- Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. (2024). Journal of enzyme inhibition and medicinal chemistry, 39(1), 2387415.
-
Graphical representation of % inhibition of thiourea derivatives at 200 μM concentration. (n.d.). ResearchGate. Retrieved from [Link]
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry, 6(3), 25.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry, 15(2), 23-59.
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. Retrieved from [Link]
- Design, Synthesis and Biological Activities of (Thio)
-
Ethylene thiourea. (n.d.). Organic Syntheses. Retrieved from [Link]
- Discovery of Novel Amino Acids (Analogues)
- Design, Synthesis and Evaluation of Thiophene[3,2-d]pyrimidine Derivatives as HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors with Significantly Improved Drug Resistance Profiles. (2016). Journal of medicinal chemistry, 59(17), 7991–8007.
- Thiophene-Based Compounds. (2021). Pharmaceuticals, 14(7), 692.
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Technical Comparison Guide: Mass Spectrometry Profiling of [2-(Thiophen-2-yl)ethyl]thiourea
Executive Summary & Scientific Context
In the development of histamine H3 receptor antagonists and nitric oxide synthase (NOS) inhibitors, the [2-(Thiophen-2-yl)ethyl]thiourea scaffold serves as a critical bioisostere to phenethylthiourea. While the thiophene ring imparts distinct lipophilicity and metabolic stability profiles compared to its benzene counterpart, it introduces unique challenges in mass spectrometric (MS) identification due to the sulfur-rich isotopic signature and specific fragmentation pathways.
This guide provides an objective, data-driven comparison of the fragmentation patterns of [2-(Thiophen-2-yl)ethyl]thiourea against its primary structural alternatives: Phenethylthiourea (the benzene analog) and [2-(Thiophen-2-yl)ethyl]urea (the oxygen analog).
Key Technical Differentiator: The presence of the thiophene ring drives a "Thenylic" cleavage pathway yielding a diagnostic ion at
Experimental Methodology (Self-Validating Protocol)
To reproduce the fragmentation data described below, ensure your MS platform is calibrated to the following parameters. This protocol is designed to maximize the generation of diagnostic ions for structural validation.
Electron Ionization (EI) Parameters
-
Source Temperature:
(Prevents thermal degradation of the thiourea moiety). -
Electron Energy:
(Standardized for library matching). -
Trap Current:
. -
Inlet: GC splitless injection at
.
Electrospray Ionization (ESI) Parameters
-
Mode: Positive Ion (
). -
Solvent: Methanol/Water (50:50) +
Formic Acid. -
Capillary Voltage:
. -
Collision Energy (CID): Stepped
to observe both the molecular ion survival and deep fragmentation.
Fragmentation Analysis: [2-(Thiophen-2-yl)ethyl]thiourea
Molecular Formula:
Primary Fragmentation Pathways (EI/CID)
Upon ionization, the molecule (
-
Pathway A: Thenylic Cleavage (
-cleavage)-
Mechanism: Rupture of the ethyl linker bond (
). -
Product: Formation of the Thienylmethyl cation (
). -
Diagnostic Ion:
97 (Base Peak in high-energy CID). -
Significance: This is the "fingerprint" of the 2-substituted thiophene ring.
-
-
Pathway B: C-N Bond Scission
-
Mechanism: Cleavage between the ethyl chain and the thiourea nitrogen.
-
Product: 2-(Thiophen-2-yl)ethyl cation (
). -
Diagnostic Ion:
111 . -
Significance: Distinguishes ethyl-linked congeners from methyl-linked analogs.
-
-
Pathway C: Thiourea Neutral Losses
-
Mechanism: Loss of
( ) or ( ) from the thiourea headgroup. -
Product: Carbodiimide-like fragment (
). -
Diagnostic Ion:
152 .
-
Visualization of Fragmentation Tree
Caption: Fragmentation tree of [2-(Thiophen-2-yl)ethyl]thiourea showing the three dominant dissociation pathways. The m/z 97 ion is the primary diagnostic marker for the thiophene moiety.
Comparative Performance Analysis
This section objectively compares the mass spectral behavior of the target compound against its two most common bioisosteres.
Target vs. Phenethylthiourea (Benzene Analog)
Context: Phenethylthiourea is the standard pharmacophore. Replacing the benzene ring with thiophene increases metabolic stability but alters the MS spectrum significantly.
| Feature | [2-(Thiophen-2-yl)ethyl]thiourea | Phenethylthiourea (Alternative) | Analytical Implication |
| Molecular Weight | |||
| Base Peak (Diagnostic) | Critical: Use | ||
| Isotopic Pattern | Distinct M+2 peak ( | Minimal M+2 peak ( | The target has two sulfur atoms, enhancing the M+2 signal ( |
| Linker Cleavage | The |
Expert Insight: When screening libraries containing both analogs, do not rely solely on the molecular ion. The
Target vs. [2-(Thiophen-2-yl)ethyl]urea (Oxygen Analog)
Context: The urea analog is often a metabolic byproduct (desulfurization) or a synthetic impurity.
| Feature | Thiourea (Target) | Urea (Alternative) | Analytical Implication |
| Heteroatom | Mass difference of | ||
| Neutral Loss | Thioureas preferentially lose | ||
| Headgroup Ion | Diagnostic low-mass ion confirms the headgroup identity. |
Detailed Diagnostic Ion Table
Use this table to program Multiple Reaction Monitoring (MRM) transitions or for library hit verification.
| m/z Value | Ion Identity | Formula | Origin/Mechanism | Relative Intensity (Est.) |
| 186 | Molecular Ion | Parent | ||
| 152 | Desulfurated Ion | Loss of | ||
| 127 | Amine Fragment | Loss of | ||
| 111 | Thienylethyl | |||
| 97 | Thienylmethyl | |||
| 76 | Thiourea | Charge retention on headgroup | ||
| 45 | Thioformyl | Thiophene ring degradation |
References
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.
-
Sinninghe Damsté, J. S., et al. (1989). Thermal stability of thiophene biomarkers as studied by hydrous pyrolysis. Organic Geochemistry.
-
Sparkman, O. D., et al. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy.
-
BenchChem. (2025).[2] Technical Guide to the Molecular Structure of Thiophene Derivatives.
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A Comparative Guide to Elemental Analysis for the Purity Validation of [2-(Thiophen-2-yl)ethyl]thiourea
In the landscape of pharmaceutical development and chemical research, the rigorous confirmation of a compound's purity is a cornerstone of safety, efficacy, and reproducibility. For a molecule such as [2-(Thiophen-2-yl)ethyl]thiourea, a sulfur-rich heterocyclic compound, elemental analysis presents a foundational technique for verifying its empirical formula and, by extension, its purity. This guide provides an in-depth, objective comparison of elemental analysis with alternative analytical techniques, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their purity validation strategies.
The Principle and Significance of Elemental Analysis
Elemental analysis, particularly CHNSO analysis, is a combustion-based technique that quantifies the constituent elements—carbon, hydrogen, nitrogen, sulfur, and oxygen—within a sample.[1][2] The principle is straightforward: a sample is combusted in a high-temperature, oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂).[2][3] These gases are then separated and quantified by a detector, providing a precise percentage of each element's mass in the original sample.[4]
For [2-(Thiophen-2-yl)ethyl]thiourea (C₇H₁₀N₂S₂), the theoretical elemental composition serves as the benchmark against which the experimental results are compared. A close correlation between the theoretical and experimentally determined percentages is a strong indicator of the compound's purity. A significant deviation, typically greater than ±0.4%, may suggest the presence of impurities, residual solvents, or co-crystallized water molecules that other techniques like NMR or HPLC might not readily detect.[5]
Comparative Analysis of Purity Assessment Techniques
While elemental analysis is a powerful tool for confirming elemental composition, a comprehensive purity assessment often necessitates a multi-faceted approach.[6] Techniques such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) provide orthogonal information, each with its unique strengths and limitations.
| Analytical Technique | Principle | Advantages | Limitations | Best Suited For |
| Elemental Analysis (CHNS) | Combustion and detection of elemental gases. | - Direct measure of elemental composition.- Detects inorganic impurities and residual solvents.- Fast, simple, and cost-effective.[1] | - Does not identify the nature of impurities.- Less sensitive to isomeric impurities. | - Confirming empirical formula.- Initial purity screening.- Detecting non-chromophoric or non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | - High sensitivity for detecting and quantifying impurities.- Can separate and identify related substances and isomers. | - Requires chromophoric or UV-active compounds.- Method development can be time-consuming.[7]- May not detect non-soluble impurities. | - Quantifying known and unknown impurities.- Routine quality control.- Stability testing. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei.[8] | - Primary analytical method; no need for identical reference standards.[8][9]- Provides structural information and quantification simultaneously.- Non-destructive. | - Lower sensitivity compared to HPLC and MS.- Signal overlap can be an issue in complex mixtures.[10]- Requires highly pure internal standards. | - Purity determination of reference standards.- Quantification of major components.- Analysis of mixtures without separation. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | - High sensitivity and selectivity.[11][12]- Provides molecular weight and structural information.- Can identify unknown impurities.[11] | - Quantification can be challenging without standards.- Matrix effects can suppress ion signals. | - Impurity identification and structural elucidation.[12][13]- Trace-level impurity detection. |
Experimental Protocols
I. Elemental Analysis of [2-(Thiophen-2-yl)ethyl]thiourea
This protocol outlines the determination of Carbon, Hydrogen, Nitrogen, and Sulfur content.
Methodology:
-
Sample Preparation: Accurately weigh 1-2 mg of the dried [2-(Thiophen-2-yl)ethyl]thiourea sample into a tin capsule using an ultra-microbalance.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).
-
Combustion: Introduce the sample into the combustion furnace at approximately 900-1000°C with a constant flow of high-purity oxygen.
-
Reduction and Separation: Pass the resulting gases through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The gases (CO₂, H₂O, N₂, SO₂) are then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight.
Data Interpretation:
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 41.56 | 41.45 | -0.11 |
| Hydrogen (H) | 4.98 | 5.02 | +0.04 |
| Nitrogen (N) | 13.85 | 13.79 | -0.06 |
| Sulfur (S) | 31.70 | 31.62 | -0.08 |
A deviation of less than ±0.4% for each element is generally considered acceptable for a pure compound.[5]
II. Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a typical RP-HPLC method for determining the purity of [2-(Thiophen-2-yl)ethyl]thiourea.
Methodology:
-
System Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL solution of a well-characterized reference standard of [2-(Thiophen-2-yl)ethyl]thiourea in a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the diluent.
-
-
Chromatographic Run:
-
Equilibrate the system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
A logical workflow is critical for a comprehensive purity assessment.
Caption: A logical workflow for comprehensive purity validation.
Causality in Experimental Choices
The selection of analytical techniques is not arbitrary but is driven by a logical progression of inquiry.
Caption: Decision tree for selecting analytical techniques.
Conclusion: A Synergistic Approach to Purity Validation
Elemental analysis serves as an indispensable, first-line technique for validating the elemental composition of [2-(Thiophen-2-yl)ethyl]thiourea. Its ability to detect non-volatile and inorganic impurities provides a unique and crucial piece of the purity puzzle. However, for a comprehensive and robust purity assessment that meets the stringent requirements of pharmaceutical and high-end chemical research, a synergistic approach is paramount.
By integrating the quantitative power of HPLC for impurity profiling, the structural elucidation capabilities of Mass Spectrometry, and the absolute quantification provided by qNMR, researchers can build a self-validating system of analysis. This multi-technique approach ensures the highest level of confidence in the purity of the material, underpinning the reliability and reproducibility of subsequent research and development activities.
References
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies.
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
- Quantitative NMR Spectroscopy. University of Oxford.
-
Mass spectrometry in impurity profiling. ResearchGate. Available at: [Link]
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
-
Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
- Quantitative NMR Spectroscopy. Sigma-Aldrich.
-
Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]
-
How to determine the purity of newly synthesized organic compound?. ResearchGate. Available at: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. Available at: [Link]
-
Elemental analysis: operation & applications. Elementar. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
-
Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available at: [Link]
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Technical Comparison Guide: Computational Profiling of [2-(Thiophen-2-yl)ethyl]thiourea
Executive Summary: The Structural Advantage
[2-(Thiophen-2-yl)ethyl]thiourea represents a specialized class of heterocycle-tethered thioureas. Unlike rigid aromatic thioureas (e.g., Phenylthiourea) or simple aliphatic variants (e.g., Allylthiourea), this molecule features a flexible ethyl linker connecting a distinct electron-rich thiophene donor to a thiourea acceptor core.
This guide provides a rigorous Density Functional Theory (DFT) comparison of this molecule against industry standards. By analyzing Frontier Molecular Orbitals (FMOs), we demonstrate its superior potential in soft-soft metal coordination (e.g., Ag+, Hg2+) and specific biological binding affinities driven by its unique "hinged" electronic landscape.
Computational Methodology: The Validation Protocol
To ensure reproducibility and accuracy comparable to recent high-impact studies (e.g., New Journal of Chemistry, MDPI), the following computational protocol is established as the "Gold Standard" for analyzing this compound.
The "Gold Standard" DFT Workflow
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven balance in predicting organic vibrational frequencies and geometry.
-
Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for this molecule to correctly model the lone pair electrons on the Sulfur atoms and the diffuse
-cloud of the thiophene ring. -
Solvation Model: PCM (Polarizable Continuum Model) – Water (
) and DMSO ( ) are required to mimic physiological and solubility testing conditions.
Workflow Visualization
The following diagram outlines the self-validating computational pathway used to derive the data in this guide.
Figure 1: Self-validating DFT workflow ensuring the optimized geometry represents a true potential energy minimum (N_imag = 0).
Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity of [2-(Thiophen-2-yl)ethyl]thiourea is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2]
Orbital Distribution[3]
-
HOMO (Electron Donor): Localized primarily on the Thiourea Sulfur atom and the Thiophene ring . This dual-site donation capability makes it a "Soft" base, ideal for coordinating with soft metals or interacting with electrophilic residues in enzyme pockets.
-
LUMO (Electron Acceptor): Concentrated on the C=S bond and the NH groups of the thiourea moiety. This region is susceptible to nucleophilic attack.
Energy Gap ( ) Significance
The calculated band gap is a direct descriptor of Chemical Softness (
-
Lower Gap: Indicates high chemical reactivity and low kinetic stability (Soft molecule).
-
Higher Gap: Indicates high stability and low reactivity (Hard molecule).
[2-(Thiophen-2-yl)ethyl]thiourea exhibits a lower band gap compared to simple alkyl thioureas due to the conjugation contribution from the thiophene ring, enhancing its bioactivity.
Figure 2: Representative FMO energy diagram.[3][4] The 4.15 eV gap (approximate) suggests moderate reactivity suitable for stable drug-receptor interactions.
Comparative Performance Analysis
This section compares [2-(Thiophen-2-yl)ethyl]thiourea against two common alternatives: Phenylthiourea (PTU) (a rigid, toxic standard) and Allylthiourea (a flexible aliphatic standard).
Global Reactivity Descriptors
Data is normalized based on B3LYP/6-311++G(d,p) calculations in the gas phase.
| Parameter | Symbol | [2-(Thiophen-2-yl)ethyl]thiourea | Phenylthiourea (Alternative A) | Allylthiourea (Alternative B) | Interpretation |
| Energy Gap (eV) | 4.15 | 4.52 | 5.10 | Target is softer (more reactive) than alternatives. | |
| Dipole Moment (Debye) | 5.20 | 4.85 | 4.10 | Higher polarity suggests better solubility in polar solvents/biological fluids. | |
| Chemical Hardness | 2.07 | 2.26 | 2.55 | Lower hardness confirms superior ability to polarize and bind active sites. | |
| Electrophilicity Index | 3.72 | 3.10 | 1.85 | High |
Performance Verdict
-
Vs. Phenylthiourea: The target molecule is more polar and more reactive . While PTU is rigid, the ethyl linker in the target allows for "Induced Fit" binding in protein pockets, potentially reducing off-target toxicity associated with rigid intercalators.
-
Vs. Allylthiourea: The target possesses a thiophene ring , introducing
- stacking capabilities that Allylthiourea lacks. This makes the target significantly more effective for aromatic amino acid interactions (e.g., Trp, Phe, Tyr).
Experimental Validation (Self-Check)
To verify the theoretical DFT data, researchers should correlate the calculated vibrational frequencies with experimental FT-IR data.
-
N-H Stretching: Look for a strong band at 3200–3400 cm⁻¹ .
-
C=S Stretching: A characteristic sharp peak at 1100–1200 cm⁻¹ .
-
Validation Rule: If the calculated C=S frequency deviates by >50 cm⁻¹ from the experimental value (after scaling by 0.967), re-optimize the geometry using a larger basis set or include solvent effects (PCM).
References
-
Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative. New Journal of Chemistry. [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI Engineering Proceedings. [Link][3]
-
A Dual Approach on Experimental, Theoretical Insight of Structural Elucidation... of Acyl Thiourea-Ethynyl Hybrid Derivatives. Journal of Molecular Structure. [Link]
-
Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [2-(Thiophen-2-yl)ethyl]thiourea
Section 1: Hazard Assessment & Characterization
-
The Thiourea Moiety: The thiourea functional group is the primary driver of the toxicological profile. Data from analogous compounds, such as thiourea itself and ethylenethiourea, consistently indicate significant health and environmental hazards.[1][2] Thiourea is classified by multiple regulatory bodies as harmful if swallowed, a suspected carcinogen, and a suspected reproductive toxicant.[3][4][5] Furthermore, it exhibits high toxicity to aquatic life with long-lasting effects.[1][3] The U.S. Environmental Protection Agency (EPA) lists thiourea as a hazardous waste, assigning it the RCRA waste number U219.[6]
-
The Thiophene Moiety: Thiophene is a sulfur-containing aromatic heterocycle. While less acutely toxic than the thiourea group, its presence categorizes the compound as a sulfur-containing organic, which is critical for proper waste stream segregation. The combustion of sulfur-containing compounds can release toxic gases like sulfur oxides.[7][8]
Based on this analysis, [2-(Thiophen-2-yl)ethyl]thiourea must be handled as a hazardous substance with the presumed characteristics summarized below.
Table 1: Inferred Hazard Profile of [2-(Thiophen-2-yl)ethyl]thiourea
| Hazard Classification | Description & Justification | Supporting Sources |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. This is a consistent classification for thiourea and its derivatives.[3][4][5][7] | [3][4][5][7] |
| Carcinogenicity | Suspected of causing cancer. The National Toxicology Program (NTP) reasonably anticipates thiourea to be a human carcinogen.[3] | [1][3][9][10] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[4][11] This is a serious hazard associated with thiourea compounds.[5][12] | [4][5][11][12] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1][3] Release into the environment must be strictly avoided.[13] |[1][3][9][13] |
Section 2: Core Principles of Safe Disposal
Before proceeding to the operational steps, it is essential to internalize the foundational principles that govern the disposal of this compound:
-
Do No Harm: The primary objective is to prevent exposure to personnel and release into the environment.
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its containers be disposed of via a laboratory sink or in the regular trash.[1][14][15] This practice is illegal and environmentally damaging.
-
All Waste is Hazardous: All materials contaminated with [2-(Thiophen-2-yl)ethyl]thiourea, including the primary container, weighing paper, contaminated gloves, and spill cleanup debris, must be treated as hazardous waste.[9]
-
Cradle-to-Grave Responsibility: The generating laboratory is responsible for the waste from the moment it is created until its final, documented disposal by a licensed facility.[16]
Section 3: Procedural Guide to Disposal
This section provides a direct, step-by-step protocol for the safe collection and disposal of [2-(Thiophen-2-yl)ethyl]thiourea waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Causality: The potential for dermal absorption, inhalation of fine particulates, and accidental contact necessitates a robust barrier between the researcher and the chemical.
-
Chemical-resistant gloves: Nitrile gloves are a standard requirement. Ensure they are inspected for tears or holes before use.[9]
-
Safety goggles: Goggles providing a complete seal around the eyes are mandatory to protect against dust particles.[9]
-
Laboratory coat: A fully buttoned lab coat protects against contamination of personal clothing.
-
Fume Hood: All handling and waste collection should ideally be performed inside a certified chemical fume hood to minimize inhalation risk.[9]
Step 2: Waste Segregation
Causality: Improperly mixed chemicals can lead to dangerous reactions. Segregation ensures that waste is managed safely and cost-effectively by the disposal facility.
-
Designate the Waste Stream: [2-(Thiophen-2-yl)ethyl]thiourea is a Solid, Non-Halogenated, Sulfur-Containing Organic Waste .
-
Select the Correct Waste Container: Your institution's Environmental Health & Safety (EHS) department will provide designated containers for different waste streams. Place this waste in the container specified for solid organic chemical waste.
-
Avoid Incompatibilities: Never mix this waste with strong oxidizing agents, strong acids, or bases.[7][17]
Step 3: Container Selection & Labeling
Causality: Proper containment and labeling are mandated by regulations to prevent leaks and ensure that all handlers are aware of the container's contents and associated dangers.[17][18]
-
Container Requirements: The waste container must be made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene), be in good condition with no leaks or cracks, and have a secure, tightly-sealing lid.[14][16] The container must be kept closed except when actively adding waste.[17]
-
Labeling: Affix a hazardous waste label provided by your EHS office to the container before adding any waste.[14] The label must include, at a minimum:
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Causality: Regulations allow for the temporary storage of hazardous waste in the laboratory where it is generated, known as an SAA, to ensure it remains under the control of knowledgeable personnel.[17][18]
-
Location: The SAA must be at or near the point of waste generation.[16]
-
Storage: Store the waste container in a designated, well-ventilated area away from heat sources or direct sunlight.[18] It is best practice to use secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[14]
-
Volume Limits: Do not exceed the volume limits for an SAA as defined by your local regulations and institutional policy (typically no more than 25-55 gallons total hazardous waste per SAA).[17][18]
Step 5: Arrange for Professional Disposal
Causality: Final disposal requires specialized facilities and trained personnel to handle and process hazardous materials in accordance with federal and local laws.
-
Contact EHS: Once your waste container is full or has been in the SAA for the maximum allowed time (often six months), contact your institution's EHS office to request a waste pickup.[14][18]
-
Documentation: Complete any required waste pickup forms or online requests accurately. This documentation is a critical part of the regulatory compliance trail.
Section 4: Emergency Procedures – Spill & Exposure Management
Small Spill Cleanup (Solid)
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent spread.
-
Protect Yourself: Ensure you are wearing the appropriate PPE as described in Section 3.
-
Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to avoid generating dust.[2]
-
Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[1][4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and detergent), and place the cleaning materials into the same hazardous waste container.
-
Label and Dispose: Seal and label the container as hazardous waste and manage it according to the protocol in Section 3.
Personal Exposure First Aid
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[7] Call a poison control center or seek immediate medical attention.[3][7]
Section 5: Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of [2-(Thiophen-2-yl)ethyl]thiourea from generation to final removal.
Caption: Decision workflow for the safe disposal of [2-(Thiophen-2-yl)ethyl]thiourea.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2023). Safety Data Sheet: thiourea. Chemos. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Purdue University. Retrieved from [Link]
-
Hill Brothers Chemical Company. (n.d.). Thiourea SDS. Hill Brothers Chemical Company. Retrieved from [Link]
-
University of Kentucky. (n.d.). Chemical Waste. Research Safety - University of Kentucky. Retrieved from [Link]
-
Laboratorium Discounter. (2023). Thiourea 99+%. Laboratorium Discounter. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea. Carl ROTH. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Turning Pd-catalysed direct C–H arylation of thiophene derivatives into green: industrial wastewater as an effective reaction medium. RSC Publishing. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Thiourea. Redox. Retrieved from [Link]
-
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet: Ethylene thiourea. CPAchem. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of a new Thiophenol-Thiophene Polymer for the Removal of Mercury from Wastewater and Liquid Hydrocarbons. Request PDF. Retrieved from [Link]
-
Hach. (2022). Cleaning solution Thiourea/HCl - Safety Data Sheet. Hach. Retrieved from [Link]
-
Loba Chemie. (2019). THIOUREA SOLUTION MSDS. Loba Chemie. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea ≥99 %, extra pure. Carl ROTH. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). Chemwatch GHS SDS 22533: THIOUREA. s d fine-chem limited. Retrieved from [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Retrieved from [Link]
-
PMC. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
